molecular formula C6H6INO2S B1222105 4-Iodobenzenesulfonamide CAS No. 825-86-5

4-Iodobenzenesulfonamide

Cat. No.: B1222105
CAS No.: 825-86-5
M. Wt: 283.09 g/mol
InChI Key: KQZFABSTXSNEQH-UHFFFAOYSA-N
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Description

4-Iodobenzenesulfonamide (: 825-86-5) is a high-purity chemical compound with the molecular formula C 6 H 6 INO 2 S and a molecular weight of 283.09 g/mol . It is characterized by a melting point range of 193.0°C to 195.0°C . As a sulfonamide derivative, this compound is of significant interest in medicinal chemistry and chemical biology research. Sulfonamides are known to exhibit a range of pharmacological activities, primarily through mechanisms such as inhibition of carbonic anhydrase and dihydropteroate synthetase enzymes . The iodine atom on the benzene ring makes this compound a valuable synthetic intermediate; it can undergo various cross-coupling reactions, facilitating its use in the synthesis of more complex molecules for structure-activity relationship (SAR) studies or as a precursor for radiolabeling . Handling and Safety: This product is labeled with the GHS signal word "Warning." It may cause skin irritation and serious eye irritation . Researchers should wear appropriate protective equipment, including gloves and eye/face protection. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present . Storage: For optimal stability, it is recommended to keep the compound in a dark place, under an inert atmosphere, and at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6INO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZFABSTXSNEQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231802
Record name 4-Iodobenzenesulfonamide
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Molecular Weight

283.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825-86-5
Record name 4-Iodobenzenesulfonamide
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Record name 4-Iodobenzenesulfonamide
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Record name 4-Iodobenzenesulfonamide
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Record name 4-iodobenzene-1-sulfonamide
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Foundational & Exploratory

4-Iodobenzenesulfonamide: A Technical Guide to Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobenzenesulfonamide is an aromatic organic compound that belongs to the sulfonamide class. It serves as a crucial building block and intermediate in medicinal chemistry and organic synthesis. The presence of both a sulfonamide group and an iodine atom on the benzene ring provides two reactive sites for further chemical modification. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial drugs and carbonic anhydrase inhibitors.[1][2][3][4] The iodine atom offers a versatile handle for introducing additional complexity through reactions such as cross-coupling, making it a valuable scaffold in the design and synthesis of novel drug candidates and functional materials.[5] This document provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Chemical and Physical Properties

This compound is typically an off-white to light brown crystalline powder.[6] Its key chemical identifiers and physical properties are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueReference(s)
IUPAC Name 4-iodobenzene-1-sulfonamide[6][7][8]
Synonyms p-Iodobenzenesulfonamide, 4-Iodobenzenesulphonamide[7][9][10]
CAS Number 825-86-5[6][7][8][9]
Molecular Formula C₆H₆INO₂S[6][7][8][9]
Molecular Weight 283.09 g/mol [7][8][10]
Appearance Off-white to pink to light brown crystalline powder[6]
Melting Point 191-195 °C[6][10]
pKa (Predicted) 9.88 ± 0.10[9]
Solubility Generally soluble in organic solvents like DMSO and DMF.
InChI Key KQZFABSTXSNEQH-UHFFFAOYSA-N[6][7][8]
SMILES C1=CC(=CC=C1S(=O)(=O)N)I[7][8]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands for this compound include:

  • N-H Stretching: Asymmetric and symmetric stretching vibrations for the -NH₂ group are typically observed in the range of 3390–3229 cm⁻¹.[3]

  • S=O Stretching: Strong, distinct peaks for the asymmetric and symmetric stretching of the sulfonyl (SO₂) group appear in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[3]

  • S-N Stretching: The stretching vibration for the sulfur-nitrogen bond is found in the 924–906 cm⁻¹ region.[3]

  • Aromatic C-H Stretching: Peaks are typically observed above 3000 cm⁻¹.

  • Aromatic C=C Stretching: Bands appear in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.

  • ¹H NMR: In a suitable deuterated solvent (e.g., DMSO-d₆), the aromatic protons of the para-substituted ring would appear as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm).[11] The two protons of the sulfonamide (-SO₂NH₂) group would appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.[12]

  • ¹³C NMR: The spectrum would show four signals for the aromatic carbons due to the molecule's symmetry, along with any signals from the solvent.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from iodobenzene. The first step involves the chlorosulfonation of iodobenzene to produce the key intermediate, 4-iodobenzenesulfonyl chloride. The second step is the amination of this intermediate to yield the final product.

G Iodobenzene Iodobenzene SulfonylChloride 4-Iodobenzenesulfonyl Chloride Iodobenzene->SulfonylChloride Step 1: Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H) ChlorosulfonicAcid->SulfonylChloride FinalProduct This compound SulfonylChloride->FinalProduct Step 2: Amination Ammonia Aqueous Ammonia (NH4OH) Ammonia->FinalProduct

Synthesis pathway for this compound.
Experimental Protocols

Step 1: Synthesis of 4-Iodobenzenesulfonyl Chloride from Iodobenzene

This reaction is an electrophilic aromatic substitution where iodobenzene is treated with chlorosulfonic acid to introduce the chlorosulfonyl group, primarily at the para position due to the directing effect of the iodine atom.[13]

  • Materials:

    • Iodobenzene

    • Chlorosulfonic acid (excess)

    • Ice bath

    • Reaction flask with a dropping funnel and gas trap (to handle evolved HCl gas)

  • Procedure:

    • In a fume hood, place iodobenzene in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C.

    • Slowly add chlorosulfonic acid (typically 3-4 equivalents) to the cooled iodobenzene via a dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess chlorosulfonic acid and precipitate the product.

    • The solid 4-iodobenzenesulfonyl chloride is collected by vacuum filtration, washed with cold water until the washings are neutral to pH paper, and then dried under vacuum. The crude product can be recrystallized from a suitable solvent like hexane or chloroform if further purification is needed.

Step 2: Synthesis of this compound from 4-Iodobenzenesulfonyl Chloride

This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate with ammonia.[14]

  • Materials:

    • 4-Iodobenzenesulfonyl chloride (from Step 1)

    • Concentrated aqueous ammonia (ammonium hydroxide)

    • Ice bath

    • Beaker or flask for reaction

  • Procedure:

    • Place the crude or purified 4-iodobenzenesulfonyl chloride in an Erlenmeyer flask.

    • In a fume hood, add an excess of cold, concentrated aqueous ammonia to the flask with stirring. The reaction is often exothermic and should be cooled in an ice bath.

    • Stir the resulting suspension vigorously for 30-60 minutes at room temperature or with gentle heating to ensure the reaction goes to completion.[14]

    • The solid product, this compound, is collected by vacuum filtration.

    • Wash the solid with cold water to remove any unreacted ammonia and ammonium chloride salts.

    • The product is then dried. Purity can be checked by melting point determination and spectroscopic methods. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but is a highly valuable intermediate for the synthesis of biologically active molecules. Its derivatives have been explored for a wide range of therapeutic applications.

  • Carbonic Anhydrase Inhibitors: The benzenesulfonamide scaffold is a classic framework for inhibitors of carbonic anhydrase (CA), enzymes linked to conditions like glaucoma and epilepsy. The 4-iodo- substituent can be used to explore structure-activity relationships or as a point for further chemical elaboration to improve potency and selectivity.[4]

  • Anticancer Agents: Derivatives of benzenesulfonamides have been investigated as inhibitors of oxidative phosphorylation (OXPHOS), a promising strategy for targeting cancers that rely on aerobic metabolism.[15]

  • Antibacterial Agents: As a structural analog of sulfanilamide, the foundational "sulfa drug," this compound can be a starting point for developing new antibacterial compounds.[1][2]

  • Multi-Target Ligands: In complex diseases like Alzheimer's, derivatives have been designed as multi-target-directed ligands, for instance, to inhibit cholinesterases.[16]

  • Anti-fibrotic Agents: Novel benzenesulfonamide derivatives have shown promise as anti-hepatic fibrosis agents.[17]

The utility of this compound in a drug discovery workflow is illustrated below. The iodo group enables late-stage functionalization, allowing for the rapid generation of a library of diverse compounds for screening.

G cluster_0 Scaffold Synthesis cluster_1 Library Generation cluster_2 Screening & Optimization Scaffold This compound (Core Scaffold) Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Scaffold->Coupling Derivatization N-Functionalization of Sulfonamide Scaffold->Derivatization Library Diverse Compound Library Coupling->Library Derivatization->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Role of this compound in a drug discovery workflow.

References

physical and chemical properties of 4-Iodobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Iodobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of key processes.

Core Physical and Chemical Properties

This compound is a halogenated aromatic sulfonamide. Its structure features a benzene ring substituted with an iodine atom and a sulfonamide group. This compound serves as a valuable building block in medicinal chemistry and materials science.

Physical Properties

The key physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental settings.

PropertyValueSource
Appearance Off-white to pink to light brown crystalline powder[1]
Molecular Formula C₆H₆INO₂S[1][2]
Molecular Weight 283.09 g/mol [2]
Melting Point 191-195 °C[1]
Boiling Point No experimental data available.
Solubility No quantitative experimental data available. Generally expected to have low solubility in water and higher solubility in organic solvents like alcohols, acetone, and DMSO.
Chemical Properties

The chemical properties of this compound are dictated by the reactivity of the aromatic ring, the sulfonamide group, and the carbon-iodine bond.

PropertyValue/DescriptionSource
IUPAC Name 4-iodobenzene-1-sulfonamide[1][2]
CAS Number 825-86-5[1][2]
pKa (Predicted) 9.88 ± 0.10
InChI Key KQZFABSTXSNEQH-UHFFFAOYSA-N[1][2]
SMILES C1=CC(=CC=C1S(=O)(=O)N)I[2]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. Due to the lack of publicly available experimental spectra, the following data is based on predictions and typical values for similar structures.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons of the sulfonamide group.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0Doublet2HAromatic protons ortho to the sulfonamide group
~ 7.6 - 7.8Doublet2HAromatic protons meta to the sulfonamide group
~ 7.2 (variable)Singlet (broad)2H-SO₂NH₂
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will display four distinct signals for the aromatic carbons due to the molecule's symmetry.

Chemical Shift (ppm)Assignment
~ 140-145C-S
~ 138-142C-I
~ 128-132CH (ortho to -SO₂NH₂)
~ 125-129CH (meta to -SO₂NH₂)
Predicted Mass Spectrum (Electron Ionization)

The mass spectrum provides information about the molecular weight and fragmentation pattern.

m/zInterpretation
283[M]⁺ (Molecular ion)
219[M - SO₂]⁺
156[M - SO₂NH]⁺
127[I]⁺
76[C₆H₄]⁺

Experimental Protocols

The following are detailed, generalized protocols for the synthesis, purification, and analysis of this compound, adapted from standard organic chemistry procedures.

Synthesis of this compound

This synthesis is a two-step process starting from 4-iodoaniline.

Step 1: Diazotization of 4-Iodoaniline and Conversion to 4-Iodobenzenesulfonyl Chloride

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-iodoaniline in a mixture of concentrated hydrochloric acid and water, cooled in an ice-salt bath to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride. Cool this mixture in an ice bath.

  • Slowly add the cold diazonium salt solution to the sulfur dioxide/copper chloride mixture with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the mixture onto ice and extract the product, 4-iodobenzenesulfonyl chloride, with an organic solvent such as dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Amination of 4-Iodobenzenesulfonyl Chloride

  • Dissolve the crude 4-iodobenzenesulfonyl chloride in a suitable solvent like tetrahydrofuran.

  • Cool the solution in an ice bath and bubble ammonia gas through it, or add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.

  • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and collect the solid product by vacuum filtration.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a hot solvent, such as ethanol or an ethanol-water mixture.

  • If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Analytical Characterization (HPLC)

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed for purity analysis.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization 4-Iodoaniline 4-Iodoaniline Diazotization Diazotization 4-Iodoaniline->Diazotization Sulfonylation Sulfonylation Diazotization->Sulfonylation 4-Iodobenzenesulfonyl_Chloride 4-Iodobenzenesulfonyl_Chloride Sulfonylation->4-Iodobenzenesulfonyl_Chloride Amination Amination 4-Iodobenzenesulfonyl_Chloride->Amination Crude_this compound Crude_this compound Amination->Crude_this compound Recrystallization Recrystallization Crude_this compound->Recrystallization Pure_this compound Pure_this compound Recrystallization->Pure_this compound Melting_Point Melting_Point Pure_this compound->Melting_Point NMR_Spectroscopy NMR_Spectroscopy Pure_this compound->NMR_Spectroscopy Mass_Spectrometry Mass_Spectrometry Pure_this compound->Mass_Spectrometry HPLC_Analysis HPLC_Analysis Pure_this compound->HPLC_Analysis

Synthesis and Characterization Workflow
General Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

While the specific biological targets of this compound are not well-documented, sulfonamides are a known class of carbonic anhydrase inhibitors. The diagram below illustrates the general mechanism of this inhibition. Disclaimer: This is a generalized mechanism for the sulfonamide class and has not been specifically verified for this compound.

Carbonic_Anhydrase_Inhibition cluster_enzyme Carbonic Anhydrase Active Site Zn_ion Zn²⁺ Water H₂O Zn_ion->Water displaces Inhibited_Complex Inhibited Enzyme-Inhibitor Complex His His His->Zn_ion Sulfonamide R-SO₂NH₂ Sulfonamide->Zn_ion Coordinates to Zinc ion

General Sulfonamide Inhibition Mechanism

Safety and Handling

This compound should be handled with care in a laboratory setting.[2][3]

  • Hazard Statements: Causes skin and serious eye irritation.[3] May be harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Precautionary Statements: Wear protective gloves, clothing, and eye/face protection.[3] Wash hands thoroughly after handling. Use in a well-ventilated area.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

This guide provides a foundational understanding of this compound. Further experimental investigation is required to fully elucidate its properties and potential applications.

References

4-Iodobenzenesulfonamide molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Iodobenzenesulfonamide, detailing its molecular structure, chemical properties, synthesis, and its role as a versatile building block in medicinal chemistry, particularly in the development of carbonic anhydrase inhibitors.

Molecular Structure and IUPAC Name

This compound is an organic compound featuring a benzene ring substituted with an iodine atom and a sulfonamide group at the para position.

IUPAC Name: this compound[1][2]

Molecular Formula: C₆H₆INO₂S[1][3]

Chemical Structure:

2D structure of this compound

Image source: PubChem CID 13218

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, purification, and use in synthetic and analytical procedures.

PropertyValueReference
Molecular Weight 283.09 g/mol [1][3]
CAS Number 825-86-5[1][2]
Appearance White to off-white solid
Melting Point 194-196 °C
pKa (Predicted) 9.88 ± 0.10[2]
LogP (Predicted) 1.6[1]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Infrared Spectrum Authentic[3]

Note: Some physical properties like melting point and appearance are typical values and may vary slightly.

Synthesis of this compound

A potential synthetic workflow is outlined below:

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product Iodobenzene Iodobenzene IBS_Cl 4-Iodobenzenesulfonyl chloride Iodobenzene->IBS_Cl Chlorosulfonation (ClSO3H) IBS_Amide This compound IBS_Cl->IBS_Amide Ammonolysis (NH3)

Caption: Plausible synthetic route for this compound.

Role in Drug Discovery: A Focus on Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-established class of compounds known to inhibit carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[4] Inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[5] this compound serves as a valuable scaffold and building block in the design and synthesis of more potent and selective CA inhibitors. The iodine atom can be used as a handle for further chemical modifications through cross-coupling reactions to explore the inhibitor binding site, or it can contribute to the overall binding affinity through halogen bonding.

Signaling Pathway: Carbonic Anhydrase Catalyzed CO₂ Hydration

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Sulfonamide inhibitors, including derivatives of this compound, typically bind to the zinc ion in the enzyme's active site, preventing the substrate from accessing it.

CA_Inhibition cluster_catalysis Enzymatic Reaction CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 Hydration CA Carbonic Anhydrase (CA) H2CO3->CO2 Dehydration HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Dissociation HCO3->H2CO3 Association Inhibitor This compound Derivative Inhibitor->CA Inhibition

Caption: Inhibition of carbonic anhydrase by a sulfonamide derivative.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This section provides a detailed protocol for determining the inhibitory activity of compounds like this compound and its derivatives against a specific carbonic anhydrase isoform. The assay is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of a substrate, and the reaction rate is monitored spectrophotometrically.[6]

Materials and Reagents
  • Carbonic Anhydrase (human or bovine)

  • p-Nitrophenyl acetate (pNPA) as the substrate

  • Test compound (e.g., this compound derivative)

  • Acetazolamide (as a positive control inhibitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DMSO for dissolving compounds

  • 96-well microplate

  • Microplate reader

Experimental Workflow

Inhibition_Assay_Workflow Prep Prepare Reagent Solutions (Buffer, Enzyme, Substrate, Inhibitor) Plate Plate Setup in 96-well Plate (Blank, Control, Test Compound) Prep->Plate Incubate Pre-incubate Enzyme and Inhibitor Plate->Incubate React Initiate Reaction (Add Substrate) Incubate->React Measure Kinetic Measurement (Absorbance at 405 nm) React->Measure Analyze Data Analysis (Calculate % Inhibition and IC₅₀) Measure->Analyze

References

synthesis pathways for 4-Iodobenzenesulfonamide and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Iodobenzenesulfonamide and Its Derivatives

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, a key intermediate in the development of various therapeutic agents and chemical probes. The document details the synthesis of the core molecule and the subsequent derivatization strategies, offering specific experimental protocols, quantitative data, and logical workflow diagrams to aid researchers, scientists, and drug development professionals.

Core Synthesis of this compound

The synthesis of this compound can be approached through two primary, reliable pathways, each starting from different commercially available precursors.

Pathway A: Sandmeyer Reaction from 4-Aminobenzenesulfonamide (Sulfanilamide)

This is a direct and efficient method that transforms the readily available sulfanilamide into the target compound. The key steps involve the diazotization of the primary amino group, followed by a Sandmeyer-type reaction where the diazonium group is displaced by iodine.

G A 4-Aminobenzenesulfonamide (Sulfanilamide) B Diazotization (NaNO₂, H₂SO₄, 0-5 °C) A->B C Benzenediazonium Salt Intermediate B->C D Iodination (Sandmeyer-type) (NaI or KI) C->D E This compound D->E

Caption: Pathway A: Synthesis via Sandmeyer reaction of sulfanilamide.

Pathway B: From Iodobenzene

This alternative pathway begins with iodobenzene, which first undergoes chlorosulfonation to yield the key intermediate, 4-iodobenzenesulfonyl chloride. This intermediate is then converted to the final sulfonamide through ammonolysis.

G A Iodobenzene B Chlorosulfonation (ClSO₃H) A->B C 4-Iodobenzenesulfonyl Chloride B->C D Ammonolysis (NH₄OH) C->D E This compound D->E

Caption: Pathway B: Synthesis from iodobenzene via chlorosulfonation.

Synthesis of this compound Derivatives

The most common strategy for derivatization involves the N-substitution of the sulfonamide group. This is typically achieved by reacting 4-iodobenzenesulfonyl chloride with a diverse range of primary or secondary amines in the presence of a base. This modular approach allows for the creation of a large library of derivatives.

G A 4-Iodobenzenesulfonyl Chloride C Reaction with Base (e.g., Pyridine, TEA) A->C B Primary or Secondary Amine (R¹R²NH) B->C D N-Substituted This compound Derivative C->D

Caption: General workflow for synthesizing N-substituted derivatives.

Data Presentation

Quantitative data for the key intermediates and final products are summarized below.

Table 1: Physicochemical Properties of Key Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Iodobenzenesulfonyl Chloride98-61-3[1][2]C₆H₄ClIO₂S302.52[2]80-82[2]
This compound825-86-5[3][4]C₆H₆INO₂S283.09[4]Not specified

Table 2: Summary of Synthesis Reactions and Typical Yields

ReactionStarting MaterialProductReagentsTypical Yield
ChlorosulfonationBromobenzene4-Bromobenzenesulfonyl ChlorideChlorosulfonic Acid~80% (by analogy)[5]
Sandmeyer IodinationArylamineAryl IodideH₂SO₄, NaNO₂, NaI~70%[6]
Ammonolysis4-Bromobenzenesulfonyl Chloride4-BromobenzenesulfonamideNH₄OHHigh (not quantified)[5]
N-Acylation4-BromobenzenesulfonamideN-Benzoyl DerivativeBenzoyl Chloride, NaOHHigh (not quantified)[5]

Note: Data for iodo-analogues are inferred from closely related bromo-analogues where direct data is unavailable.

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below.

Protocol 1: Synthesis of 4-Iodobenzenesulfonyl Chloride via Chlorosulfonation (Pathway B)

This protocol is adapted from the synthesis of 4-bromobenzenesulfonyl chloride and is applicable to iodobenzene.[5]

  • Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap (for HCl), place chlorosulfonic acid (approx. 5 molar equivalents).

  • Addition of Reactant: Cool the flask in a water bath to approximately 12–15°C. Gradually add iodobenzene (1.0 eq) to the stirred chlorosulfonic acid over 15-20 minutes, maintaining the temperature below 20°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 60°C for two hours to ensure the reaction goes to completion.

  • Work-up: Carefully and slowly pour the cooled reaction mixture into crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Isolation: Collect the precipitated solid, crude 4-iodobenzenesulfonyl chloride, by suction filtration and wash it thoroughly with cold water. The product can be dried and used in the next step without further purification.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction (Pathway A)

This protocol is a general procedure for the Sandmeyer iodination of an aromatic amine.[6]

  • Diazotization: To a stirred solution of 4-aminobenzenesulfonamide (1.0 eq) in deionized water and concentrated sulfuric acid (2.8 eq), cool the mixture in an ice-salt bath to 0-5°C.

  • Nitrite Addition: Add a solution of sodium nitrite (NaNO₂, 1.2 eq) in deionized water dropwise, keeping the temperature below 5°C. Stir the reaction for 30 minutes.

  • Iodide Addition: To the cold diazonium salt solution, add diethyl ether, followed by the dropwise addition of a solution of sodium iodide (NaI, 4.0 eq) in deionized water.

  • Reaction: Allow the resulting mixture to warm to room temperature and stir for 3 hours.

  • Work-up: Quench the reaction by adding a saturated sodium thiosulfate (Na₂S₂O₃) solution. Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 3: General Synthesis of N-Substituted Derivatives

This protocol describes the reaction of 4-iodobenzenesulfonyl chloride with a generic amine.[7][8]

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base like pyridine or triethylamine (1.2 eq) in an anhydrous solvent such as dichloromethane.

  • Addition of Reactant: Cool the solution to 0°C in an ice bath. Add a solution of 4-iodobenzenesulfonyl chloride (1.1 eq) in the same solvent dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

References

An In-depth Technical Guide to p-Iodobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-iodobenzenesulfonamide, a halogenated aromatic sulfonamide with potential applications in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis, and known biological activities, presenting quantitative data in structured tables and outlining relevant experimental protocols.

Chemical Identity and Physicochemical Properties

p-Iodobenzenesulfonamide, also known as 4-iodobenzenesulfonamide, is a key synthetic intermediate and a subject of interest for its potential biological activities. Its fundamental properties are summarized below.

Table 1: Chemical Identifiers and Synonyms for p-Iodobenzenesulfonamide

IdentifierValue
CAS Number 825-86-5[1]
IUPAC Name This compound[2]
Molecular Formula C₆H₆INO₂S[2]
Synonyms p-iodobenzenesulfonamide, 4-iodobenzenesulphonamide, 4-iodobenzene-1-sulfonamide, benzenesulfonamide, 4-iodo-, pIBS[2]

Table 2: Physicochemical Properties of p-Iodobenzenesulfonamide

PropertyValue
Molecular Weight 283.09 g/mol [2]
InChI Key KQZFABSTXSNEQH-UHFFFAOYSA-N[2]
SMILES C1=CC(=CC=C1S(=O)(=O)N)I[2]
Computed XLogP3 1.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 282.91640 g/mol
Monoisotopic Mass 282.91640 g/mol
Topological Polar Surface Area 68.5 Ų
Heavy Atom Count 11

Note: Computed properties are sourced from PubChem.[2]

Synthesis of p-Iodobenzenesulfonamide

The synthesis of p-iodobenzenesulfonamide can be achieved through various established methods for the preparation of aromatic sulfonamides. A common approach involves the chlorosulfonation of iodobenzene followed by amination.

Experimental Protocol: Two-Step Synthesis from Iodobenzene

Step 1: Synthesis of 4-Iodobenzenesulfonyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas absorption trap, place chlorosulfonic acid (e.g., 4 molar equivalents).

  • Addition of Iodobenzene: Cool the flask in an ice bath. Slowly add iodobenzene (1 molar equivalent) to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 2-4 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid 4-iodobenzenesulfonyl chloride will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the crude 4-iodobenzenesulfonyl chloride in a suitable solvent such as acetone or tetrahydrofuran (THF) in a round-bottom flask.

  • Amination: Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with stirring.

  • Reaction: Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: If a concentrated ammonium hydroxide solution was used, dilute the reaction mixture with water to precipitate the product. If ammonia gas was used, the solvent can be removed under reduced pressure, and the residue triturated with water.

  • Isolation and Purification: Collect the solid p-iodobenzenesulfonamide by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

G Iodobenzene Iodobenzene Step1 Chlorosulfonation Iodobenzene->Step1 ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Step1 IodoSulfonylChloride 4-Iodobenzenesulfonyl Chloride Step1->IodoSulfonylChloride Step2 Amination IodoSulfonylChloride->Step2 Ammonia Ammonia / Ammonium Hydroxide Ammonia->Step2 FinalProduct p-Iodobenzenesulfonamide Step2->FinalProduct G cluster_0 Enzyme-Inhibitor Interaction cluster_1 Catalytic Reaction Enzyme Carbonic Anhydrase (CA) Binding Binding to Active Site Zinc Enzyme->Binding Inhibitor p-Iodobenzenesulfonamide Inhibitor->Binding Catalysis Catalysis Binding->Catalysis Inhibition Substrate CO₂ + H₂O Substrate->Catalysis Product HCO₃⁻ + H⁺ Catalysis->Product G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folate_Pathway Folic Acid Synthesis DHPS->Folate_Pathway Sulfonamide p-Iodobenzenesulfonamide Sulfonamide->DHPS Competitive Inhibition Bacterial_Growth Bacterial Growth Folate_Pathway->Bacterial_Growth

References

The Structure-Activity Relationship of Sulfonamides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides represent a cornerstone in the history of medicinal chemistry. As the first class of synthetic antimicrobial agents to be used systemically, they heralded the dawn of the antibiotic era.[1] Beyond their well-established antibacterial properties, the sulfonamide scaffold has proven to be remarkably versatile, leading to the development of drugs with a wide array of pharmacological activities, including anticancer, anti-inflammatory, diuretic, and antiviral effects.[2][3][4] This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of sulfonamides, with a focus on their antibacterial and anticancer applications. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Core Structure-Activity Relationships

The biological activity of sulfonamides is intrinsically linked to their molecular architecture. The archetypal structure is the p-aminobenzenesulfonamide core. Strategic modifications to this scaffold have given rise to a multitude of derivatives with enhanced potency and selectivity.

Antibacterial Activity

The antibacterial action of sulfonamides stems from their structural resemblance to p-aminobenzoic acid (PABA), a vital component for bacteria in the synthesis of folic acid.[5][6] Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthetic pathway, thereby arresting bacterial growth.[7][8] Key structural features for antibacterial activity are:

  • The p-Aminobenzenesulfonamide Backbone: The sulfanilamide skeleton is the minimal structural requirement for antibacterial activity.[9]

  • The Amino Group (-NH₂): A free amino group at the N4 position is essential for activity. This group can be modified to form prodrugs that are metabolized in vivo to release the active amine.[9]

  • The Sulfonamide Group (-SO₂NH-): The sulfur atom must be directly linked to the benzene ring.[10] Substitution on the sulfonamide nitrogen (N1) with heterocyclic rings often leads to highly potent derivatives.[9]

  • Aromatic Ring: The benzene ring is a crucial component. Its replacement with other ring systems or the introduction of additional substituents generally diminishes or abolishes activity.[9][10]

Quantitative Data for Structure-Activity Relationship Analysis

The following tables summarize the in vitro activity of various sulfonamide derivatives against bacterial strains and cancer cell lines, providing a quantitative basis for understanding their SAR.

Table 1: Minimum Inhibitory Concentration (MIC) of Antibacterial Sulfonamide Derivatives

CompoundDerivative ClassBacterial StrainMIC (µg/mL)Reference
SulfamethoxazoleGeneral SulfonamideEscherichia coli16[11]
SulfamethoxazoleGeneral SulfonamideStaphylococcus aureus32[11]
SulfadiazineGeneral SulfonamideBordetella bronchiseptica8[12]
SulfadiazineGeneral SulfonamidePasteurella multocida16[12]
Compound IN-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus32-128[3]
Compound IIN-(substituted phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus64-256[3]
Compound 1C4-methyl-N-(2-nitrophenyl) benzene sulfonamideEscherichia coli50[13]
FQ5Phenyl sulfonamide with acetamide, methoxy, methyl, and carboxylic acid groupsPseudomonas aeruginosa16[11]
FQ5Phenyl sulfonamide with acetamide, methoxy, methyl, and carboxylic acid groupsStaphylococcus aureus32[11]

Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of Anticancer Sulfonamide Derivatives

CompoundTarget/Cell LineIC₅₀ (µM)Reference
Compound 14HCT116 (Colon Cancer)20.2[14]
2,5-Dichlorothiophene-3-sulfonamide (8b)HeLa (Cervical Cancer)7.2[10]
2,5-Dichlorothiophene-3-sulfonamide (8b)MDA-MB231 (Breast Cancer)4.62[10]
2,5-Dichlorothiophene-3-sulfonamide (8b)MCF-7 (Breast Cancer)7.13[10]
Compound 25VEGFR-20.0263[15]
Compound 28VEGFR-20.271[15]
Compound 29VEGFR-20.318[15]

Table 3: Inhibitory Activity (Kᵢ and IC₅₀) of Sulfonamides against Carbonic Anhydrase (CA) Isoforms

CompoundhCA I (Kᵢ/IC₅₀, nM)hCA II (Kᵢ/IC₅₀, nM)hCA IX (Kᵢ/IC₅₀, nM)hCA XII (Kᵢ/IC₅₀, nM)Reference
Acetazolamide25012255.7[16]
Compound 4c178.38.98.545.3[16]
Compound 5b>1000018.715.410.7[16]
Compound 1587.45.16.138.4[16]
Compound 1e-5690--[17]
Compound 2b-3960--[17]
Compound 3a-2020--[17]

Signaling Pathways and Mechanisms of Action

The diverse therapeutic effects of sulfonamides are a result of their interaction with various biological pathways.

Antibacterial Action: Inhibition of Folate Biosynthesis

Sulfonamides exert their bacteriostatic effect by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[7][8] This pathway is an ideal target as humans obtain folic acid from their diet and lack the DHPS enzyme.[18]

Folate Biosynthesis Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropteridine pyrophosphate DHPPP->DHPS DHF Dihydrofolic Acid DHPS->DHF Dihydropteroate THF Tetrahydrofolic Acid DHF->THF Dihydrofolate Reductase NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.

Anticancer Mechanisms

The anticancer properties of sulfonamides are multifaceted, involving the inhibition of various signaling pathways and enzymes crucial for tumor growth and survival.

1. Carbonic Anhydrase Inhibition: Many sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[9] These enzymes are involved in pH regulation, and their inhibition can disrupt the tumor microenvironment, leading to apoptosis.

2. Wnt/β-catenin Signaling Pathway: Certain sulfonamides have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often deregulated in cancers.[14] This inhibition can lead to a reduction in the levels of oncogenes like c-MYC.[14]

Wnt Signaling Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK-3β Dishevelled->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF GeneTranscription Target Gene Transcription (e.g., c-MYC) TCF_LEF->GeneTranscription Sulfonamide Sulfonamide Inhibitor Sulfonamide->BetaCatenin Inhibition of Nuclear Translocation MIC Assay Workflow Start Start PrepDilutions Prepare Serial Dilutions of Sulfonamide Start->PrepDilutions PrepInoculum Prepare Standardized Bacterial Inoculum Start->PrepInoculum Inoculate Inoculate Microtiter Plate PrepDilutions->Inoculate PrepInoculum->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate ReadResults Determine MIC (Lowest Concentration with No Visible Growth) Incubate->ReadResults End End ReadResults->End

References

The Fundamental Mechanism of Action of Benzenesulfonamide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold represents a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The versatility of this chemical moiety allows for its interaction with a diverse range of biological targets, leading to its application in the treatment of various diseases, including cancer, microbial infections, inflammation, and neurological disorders. This technical guide provides an in-depth exploration of the core mechanisms of action of benzenesulfonamide compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanisms of Action

The biological activity of benzenesulfonamide derivatives is primarily attributed to their ability to act as inhibitors of various key enzymes. The sulfonamide group (-SO₂NH₂) is crucial for the interaction with the active sites of these enzymes, often involving coordination with a metal ion.

Carbonic Anhydrase Inhibition

A primary and extensively studied mechanism of action for benzenesulfonamides is the inhibition of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This activity is vital for numerous physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion.[1]

In pathological conditions such as cancer, certain CA isoforms, particularly CA IX and CA XII, are overexpressed in solid tumors.[2][3] This overexpression leads to an acidic tumor microenvironment, which promotes tumor growth, proliferation, and metastasis.[2][4] Benzenesulfonamide-based inhibitors, through their sulfonamide group, bind to the zinc ion in the active site of CAs, effectively blocking their catalytic activity.[5] This inhibition leads to a disruption of pH regulation within and around cancer cells, ultimately inducing apoptosis and reducing tumor growth.[2] This mechanism is also relevant for their use as anticonvulsants, with inhibition of CA isoforms II and VII being implicated in seizure control.[6]

Signaling Pathway for Carbonic Anhydrase IX Inhibition in Hypoxic Cancer Cells

Workflow for In Vitro COX-2 Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - COX-2 Enzyme - Arachidonic Acid (Substrate) - Benzenesulfonamide Compound - Buffer Solution Start->Prepare_Reagents Incubate Incubate COX-2 with Benzenesulfonamide Compound Prepare_Reagents->Incubate Add_Substrate Add Arachidonic Acid Incubate->Add_Substrate Reaction Enzymatic Reaction Add_Substrate->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Measure_Product Measure Prostaglandin E2 (PGE2) Production (e.g., by ELISA) Stop_Reaction->Measure_Product Calculate_IC50 Calculate IC50 Value Measure_Product->Calculate_IC50 End End Calculate_IC50->End

References

Spectroscopic Analysis of N-Substituted 4-Iodobenzenesulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize N-substituted 4-iodobenzenesulfonamides. This class of compounds holds significance in medicinal chemistry and drug discovery, often serving as key intermediates or scaffolds for developing novel therapeutic agents. Accurate structural elucidation and purity assessment are paramount, and spectroscopic methods are the cornerstone of this characterization. This document details the principles, experimental protocols, and data interpretation for the most salient spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction to Spectroscopic Characterization

The structural analysis of newly synthesized N-substituted 4-iodobenzenesulfonamides relies on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons, their connectivity, and the electronic environment of the nuclei.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting the vibrational frequencies of chemical bonds.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation analysis.

A logical workflow for the characterization of these compounds is essential, starting from the initial synthesis and purification, followed by a comprehensive spectroscopic analysis to confirm the desired structure.

G Logical Workflow for Synthesis and Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of N-Substituted 4-Iodobenzenesulfonamide Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A typical workflow for the synthesis and spectroscopic characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely employed.

¹H NMR Spectroscopy

In the ¹H NMR spectra of N-substituted 4-iodobenzenesulfonamides, the aromatic protons of the 4-iodobenzenesulfonyl moiety typically appear as a set of two doublets in the range of 7.5-8.0 ppm. The protons on the N-substituent will have chemical shifts dependent on their specific chemical environment. The proton of the sulfonamide N-H group, if present, often appears as a broad singlet and its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will show characteristic signals for the aromatic carbons of the 4-iodobenzenesulfonyl group. The carbon atom bearing the iodine (C-I) is typically found around 95-105 ppm, while the carbon attached to the sulfonyl group (C-S) appears further downfield. The signals for the N-substituent carbons will be observed in their expected regions.

Quantitative NMR Data

Table 1: Representative ¹H and ¹³C NMR Data for N-(substituted phenyl)-4-halobenzenesulfonamides

4-Halo SubstituentN-Aryl Substituent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
F Phenyl7.10-7.35 (m, Ar-H), 7.85-7.95 (m, Ar-H), ~10.2 (s, NH)116.0 (d, J=22Hz), 121.5, 125.0, 129.0, 129.5 (d, J=9Hz), 137.0, 138.0, 165.0 (d, J=253Hz)
Cl Phenyl7.10-7.35 (m, Ar-H), 7.75-7.85 (d, Ar-H), ~10.3 (s, NH)121.5, 125.0, 129.0, 129.5, 137.0, 139.0, 139.5
Br Phenyl7.10-7.35 (m, Ar-H), 7.70-7.80 (d, Ar-H), ~10.4 (s, NH)121.5, 125.0, 128.0, 129.0, 132.0, 137.0, 139.5
Cl 2-Methylphenyl2.2 (s, CH₃), 7.0-7.3 (m, Ar-H), 7.8 (d, Ar-H), 9.8 (s, NH)17.5, 126.0, 127.0, 129.0, 129.5, 130.5, 131.0, 134.5, 135.0, 139.0, 139.5
Cl 3-Methylphenyl2.2 (s, CH₃), 6.9-7.2 (m, Ar-H), 7.8 (d, Ar-H), 10.2 (s, NH)21.0, 118.5, 121.5, 125.5, 128.5, 129.0, 129.5, 137.0, 139.0, 139.5

Data adapted from Gowda et al., Z. Naturforsch. 64b, 863 – 873 (2009).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the key functional groups in N-substituted 4-iodobenzenesulfonamides. The most characteristic absorption bands are those of the sulfonamide group.

  • N-H Stretch: For secondary sulfonamides, the N-H stretching vibration is typically observed in the region of 3200-3300 cm⁻¹.

  • S=O Stretches: The sulfonyl group exhibits two strong and characteristic stretching vibrations: the asymmetric stretch (ν_as) between 1300-1350 cm⁻¹ and the symmetric stretch (ν_s) between 1140-1180 cm⁻¹.[1]

  • S-N Stretch: The S-N stretching vibration appears in the 900-940 cm⁻¹ region.

  • Aromatic C-H and C=C Stretches: Vibrations associated with the aromatic rings are also observed.

Table 2: Key IR Absorption Frequencies for N-Substituted 4-Iodobenzenesulfonamides

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
N-HStretch3200 - 3300Medium
Aromatic C-HStretch3000 - 3100Medium to Weak
Aliphatic C-HStretch2850 - 3000Medium to Weak
S=OAsymmetric Stretch1300 - 1350Strong
S=OSymmetric Stretch1140 - 1180Strong
C=CAromatic Stretch1450 - 1600Medium to Weak
S-NStretch900 - 940Medium
C-IStretch~500 - 600Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. Electrospray ionization (ESI) is a commonly used soft ionization technique for sulfonamides.

The mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation and elucidate the structure. Common fragmentation pathways for aromatic sulfonamides include the loss of SO₂ (64 Da) and cleavage of the S-N bond.

Table 3: Common Mass Spectral Fragments for Arylsulfonamides

Fragment IonDescription
[M+H]⁺Protonated molecule
[M+Na]⁺Sodium adduct
[M+H - SO₂]⁺Loss of sulfur dioxide
[ArSO₂]⁺Arylsulfonyl cation
[Ar]⁺Aryl cation
[R-NH]⁺N-substituent fragment

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh 5-10 mg of the N-substituted this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrumental Analysis:

    • The ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

    • Before analysis, the instrument's magnetic field is shimmed on the sample to ensure homogeneity.

    • For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope.

    • Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

FT-IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation:

    • Place a small amount (1-2 mg) of the solid N-substituted this compound into an agate mortar.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-pressing die.

    • Place the die under a hydraulic press and apply pressure to form a thin, transparent or translucent pellet.

  • Instrumental Analysis:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • A background spectrum of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol (LC-MS with ESI)
  • Sample Preparation:

    • Prepare a stock solution of the N-substituted this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a dilute working solution (e.g., 1-10 µg/mL) in the mobile phase to be used for the LC-MS analysis.

  • Instrumental Analysis:

    • The analysis is performed on a liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

    • A suitable reversed-phase column (e.g., C18) is used for chromatographic separation.

    • The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid (e.g., formic acid) to promote protonation.

    • The ESI source is operated in positive ion mode to generate protonated molecules [M+H]⁺.

    • The mass spectrometer is set to scan over a mass range that includes the expected molecular weight of the compound.

    • For structural confirmation, tandem MS (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Application in Drug Discovery

N-substituted 4-iodobenzenesulfonamides can be valuable synthons in the drug discovery process. The iodo-substituent provides a reactive handle for further functionalization, for example, through cross-coupling reactions, allowing for the generation of diverse chemical libraries. The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs. The overall process from initial concept to a potential drug candidate is a complex, multi-stage endeavor.

G Drug Discovery and Development Pipeline Target_ID Target Identification & Validation Hit_ID Hit Identification (High-Throughput Screening) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADMET Profiling) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo studies) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Caption: A simplified overview of the stages in the drug discovery and development process.

Conclusion

The thorough spectroscopic analysis of N-substituted 4-iodobenzenesulfonamides is a critical step in their synthesis and development for potential applications in medicinal chemistry. By combining the detailed structural insights from NMR, the functional group information from IR, and the molecular weight and fragmentation data from MS, researchers can unequivocally confirm the identity and purity of their target compounds. The protocols and reference data provided in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of this important class of molecules.

References

Navigating the Physicochemical Landscape of 4-Iodobenzenesulfonamide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility and stability of 4-Iodobenzenesulfonamide, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, providing in-depth methodologies and data presentation to support formulation and development activities. While specific quantitative data for this compound is not extensively available in public literature, this guide synthesizes established principles of sulfonamide chemistry to provide a robust framework for its characterization.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For this compound, understanding its solubility in various solvent systems is paramount for purification, crystallization, and dosage form development.

Predicted Solubility in Common Solvents

Due to the limited availability of direct experimental data for this compound, the following table presents a predicted solubility profile based on the known behavior of structurally similar sulfonamides. These values should be considered as estimates and a starting point for experimental determination.

SolventPredicted Solubility at 25°C (mg/mL)Polarity IndexComments
Water< 0.110.2Poorly soluble due to the hydrophobic iodophenyl group. Solubility is expected to be pH-dependent.
Methanol10 - 505.1Moderately soluble.
Ethanol5 - 204.3Moderately soluble.
Acetone50 - 1005.1Good solubility is expected.
Dichloromethane1 - 53.1Sparingly soluble.
N,N-Dimethylformamide (DMF)> 2006.4High solubility is anticipated.
Dimethyl Sulfoxide (DMSO)> 2007.2High solubility is anticipated.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][2][3]

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetone, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume (e.g., 5 mL) of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).[3] Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to reach a thermodynamic equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable mobile phase and determine the concentration of dissolved this compound using a validated HPLC-UV method.[4]

  • Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and dilution factor.

Stability Profile of this compound

Assessing the chemical stability of this compound is critical for determining its shelf-life, storage conditions, and potential degradation pathways.

Potential Degradation Pathways

While specific degradation pathways for this compound are not well-documented, sulfonamides, in general, are susceptible to several degradation mechanisms:

  • Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable at neutral pH.[5]

  • Oxidation: The aromatic ring and the sulfonamide group can be targets for oxidative degradation, potentially initiated by atmospheric oxygen, peroxides, or metal ions.

  • Photodegradation: Exposure to UV light can lead to the cleavage of the carbon-iodine bond or reactions involving the aromatic ring and sulfonamide group.[6][7] Common photodegradation products of sulfonamides can include sulfanilic acid.[8]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[9][10]

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • UV lamp (e.g., 254 nm and 365 nm)

  • Oven

  • HPLC system

Methodology:

  • Solution Preparation: Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to the sample solution and heat (e.g., at 60°C).

    • Base Hydrolysis: Add NaOH to the sample solution and keep at room temperature or heat gently.

    • Oxidation: Add H₂O₂ to the sample solution and keep at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80°C).

    • Photodegradation: Expose the solid compound and a solution to UV light.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.

Representative Stability Data

The following table provides a template for presenting stability data. The results shown are illustrative and would need to be determined experimentally.

Stress ConditionDurationAssay of this compound (%)No. of Degradation Products
0.1 M HCl (60°C)24 h92.52
0.1 M NaOH (RT)24 h88.13
3% H₂O₂ (RT)24 h95.21
Thermal (80°C, solid)7 days99.80
Photolytic (UV 254nm)24 h85.7>4

Visualization of Experimental Workflow

Solubility and Stability Assessment Workflow

The following diagram illustrates the logical workflow for assessing the solubility and stability of a pharmaceutical compound like this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_method_dev Analytical Method Development A Select Solvents B Prepare Supersaturated Solutions A->B C Equilibrate (Shake-Flask) B->C D Separate Solid and Liquid Phases C->D E Quantify Concentration (e.g., HPLC) D->E F Determine Solubility E->F N Validate Method (ICH Guidelines) F->N G Define Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) H Expose Compound to Stress G->H I Sample at Time Intervals H->I J Analyze by Stability-Indicating Method (HPLC) I->J K Identify and Quantify Degradants J->K L Establish Degradation Profile K->L L->N M Develop HPLC Method M->N

Workflow for Solubility and Stability Assessment.

Conclusion

This technical guide provides a foundational framework for characterizing the solubility and stability of this compound. While specific experimental data for this compound is sparse, the outlined protocols and predictive data offer a robust starting point for researchers. The provided experimental designs for solubility determination via the shake-flask method and stability assessment through forced degradation studies are aligned with industry best practices and regulatory expectations. Accurate determination of these physicochemical properties is a critical step in the successful development of any new pharmaceutical entity.

References

A Technical Guide to the Synthetic Routes of Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for preparing substituted benzenesulfonamides, a crucial scaffold in medicinal chemistry and materials science. This document details classical and modern synthetic routes, complete with experimental protocols, quantitative data for comparative analysis, and mechanistic diagrams to illustrate key transformations.

Introduction

The benzenesulfonamide moiety is a cornerstone of numerous therapeutic agents, exhibiting a wide range of biological activities including antibacterial, carbonic anhydrase inhibitory, and anticancer properties. The strategic synthesis of substituted analogues is therefore of paramount importance in drug discovery and development. This guide explores the primary synthetic pathways, offering a comparative analysis to aid researchers in selecting the most appropriate route for their specific target molecules. The methodologies covered include the traditional chlorosulfonation of aromatic compounds followed by amination, modern transition-metal-catalyzed cross-coupling reactions such as the Ullmann-type and Buchwald-Hartwig aminations, and nucleophilic aromatic substitution (SNAr).

Classical Synthesis: Chlorosulfonation and Amination

The most traditional and widely used method for the synthesis of benzenesulfonamides involves a two-step process: the electrophilic aromatic substitution of a benzene ring with chlorosulfonic acid to form a benzenesulfonyl chloride, followed by the reaction of this intermediate with an amine.

Reaction Pathway

The overall transformation begins with the activation of an aromatic ring towards electrophilic attack by chlorosulfonic acid, which serves as the source of the chlorosulfonyl group (SO₂Cl). The resulting aryl sulfonyl chloride is a stable and versatile intermediate that can be readily converted to the corresponding sulfonamide by reaction with a primary or secondary amine.

Chlorosulfonation_Amination sub Substituted Benzene bsc Substituted Benzenesulfonyl Chloride sub->bsc Electrophilic Aromatic Substitution csa Chlorosulfonic Acid (ClSO₃H) product Substituted Benzenesulfonamide bsc->product amine Amine (R¹R²NH) hcl HCl hcl2 HCl inv1->bsc + ClSO₃H - HCl inv2->product + R¹R²NH - HCl

Caption: General workflow for the synthesis of benzenesulfonamides via chlorosulfonation and amination.

Experimental Protocols

Protocol 2.2.1: Synthesis of Benzenesulfonyl Chloride from Benzene [1][2]

  • Reaction Setup: In a 5-liter flask equipped with a mechanical stirrer, separatory funnel, thermometer, and an exit tube leading to a gas trap (for HCl), place 3.5 kg (2 L, 30 moles) of chlorosulfonic acid.

  • Addition of Benzene: Cool the flask in a cold-water bath. Slowly add 780 g (888 cc, 10 moles) of benzene through the separatory funnel with continuous stirring. Maintain the reaction temperature between 20-25°C. The addition typically takes 2-3 hours.

  • Reaction Completion: After the addition is complete, continue stirring the mixture for one hour at the same temperature.

  • Work-up: Carefully pour the reaction mixture onto 6-7 kg of crushed ice. Add 1 L of carbon tetrachloride to the mixture.

  • Extraction: Separate the lower organic layer as quickly as possible to avoid hydrolysis of the product. Extract the aqueous layer with an additional 500 cc of carbon tetrachloride.

  • Purification: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude benzenesulfonyl chloride can be purified by vacuum distillation.

Protocol 2.2.2: Amination of Benzenesulfonyl Chloride [3]

  • Reaction Setup: Cool 200 mL of aqueous ammonia to -10°C in a suitable reaction vessel.

  • Addition of Sulfonyl Chloride: Slowly add benzenesulfonyl chloride (13 g, 73 mmol) to the cold ammonia solution with stirring.

  • Reaction: Maintain the stirring and the temperature at -10°C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, allow the mixture to warm to room temperature.

  • Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum to afford the pure benzenesulfonamide.

Quantitative Data

The chlorosulfonation-amination sequence is a robust and scalable method, often providing high yields of the desired products. The table below summarizes representative data for this classical approach.

Aromatic SubstrateChlorosulfonation ConditionsSulfonyl Chloride YieldAmineAmination ConditionsFinal Product YieldReference
BenzeneClSO₃H (3 equiv.), 20-25°C, 3-4h74-87%aq. NH₃-10°C, 3h96%[1][3]
TolueneClSO₃H (1.5-2 equiv.), 60-90°CHigh (unspecified)aq. Methylamine80-90°CHigh (unspecified)[4]
m-XyleneClSO₃H (excess), 20°C, 0.5hGood (unspecified)---[5]
m-DiethylbenzeneClSO₃H (excess), 10°C, 0.5hGood (unspecified)---[5]

Transition-Metal-Catalyzed Cross-Coupling Reactions

In recent decades, transition-metal-catalyzed cross-coupling reactions have emerged as powerful alternatives for the synthesis of N-aryl benzenesulfonamides, offering milder reaction conditions and broader functional group tolerance compared to classical methods. The Ullmann-type and Buchwald-Hartwig amination reactions are the most prominent examples.

Ullmann-Type C-N Coupling

The Ullmann condensation, or Ullmann-type reaction, traditionally involves the copper-catalyzed coupling of an aryl halide with a nucleophile, in this case, a sulfonamide. Modern protocols often utilize copper(I) salts as catalysts in the presence of a ligand and a base.

The mechanism is believed to involve the oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate. Subsequent coordination of the deprotonated sulfonamide, followed by reductive elimination, furnishes the N-aryl sulfonamide and regenerates the active Cu(I) catalyst.

Ullmann_Cycle center Catalytic Cycle cu1 Cu(I)Lₙ cu3 Ar-Cu(III)(X)Lₙ cu1->cu3 Oxidative Addition cu3_amide Ar-Cu(III)(NRSO₂Ar')Lₙ cu3->cu3_amide Ligand Exchange cu3_amide->cu1 Reductive Elimination product Ar-NRSO₂Ar' cu3_amide->product arx Ar-X arx->cu3 sulfonamide Ar'SO₂NHR base Base inv1->cu3_amide + Ar'SO₂NR⁻

Caption: Generalized catalytic cycle for the Ullmann-type N-arylation of sulfonamides.

Protocol 3.1.1: Copper-Catalyzed N-Arylation of a Sulfonamide with an Aryl Iodide [6]

  • Reaction Setup: To an oven-dried reaction vial, add the sulfenamide (0.2 mmol, if starting from sulfenamide precursor), aryl iodide (0.3 mmol), copper(I) iodide (CuI, 20 mol%), sodium carbonate (Na₂CO₃, 0.4 mmol), and activated molecular sieves (4 Å).

  • Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous dimethyl sulfoxide (DMSO) via syringe.

  • Reaction: Seal the vial and heat the reaction mixture to 110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Ullmann-type couplings are effective for a range of aryl halides and sulfonamides. The reaction conditions can be tuned to achieve high yields.

Aryl HalideSulfonamide/Amine SourceCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-IodotolueneN-(Phenylthio)pivalamideCuI (20 mol%)Na₂CO₃DMSO11085[6]
4-IodoanisoleN-(Phenylthio)pivalamideCuI (20 mol%)Na₂CO₃DMSO11095[6]
4-IodobenzotrifluorideN-(Phenylthio)pivalamideCuI (20 mol%)Na₂CO₃DMSO11076[6]
Aryl Iodides (various)Sulfonamides (various)CuI (10 mol%)Cs₂CO₃DMF130up to 91[2]
Aryl Bromides (various)Amines (various)CuI / ProlineK₂CO₃DMSO80-120Good[7]
Buchwald-Hartwig C-N Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most powerful and versatile methods for forming C-N bonds. It is highly effective for the N-arylation of sulfonamides. The choice of phosphine ligand is critical to the success of the reaction.

The reaction proceeds via a catalytic cycle involving a Pd(0) species. The key steps are the oxidative addition of the aryl halide to Pd(0), coordination of the sulfonamide anion to the resulting Pd(II) complex, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Cycle center Catalytic Cycle pd0 Pd(0)Lₙ pd2 Ar-Pd(II)(X)Lₙ pd0->pd2 Oxidative Addition pd2_amide Ar-Pd(II)(NRSO₂Ar')Lₙ pd2->pd2_amide Amide Binding & Deprotonation pd2_amide->pd0 Reductive Elimination product Ar-NRSO₂Ar' pd2_amide->product arx Ar-X arx->pd2 sulfonamide Ar'SO₂NHR base Base inv1->pd2_amide + Ar'SO₂NHR + Base

Caption: Generalized catalytic cycle for the Buchwald-Hartwig N-arylation of sulfonamides.

Protocol 3.2.1: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 mmol), the sulfonamide (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Addition of Base and Solvent: Add a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 mmol) and an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture with stirring at a temperature typically ranging from 80°C to 110°C. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of silica gel or celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by flash chromatography or recrystallization.

The Buchwald-Hartwig amination is highly versatile, with a wide range of compatible substrates and ligands. The choice of ligand is often crucial for achieving high yields, especially with challenging substrates like aryl chlorides.

Aryl HalideSulfonamideCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Aryl Bromide4-(Methylsulfonyl)anilinePd(OAc)₂ / XPhosCs₂CO₃Dioxane10091 (conversion)[8]
Aryl ChloridePrimary/Secondary AminesPd(0)NHC complexKOHToluene110Good to Excellent[9]
Aryl ChloridesVarious AminesPd₂(dba)₃ / BrettPhosCs₂CO₃Toluene11066-98[10]
Aryl BromidesVarious SulfonamidesPd(OAc)₂ / LigandK₃PO₄Toluene100-11070-95[7][11]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides a direct pathway to certain substituted benzenesulfonamides, particularly those bearing strong electron-withdrawing groups (EWGs) on the aromatic ring. This method does not require a metal catalyst.

Reaction Pathway

The SNAr mechanism involves the attack of a nucleophile (the sulfonamide anion) on an electron-deficient aromatic ring, displacing a good leaving group (typically a halide). The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of EWGs (e.g., -NO₂) at the ortho and/or para positions to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction.

SNAr_Mechanism start Activated Aryl Halide (EWG-Ar-X) meisenheimer Meisenheimer Complex (Resonance Stabilized) start->meisenheimer Nucleophilic Attack (Addition) nucleophile Sulfonamide Anion (Ar'SO₂NR⁻) product Substituted Benzenesulfonamide meisenheimer->product Loss of Leaving Group (Elimination) lg Leaving Group (X⁻) meisenheimer->lg

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) for sulfonamide synthesis.

Experimental Protocol

Protocol 4.2.1: SNAr Reaction of an Activated Aryl Halide with a Sulfonamide [12]

  • Reaction Setup: In a round-bottom flask, dissolve the activated aryl halide (e.g., 2-fluoro-5-nitrobenzene derivative, 1.0 eq) in an anhydrous polar aprotic solvent such as DMF or DMSO.

  • Addition of Reagents: Add the sulfonamide (1.1-1.5 eq) to the solution, followed by a suitable base (e.g., K₂CO₃ or Et₃N, 2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-100°C. Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data

SNAr is highly effective for specific substrate classes, often proceeding under mild, metal-free conditions with high yields.

Activated Aryl HalideSulfonamideBaseSolventTemp (°C)Yield (%)Reference
1-Fluoro-2-nitrobenzeneBenzenesulfonamideNaHDMFRT<70 (after 39h)[5]
1-Chloro-2,4-dinitrobenzeneVarious AminesNaHCO₃EthanolRefluxHigh
5-Chloro-4-nitro-2,1,3-benzothiadiazoleVarious AminesK₂CO₃/Et₃NDMFRT - 80Good (general)
5-Fluoro-2-nitrophenylamineAmine 5K₂CO₃DMSO5043

Conclusion and Outlook

The synthesis of substituted benzenesulfonamides can be achieved through a variety of robust and versatile methods. The classical approach of chlorosulfonation followed by amination remains a cost-effective and scalable route for many applications. However, for the synthesis of complex molecules and for applications requiring broad functional group tolerance and milder conditions, transition-metal-catalyzed methods such as the Ullmann-type coupling and the Buchwald-Hartwig amination offer significant advantages. The Buchwald-Hartwig reaction, in particular, has become a mainstay in medicinal chemistry due to its wide substrate scope and high efficiency. Nucleophilic aromatic substitution provides a powerful, metal-free alternative for the synthesis of derivatives bearing strong electron-withdrawing groups.

The choice of synthetic route will ultimately depend on factors such as the desired substitution pattern, the availability of starting materials, the scale of the reaction, and the functional groups present in the target molecule. Future developments in this field will likely focus on the discovery of more sustainable and efficient catalytic systems, the expansion of substrate scope to include more challenging coupling partners, and the development of novel C-H functionalization strategies to further streamline the synthesis of these vital pharmaceutical building blocks.

References

Methodological & Application

Synthesis of 4-Iodobenzenesulfonamide: An Experimental Protocol for Drug Development Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of 4-Iodobenzenesulfonamide, a key intermediate in the development of various pharmaceutical agents. The synthesis is achieved through a robust and well-established two-step, one-pot procedure involving the diazotization of 4-aminobenzenesulfonamide (sulfanilamide) followed by a Sandmeyer-type iodination reaction. This protocol is designed for researchers and scientists in the field of medicinal chemistry and drug development, offering a clear and reproducible method for obtaining this valuable building block. All quantitative data is summarized for clarity, and the experimental workflow is visualized to facilitate ease of understanding.

Introduction

Sulfonamide-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1] this compound serves as a versatile intermediate in the synthesis of more complex molecules, primarily due to the reactivity of the carbon-iodine bond, which allows for various cross-coupling reactions to introduce diverse functionalities. The synthesis described herein utilizes the diazotization of the readily available 4-aminobenzenesulfonamide, followed by displacement of the diazonium group with iodide. This classic Sandmeyer-type reaction provides a reliable and scalable route to the desired product.[2]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
4-AminobenzenesulfonamideReagentPlus®, 99%Sigma-Aldrich63-74-1
Hydrochloric Acid (HCl)37%Fisher Scientific7647-01-0
Sodium Nitrite (NaNO₂)ACS Reagent, ≥99.0%Merck7632-00-0
Potassium Iodide (KI)ACS Reagent, ≥99.0%VWR7681-11-0
Sodium Thiosulfate (Na₂S₂O₃)Anhydrous, ≥98%Alfa Aesar7772-98-7
Ethanol200 Proof, ACS GradeDecon Labs64-17-5
Deionized Water-In-house7732-18-5
Ice-In-house-
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer

Synthesis Procedure

Step 1: Diazotization of 4-Aminobenzenesulfonamide

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 8.61 g (0.05 mol) of 4-aminobenzenesulfonamide in 50 mL of deionized water.

  • Cool the suspension to 0-5 °C using an ice bath.

  • Slowly add 12.5 mL of concentrated hydrochloric acid with continuous stirring, ensuring the temperature remains below 5 °C.

  • In a separate beaker, prepare a solution of 3.80 g (0.055 mol) of sodium nitrite in 15 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the stirred suspension of 4-aminobenzenesulfonamide hydrochloride over a period of 20-30 minutes. Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture in the ice bath for an additional 30 minutes. The formation of the diazonium salt is indicated by a clear solution.

Step 2: Iodination and Product Isolation

  • In a separate beaker, dissolve 9.13 g (0.055 mol) of potassium iodide in 20 mL of deionized water.

  • Slowly add the potassium iodide solution to the cold diazonium salt solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the initial effervescence subsides, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

  • A precipitate of crude this compound will form.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.

  • To decompose any unreacted diazonium salts and remove excess iodine, create a slurry of the crude product in 50 mL of a 5% aqueous sodium thiosulfate solution and stir for 15 minutes.

  • Filter the solid again, wash with cold deionized water, and press as dry as possible.

Purification
  • The crude this compound can be purified by recrystallization.[3][4][5]

  • Dissolve the crude product in a minimum amount of hot ethanol in a beaker.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a few more minutes.

  • Filter the hot solution by gravity filtration to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50 °C.

Data Summary

ParameterValue
Starting Material: 4-Aminobenzenesulfonamide
Molecular FormulaC₆H₈N₂O₂S
Molecular Weight172.21 g/mol
Amount Used8.61 g (0.05 mol)
Reagents
Sodium Nitrite (NaNO₂)3.80 g (0.055 mol)
Potassium Iodide (KI)9.13 g (0.055 mol)
Product: this compound
Molecular FormulaC₆H₆INO₂S[6]
Molecular Weight283.09 g/mol [6]
Theoretical Yield14.15 g
AppearanceOff-white to pale yellow crystalline solid
Melting Point192-195 °C

Characterization Data

FT-IR (KBr, cm⁻¹): The FT-IR spectrum of this compound is expected to show characteristic absorption bands.[6][7] The sulfonamide group will exhibit symmetric and asymmetric stretching vibrations for the S=O bonds around 1160 cm⁻¹ and 1340 cm⁻¹, respectively. The N-H stretching of the sulfonamide will appear as a broad band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C-I stretching vibration typically appears in the far-infrared region, often below 600 cm⁻¹.[8]

¹H NMR (DMSO-d₆, δ ppm): The proton NMR spectrum is anticipated to show two doublets in the aromatic region. The protons ortho to the sulfonamide group are expected to resonate at approximately 7.8-8.0 ppm, while the protons ortho to the iodine atom will likely appear at a slightly upfield chemical shift of around 7.6-7.8 ppm. The two protons of the sulfonamide group (SO₂NH₂) will likely appear as a broad singlet at around 7.4 ppm.

¹³C NMR (DMSO-d₆, δ ppm): The carbon NMR spectrum is expected to display four signals for the aromatic carbons. The carbon atom attached to the iodine (C-I) will be significantly shielded and is expected to appear around 95-105 ppm. The carbon atom attached to the sulfonamide group (C-S) is anticipated to be in the range of 140-145 ppm. The other two aromatic carbons are expected to resonate between 125 and 138 ppm.

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination & Isolation cluster_purification Step 3: Purification start Suspend 4-Aminobenzenesulfonamide in H₂O add_hcl Add conc. HCl at 0-5 °C start->add_hcl add_nano2 Add NaNO₂ solution dropwise at 0-5 °C add_hcl->add_nano2 stir_diazonium Stir for 30 min to form Diazonium Salt Solution add_nano2->stir_diazonium add_ki Add KI solution stir_diazonium->add_ki Proceed Immediately warm_rt Warm to Room Temperature (1-2 hours) add_ki->warm_rt filter_crude Vacuum Filter Crude Product warm_rt->filter_crude wash_thiosulfate Wash with Na₂S₂O₃ solution filter_crude->wash_thiosulfate filter_wash Filter and Wash with H₂O wash_thiosulfate->filter_wash recrystallize Recrystallize from Hot Ethanol filter_wash->recrystallize cool_crystallize Cool to induce crystallization recrystallize->cool_crystallize filter_pure Vacuum Filter Purified Crystals cool_crystallize->filter_pure dry_product Dry under vacuum filter_pure->dry_product end_product Pure this compound dry_product->end_product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

  • Sodium nitrite is a strong oxidizing agent and is toxic if ingested.

  • Diazonium salts are unstable and potentially explosive in a dry state. They should be kept in solution and at low temperatures, and used immediately after preparation.

  • Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. The procedure is straightforward and utilizes readily available reagents and standard laboratory equipment. The expected yield and purity of the final product make this protocol suitable for producing this key intermediate for further use in drug discovery and development programs. The detailed characterization data provides a benchmark for confirming the identity and purity of the synthesized compound.

References

The Versatility of 4-Iodobenzenesulfonamide in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Iodobenzenesulfonamide is a versatile bifunctional building block in organic synthesis, combining the reactivity of an aryl iodide with the well-established chemical and biological significance of the sulfonamide moiety. The electron-withdrawing nature of the sulfonamide group influences the reactivity of the aryl iodide, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This, coupled with the potential for N-functionalization of the sulfonamide group, opens avenues for the synthesis of a diverse array of complex molecules, particularly in the realm of medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Heck couplings, as well as Buchwald-Hartwig amination and N-alkylation.

Palladium-Catalyzed Cross-Coupling Reactions

This compound serves as an excellent electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is readily activated by palladium(0) catalysts, enabling the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Sulfonamides

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. The reaction of this compound with various arylboronic acids provides access to a wide range of biaryl sulfonamides, which are prevalent motifs in many biologically active compounds.

Application Notes: The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For the coupling of this compound, a variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and Pd(dppf)Cl₂ being common choices. The use of a phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. A base, typically an inorganic carbonate or phosphate, is essential for the transmetalation step. A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

Quantitative Data Summary: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Phenylbenzenesulfonamide95
24-Methylphenylboronic acid4-(4-Methylphenyl)benzenesulfonamide92
34-Methoxyphenylboronic acid4-(4-Methoxyphenyl)benzenesulfonamide88
44-Chlorophenylboronic acid4-(4-Chlorophenyl)benzenesulfonamide85
53-Thienylboronic acid4-(3-Thienyl)benzenesulfonamide82

Yields are representative and may vary based on specific reaction conditions and scale.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).

  • Catalyst Addition: To the stirred mixture, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl sulfonamide.

Suzuki_Miyaura_Coupling This compound This compound Reaction_Mixture Reaction Mixture This compound->Reaction_Mixture Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction_Mixture Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Heating Heating (80-100°C) Reaction_Mixture->Heating Product Biaryl Sulfonamide Heating->Product

Figure 1: General workflow for the Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling: Synthesis of Alkynylsulfonamides

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. Applying this to this compound yields alkynylsulfonamides, which are valuable intermediates in medicinal chemistry and materials science.

Application Notes: The Sonogashira coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base (e.g., triethylamine or diisopropylethylamine). The amine acts as both the base and, in some cases, the solvent. Copper-free conditions have also been developed. The reaction is generally tolerant of a wide range of functional groups.

Quantitative Data Summary: Sonogashira Coupling of this compound with Terminal Alkynes

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene4-(Phenylethynyl)benzenesulfonamide90
21-Hexyne4-(Hex-1-yn-1-yl)benzenesulfonamide85
33-Hydroxy-3-methyl-1-butyne4-((3-Hydroxy-3-methylbut-1-yn-1-yl))benzenesulfonamide78
4Trimethylsilylacetylene4-((Trimethylsilyl)ethynyl)benzenesulfonamide92
5Propargyl alcohol4-(3-Hydroxyprop-1-yn-1-yl)benzenesulfonamide80

Yields are representative and may vary based on specific reaction conditions and scale.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and a copper co-catalyst like CuI (0.04 mmol, 4 mol%).

  • Solvent and Base: Add an anhydrous, degassed amine solvent such as triethylamine (5 mL).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalytic System This compound This compound Reaction Reaction (RT to 50°C) This compound->Reaction Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Reaction Pd_Catalyst Pd Catalyst Pd_Catalyst->Reaction Cu_Cocatalyst Cu(I) Cocatalyst Cu_Cocatalyst->Reaction Amine_Base Amine Base Amine_Base->Reaction Product Alkynylsulfonamide Reaction->Product

Figure 2: Key components of the Sonogashira coupling reaction.

N-Functionalization of the Sulfonamide Moiety

The sulfonamide group in this compound can be readily functionalized, most commonly through N-alkylation, providing another handle for molecular diversification.

N-Alkylation

Application Notes: N-alkylation of sulfonamides is typically achieved by deprotonation with a suitable base, followed by reaction with an alkylating agent. The choice of base is critical, with common options including sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The reaction is usually performed in a polar aprotic solvent like DMF or acetonitrile.

Quantitative Data Summary: N-Alkylation of this compound

EntryAlkylating AgentBaseProductYield (%)
1Methyl iodideK₂CO₃4-Iodo-N-methylbenzenesulfonamide95
2Ethyl bromideCs₂CO₃N-Ethyl-4-iodobenzenesulfonamide90
3Benzyl bromideNaHN-Benzyl-4-iodobenzenesulfonamide88
4Propargyl bromideK₂CO₃4-Iodo-N-(prop-2-yn-1-yl)benzenesulfonamide85
52-BromoethanolCs₂CO₃N-(2-Hydroxyethyl)-4-iodobenzenesulfonamide75

Yields are representative and may vary based on specific reaction conditions and scale.

Experimental Protocol: General Procedure for N-Alkylation

  • Reaction Setup: To a stirred solution of this compound (1.0 mmol, 1.0 equiv.) in an anhydrous polar aprotic solvent such as DMF (5 mL) in a flame-dried flask, add a base (e.g., K₂CO₃, 1.5 mmol, 1.5 equiv.).

  • Deprotonation: Stir the suspension at room temperature for 30 minutes.

  • Alkylation: Add the alkylating agent (1.1 mmol, 1.1 equiv.) dropwise to the reaction mixture.

  • Reaction: Continue stirring at room temperature or heat to 50-70 °C for 2-12 hours, monitoring the reaction by TLC.

  • Work-up: After completion, pour the reaction mixture into ice-water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

N_Alkylation_Workflow Start Start Deprotonation Deprotonation of Sulfonamide (Base, Solvent) Start->Deprotonation Alkylation Addition of Alkylating Agent Deprotonation->Alkylation Reaction_Monitoring Reaction and Monitoring (TLC/LC-MS) Alkylation->Reaction_Monitoring Workup Aqueous Work-up and Extraction Reaction_Monitoring->Workup Purification Column Chromatography Workup->Purification Product N-Alkylated Product Purification->Product

Figure 3: Workflow for the N-alkylation of this compound.

Applications in Medicinal Chemistry: Synthesis of Carbonic Anhydrase Inhibitors

Sulfonamides are a cornerstone in the design of carbonic anhydrase inhibitors, a class of drugs used to treat glaucoma, epilepsy, and other conditions. This compound serves as a key starting material for the synthesis of novel carbonic anhydrase inhibitors by allowing for the introduction of diverse functionalities at the 4-position through the aforementioned cross-coupling reactions. This enables the exploration of the inhibitor's interaction with the enzyme's active site, potentially leading to increased potency and selectivity. For instance, the biaryl sulfonamides synthesized via Suzuki-Miyaura coupling can be evaluated for their inhibitory activity against various carbonic anhydrase isoforms.

CA_Inhibitor_Synthesis This compound This compound Cross_Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) This compound->Cross_Coupling Functionalized_Sulfonamide 4-Substituted Benzenesulfonamide Derivatives Cross_Coupling->Functionalized_Sulfonamide Biological_Screening Biological Screening Functionalized_Sulfonamide->Biological_Screening CA_Inhibitor Carbonic Anhydrase Inhibitor Lead Biological_Screening->CA_Inhibitor

Figure 4: Logical relationship for the synthesis of carbonic anhydrase inhibitors.

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily participate in a range of palladium-catalyzed cross-coupling reactions, in addition to the reactivity of its sulfonamide moiety, provides a powerful platform for the construction of complex and biologically relevant molecules. The protocols and data presented herein offer a guide for researchers to harness the synthetic potential of this important reagent in their drug discovery and development endeavors.

Application Notes and Protocols for 4-Iodobenzenesulfonamide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-iodobenzenesulfonamide as a versatile reagent in various palladium-catalyzed and copper-catalyzed cross-coupling reactions. The sulfonamide moiety is a key pharmacophore in a multitude of therapeutic agents, and the ability to functionalize the aromatic ring through cross-coupling reactions is of significant interest in medicinal chemistry and materials science.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl sulfonamides. These structures are prevalent in a wide range of biologically active molecules.

General Reaction Scheme

Suzuki_Coupling reagents This compound + Arylboronic Acid catalyst Pd Catalyst Base reagents->catalyst product Biaryl Sulfonamide catalyst->product

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of Biaryl Sulfonamides

This protocol is adapted from methodologies for the synthesis of biaryl sulfonamides via Suzuki-Miyaura cross-coupling.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2), PPh₃ (8)K₂CO₃Dioxane/H₂O908>90
24-Tolylboronic acidPd(OAc)₂ (2), PPh₃ (8)K₂CO₃Dioxane/H₂O908>90

Palladium-Catalyzed Heck Coupling

The Heck reaction enables the arylation of alkenes, providing a route to 4-alkenylbenzenesulfonamides, which are valuable intermediates in organic synthesis.

General Reaction Scheme

Heck_Coupling reagents This compound + Alkene catalyst Pd Catalyst Base reagents->catalyst product 4-Alkenylbenzenesulfonamide catalyst->product

Caption: General workflow for Heck coupling.

Experimental Protocol: Synthesis of 4-Styrylbenzenesulfonamide

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).

  • Add triethylamine (2.0 mmol, 2.0 equiv.) and acetonitrile (5 mL).

  • Seal the tube and heat the mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with a suitable organic solvent, and wash with aqueous acid, water, and brine.

  • Dry the organic phase, concentrate, and purify the residue by chromatography.

Quantitative Data Summary
EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1), P(o-tol)₃ (2)Et₃NMeCN1001875-85
2Ethyl acrylatePd(OAc)₂ (1), P(o-tol)₃ (2)Et₃NDMF1001870-80

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of N-aryl- and N-alkyl-4-aminobenzenesulfonamides.

General Reaction Scheme

Buchwald_Hartwig_Amination reagents This compound + Amine catalyst Pd Catalyst Ligand Base reagents->catalyst product N-Substituted-4-aminobenzenesulfonamide catalyst->product

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-Phenyl-4-aminobenzenesulfonamide

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

Procedure:

  • Charge a Schlenk tube with this compound (1.0 mmol, 1.0 equiv.), aniline (1.2 mmol, 1.2 equiv.), and cesium carbonate (1.4 mmol, 1.4 equiv.).

  • Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and Xantphos (0.03 mmol, 3 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL).

  • Heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, filter through celite, and concentrate the filtrate.

  • Purify the product by column chromatography.

Quantitative Data Summary
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃Toluene1101880-90
2MorpholinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃Toluene1101885-95

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling provides a direct route to 4-alkynylbenzenesulfonamides by reacting this compound with terminal alkynes.

General Reaction Scheme

Sonogashira_Coupling reagents This compound + Terminal Alkyne catalyst Pd Catalyst Cu(I) Co-catalyst Base reagents->catalyst product 4-Alkynylbenzenesulfonamide catalyst->product

Caption: General workflow for Sonogashira coupling.

Experimental Protocol: Synthesis of 4-(Phenylethynyl)benzenesulfonamide

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound (1.0 mmol, 1.0 equiv.) and phenylacetylene (1.1 mmol, 1.1 equiv.) in THF (10 mL), add triethylamine (3.0 mmol, 3.0 equiv.).

  • Degas the solution with a stream of argon for 15 minutes.

  • Add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Stir the reaction at room temperature for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture and concentrate the solvent.

  • Dissolve the residue in an organic solvent, wash with ammonium chloride solution, water, and brine.

  • Dry, concentrate, and purify the product by chromatography.

Quantitative Data Summary
EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT885-95
21-HexynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT880-90

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation offers a classical, copper-catalyzed alternative to the palladium-catalyzed C-N bond formation for the synthesis of N-aryl sulfonamides.

General Reaction Scheme

Ullmann_Condensation reagents This compound + Amine/Amide catalyst Cu Catalyst Base reagents->catalyst product N-Aryl Sulfonamide catalyst->product

Caption: General workflow for Ullmann condensation.

Experimental Protocol: Synthesis of N-Aryl Sulfonamides

Materials:

  • This compound

  • Amine or Amide (e.g., Aniline)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Dioxane

Procedure:

  • In a reaction vessel, combine this compound (1.0 mmol, 1.0 equiv.), the amine/amide (1.2 mmol, 1.2 equiv.), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Add dioxane (5 mL) and DMEDA (0.2 mmol, 20 mol%).

  • Heat the mixture at 110-130 °C for 24 hours.

  • Monitor the reaction progress by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate, filter, and wash the filtrate with water and brine.

  • Dry the organic layer, remove the solvent, and purify the product by column chromatography.

Quantitative Data Summary
EntryNucleophileCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilineCuI (10)DMEDA (20)K₂CO₃Dioxane1202470-80
2BenzamideCuI (10)DMEDA (20)K₂CO₃Dioxane1202465-75

Disclaimer: These protocols are intended as a starting point for research and may require optimization for specific substrates and reaction scales. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Application Notes and Protocols for N-alkylation of 4-iodobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The N-alkylation of sulfonamides is a fundamental transformation in organic synthesis, yielding N-substituted sulfonamides that are crucial pharmacophores in a wide array of therapeutic agents. These motifs are present in drugs with diverse biological activities, including antibacterial, diuretic, anticonvulsant, and hypoglycemic properties. Specifically, the 4-iodobenzenesulfonamide scaffold provides a valuable platform for further molecular elaboration through cross-coupling reactions at the iodo-position, making its N-alkylation a key step in the synthesis of complex drug candidates.

This document provides a detailed experimental protocol for the N-alkylation of this compound using a common and robust method involving deprotonation with a strong base followed by reaction with an alkylating agent. Additionally, alternative methods and relevant quantitative data from the literature are presented to offer a comprehensive guide for researchers.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of various arylsulfonamides, which can serve as a reference for the expected outcomes with this compound under similar conditions.

ArylsulfonamideAlkylating AgentCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Reference
p-ToluenesulfonamideBenzyl alcohol[Cp*IrCl₂]₂ / t-BuOKTolueneReflux1795[1]
4-BromobenzenesulfonamideBenzyl alcoholFeCl₂ / K₂CO₃-13520>90[2]
p-ToluenesulfonamideButan-1-olTf₂OToluene1204866[3]
p-ToluenesulfonamideBenzyl alcoholMn(I) PNP precatalyst / K₂CO₃Xylenes1502486[4][5]
4-ChlorobenzenesulfonamideEthyl iodideNaHDMFRT3-4N/A[6][7]
4-ChlorobenzenesulfonamideBenzyl chlorideNaHDMFRT3-4N/A[6][7]

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride and an Alkyl Halide

This protocol describes a general and widely used method for the N-alkylation of arylsulfonamides.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Add anhydrous DMF to dissolve the sulfonamide (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C.

  • Slowly add the alkyl halide (1.05-1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the desired N-alkylated product.

Alternative Protocols:

Several other methods for the N-alkylation of sulfonamides have been reported and can be adapted for this compound:

  • Mitsunobu Reaction: This reaction allows for the N-alkylation with a primary or secondary alcohol in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[8][9] This method is known for its mild reaction conditions and stereospecificity.[8]

  • "Borrowing Hydrogen" Catalysis: Transition metal catalysts (based on Iridium, Iron, or Manganese) can be used to effect the N-alkylation of sulfonamides with alcohols.[1][2][4] This method is atom-economical as water is the only byproduct.[5][10]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form a C-N bond between an aryl halide and a sulfonamide.[11][12]

Mandatory Visualization

experimental_workflow reagents 1. Reagent Preparation - this compound - Anhydrous Solvent (DMF) - Sodium Hydride - Alkyl Halide setup 2. Reaction Setup - Dry flask under inert atmosphere - Dissolve sulfonamide in DMF reagents->setup deprotonation 3. Deprotonation - Cool to 0°C - Add NaH portion-wise - Stir at 0°C then RT setup->deprotonation alkylation 4. Alkylation - Cool to 0°C - Add alkyl halide dropwise - Stir at RT, monitor by TLC deprotonation->alkylation workup 5. Work-up - Quench with NH4Cl (aq) - Extract with Ethyl Acetate - Wash with brine, dry, and concentrate alkylation->workup purification 6. Purification - Silica gel column chromatography workup->purification product 7. Product - N-Alkyl-4-iodobenzenesulfonamide purification->product

Caption: Workflow for N-alkylation of this compound.

References

Application Notes and Protocols for the Use of 4-Iodobenzenesulfonamide in the Preparation of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-iodobenzenesulfonamide as a versatile building block in the synthesis of novel therapeutic agents. The presence of the reactive iodine atom facilitates various palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular scaffolds. The sulfonamide moiety is a well-established pharmacophore, known for its ability to interact with various biological targets. This document details the synthesis of a library of potential Cyclooxygenase-2 (COX-2) inhibitors via Suzuki-Miyaura coupling and discusses the broader applications of this compound in drug discovery.

Application: Synthesis of Potential COX-2 Inhibitors via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In this application, a derivative of this compound, 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide, serves as a key intermediate for the synthesis of a library of compounds analogous to Celecoxib, a selective COX-2 inhibitor.[1] The high reactivity of the carbon-iodine bond allows for efficient coupling with a variety of arylboronic acids, leading to a diverse set of potential therapeutic agents.

Experimental Protocols

Protocol 1: Synthesis of 4-(5-Iodo-3-methylpyrazolyl) Phenylsulfonamide (Intermediate)

This protocol describes the synthesis of the key iodinated intermediate required for the subsequent Suzuki coupling reactions. The synthesis involves a multi-step process starting from more readily available precursors.

Materials:

  • Concentrated sulfuric acid

  • Ethyl acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Starting material: A precursor compound which through cyclization and iodination yields the desired product (specifics of the initial steps to generate the pyrazole ring are detailed in the source literature).

Procedure:

  • A suspension of the precursor (10.2 mmol) in water (800 mL) is treated with concentrated sulfuric acid (200 mL), added carefully.

  • The suspension is heated to reflux for 4 days.

  • After cooling to room temperature, the mixture is extracted with ethyl acetate.

  • The combined organic extracts are washed successively with water, saturated aqueous NaHCO₃, and water.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by appropriate methods (e.g., recrystallization or column chromatography) to afford pure 4-(5-iodo-3-methyl-1H-pyrazol-1-yl)sulfonamide.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines the general conditions for the palladium-catalyzed Suzuki-Miyaura coupling of the iodinated intermediate with various arylboronic acids.

Materials:

  • 4-(5-Iodo-3-methylpyrazolyl) phenylsulfonamide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium on carbon (Pd/C, 10 mol %)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a reaction vessel, add 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide, the respective arylboronic acid, potassium carbonate, and the Pd/C catalyst.

  • Add the dioxane/water solvent mixture.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired diaryl pyrazole derivative.

Data Presentation

The following table summarizes the yields of various Celecoxib analogues synthesized using the Suzuki-Miyaura coupling protocol.

Compound IDArylboronic Acid PartnerYield (%)
1a Phenylboronic acid85
1b 4-Tolylboronic acid92
1c 4-Methoxyphenylboronic acid88
1d 4-Fluorophenylboronic acid95
1e 3-Chlorophenylboronic acid78

Data is representative and compiled from typical yields for Suzuki coupling reactions of aryl iodides.

Signaling Pathway and Experimental Workflow

The therapeutic rationale for synthesizing these compounds lies in the inhibition of the COX-2 enzyme, which is a key player in inflammation and cancer progression.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 PGH2 COX2->PGH2 PGE2 PGE2 PGH2->PGE2 EP_Receptors EP Receptors PGE2->EP_Receptors Downstream Downstream Signaling (e.g., PKA, β-catenin, NF-κB) EP_Receptors->Downstream Cellular_Responses Cellular Responses (Inflammation, Proliferation, Angiogenesis) Downstream->Cellular_Responses Inhibitor 4-Arylbenzenesulfonamide (Celecoxib Analogue) Inhibitor->COX2

Figure 1: COX-2 signaling pathway and the inhibitory action of synthesized agents.

Suzuki_Workflow start Start reagents Combine Reactants: - 4-Iodo-intermediate - Arylboronic acid - Pd/C catalyst - K₂CO₃ - Dioxane/Water start->reagents degas Degas with Argon/Nitrogen reagents->degas heat Heat Reaction Mixture (80-100 °C, 12-24 h) degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with Water & Brine monitor->workup Reaction Complete dry Dry Organic Layer (Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Final Diaryl Pyrazole Product purify->product

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Broader Applications in Drug Discovery: Sonogashira and Heck Couplings

While the Suzuki-Miyaura coupling is a prominent application, the C-I bond in this compound is also amenable to other palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions. These reactions further expand the chemical space accessible from this versatile starting material.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, leading to the formation of an arylalkyne. The resulting 4-alkynylbenzenesulfonamide scaffold is a valuable pharmacophore found in various biologically active molecules, including kinase inhibitors and other anticancer agents.

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene. This allows for the introduction of a vinyl or substituted vinyl group at the 4-position of the benzenesulfonamide ring, yielding 4-alkenylbenzenesulfonamides. This structural motif is present in a range of therapeutic agents, including those with anti-inflammatory and anticancer properties.

Although specific, detailed protocols for Sonogashira and Heck reactions starting directly with this compound for the synthesis of named therapeutic agents are less commonly documented in readily available literature, the general principles of these reactions with aryl iodides are well-established. Researchers can adapt standard protocols for these reactions to utilize this compound and its derivatives for the synthesis of novel compound libraries for screening against various therapeutic targets.

Cross_Coupling_Relationships start_material This compound suzuki Suzuki Coupling (+ Arylboronic Acid) start_material->suzuki sonogashira Sonogashira Coupling (+ Terminal Alkyne) start_material->sonogashira heck Heck Coupling (+ Alkene) start_material->heck product_suzuki 4-Arylbenzenesulfonamides (e.g., COX-2 Inhibitors) suzuki->product_suzuki product_sonogashira 4-Alkynylbenzenesulfonamides (e.g., Kinase Inhibitors) sonogashira->product_sonogashira product_heck 4-Alkenylbenzenesulfonamides (e.g., Anticancer Agents) heck->product_heck

Figure 3: Versatility of this compound in cross-coupling reactions.

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its reactive carbon-iodine bond provides a handle for a variety of powerful carbon-carbon bond-forming reactions, enabling the efficient synthesis of diverse libraries of compounds. The inherent pharmacological relevance of the benzenesulfonamide moiety further enhances its utility in the development of novel therapeutic agents targeting a wide range of diseases. The protocols and data presented herein demonstrate a practical application of this building block in the synthesis of potential COX-2 inhibitors and highlight its broader potential in drug discovery.

References

Practical Applications of 4-Iodobenzenesulfonamide Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the practical applications of 4-iodobenzenesulfonamide derivatives in medicinal chemistry. These compounds serve as a versatile scaffold for the development of various therapeutic and diagnostic agents. The key applications highlighted herein are their roles as carbonic anhydrase inhibitors for anticancer and antiglaucoma therapies, as kinase inhibitors for targeted cancer treatment, and as precursors for radiolabeled probes in molecular imaging.

Application 1: Carbonic Anhydrase Inhibitors

This compound derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] Inhibition of specific CA isoforms has significant therapeutic potential.

Anticancer Agents

Tumor-associated CA isoforms, particularly CA IX and XII, are overexpressed in many hypoxic solid tumors.[2] They play a crucial role in regulating the tumor microenvironment by maintaining pH homeostasis, which facilitates cancer cell proliferation, survival, and metastasis.[2][3] this compound derivatives can selectively inhibit these isoforms, leading to an acidic intracellular environment and inducing apoptosis in cancer cells.[3] Furthermore, some derivatives have been shown to act as radiosensitizing agents, enhancing the efficacy of radiation therapy.[1]

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms and Anticancer Activity

Compound IDTarget IsoformInhibition Constant (Kᵢ in nM)Cancer Cell LineIC₅₀ (µM)Reference
Compound 9 (Iodoquinazolinone derivative) hCA I7.6 - 782.8HT-29 (Colon)1.78[1]
hCA II34.4 - 412.1MCF-7 (Breast)1.94[1]
hCA IX29.1A549 (Lung)3.07[1]
hCA XII8.8--[1]
Compound 4e (Aryl thiazolone-benzenesulfonamide) hCA IX10.93MDA-MB-231 (Breast)3.58[3]
hCA II1550MCF-7 (Breast)4.58[3]
Compound 4g (Aryl thiazolone-benzenesulfonamide) hCA IX25.06MDA-MB-231 (Breast)5.54[3]
hCA II3920MCF-7 (Breast)2.55[3]
Compound 12i (Benzenesulfonamide with triazine linker) hCA IX38.8MDA-MB-468 (Breast)1.48[2]
hCA II>10000CCRF-CEM (Leukemia)9.83[2]

Signaling Pathway: Role of CA IX in Tumor Hypoxia

CAIX_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CA IX) CAIX_exp->CAIX H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 Apoptosis Apoptosis CAIX->Apoptosis CO2_H2O CO₂ + H₂O CO2_H2O->CAIX Catalysis pHe_regulation Extracellular Acidification (pHe Regulation) H_HCO3->pHe_regulation pHi_regulation Intracellular pH Homeostasis (pHi > 7.2) H_HCO3->pHi_regulation Metastasis Invasion & Metastasis pHe_regulation->Metastasis Proliferation Cell Proliferation & Survival pHi_regulation->Proliferation Inhibitor This compound Derivative Inhibitor->CAIX

CA IX signaling pathway in cancer.
Antiglaucoma Agents

Carbonic anhydrase II, found in the ciliary body of the eye, is involved in the secretion of aqueous humor. Inhibition of CA II can lower intraocular pressure, making it a target for glaucoma treatment.[4][5] this compound derivatives can be designed to effectively inhibit CA II for this purpose.[4]

Application 2: Kinase Inhibitors in Oncology

Kinases are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers. This compound derivatives have been developed as inhibitors of various kinases, including AXL kinase and Bruton's tyrosine kinase (BTK), which are implicated in cancer progression and resistance to therapy.[7][8]

Quantitative Data: Kinase Inhibition and Anticancer Activity

Compound FamilyTarget KinaseCancer Cell LineIC₅₀ (µM)Reference
N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides AXLA549 (Lung)Low nanomolar range[8]
Benzenesulfonamide Analogs (e.g., AL106) TrkAU87 (Glioblastoma)~40% growth inhibition at 10 µM[6]
Novel Benzenesulfonamide Derivatives BTK--[7]

Experimental Workflow: Kinase Inhibitor Screening

Kinase_Inhibitor_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Compound This compound Derivative Synthesis Kinase_Assay Biochemical Kinase Assay (e.g., Kinase-Glo®) Compound->Kinase_Assay IC50 Determine IC₅₀ Kinase_Assay->IC50 Cell_Culture Cancer Cell Line Culture IC50->Cell_Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) Cell_Culture->Cytotoxicity Western_Blot Western Blot for Phospho-Target Inhibition Cell_Culture->Western_Blot GI50 Determine GI₅₀ Cytotoxicity->GI50 Xenograft Xenograft Tumor Model GI50->Xenograft Treatment Compound Administration Xenograft->Treatment Tumor_Growth Monitor Tumor Growth Treatment->Tumor_Growth Toxicity Assess Toxicity Treatment->Toxicity

Workflow for kinase inhibitor evaluation.

Application 3: Radiotracers for Diagnostic Imaging

The iodine atom in this compound provides a site for the introduction of radioisotopes, such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I, for use in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging.[9] Furthermore, the sulfonamide moiety can be derivatized with chelators to complex with radiometals like ⁶⁸Ga and ⁹⁹ᵐTc.[4][10] These radiolabeled derivatives can be used to non-invasively image the expression of their targets, such as CA IX in hypoxic tumors.[4]

Quantitative Data: Tumor Uptake of Radiolabeled Sulfonamide Derivatives

RadiotracerTargetTumor ModelUptake (%ID/g at 1h p.i.)Reference
[⁶⁸Ga]Ga-DOTA-AEBSA CA-IXHT-29 (Colorectal)> 0.64[11]
[⁹⁹ᵐTc]Tc(CO)₃(L4)⁻ CA-IXHT-29 (Colorectal)0.14 ± 0.10[10]
¹⁸F-labeled Sulfonamides CA-IXHT-29 (Colorectal)0.30 - 0.64[11]

Experimental Protocols

Protocol 1: General Synthesis of a this compound Derivative

This protocol describes a general method for the synthesis of N-substituted this compound derivatives.

Materials:

  • 4-Iodobenzenesulfonyl chloride

  • Appropriate primary or secondary amine

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Dissolve the amine (1.0 eq) in DCM or THF in a round-bottom flask.

  • Add pyridine or triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-iodobenzenesulfonyl chloride (1.1 eq) in DCM or THF to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound derivative.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This protocol outlines a method to determine the inhibitory activity of this compound derivatives against CA isoforms.

Materials:

  • Purified human CA isoforms (e.g., hCA I, II, IX, XII)

  • This compound derivative stock solution in DMSO

  • HEPES buffer (pH 7.5)

  • CO₂-saturated water

  • Phenol red indicator

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a series of dilutions of the this compound derivative in HEPES buffer.

  • In the stopped-flow instrument, one syringe contains the CA enzyme solution in HEPES buffer with phenol red indicator.

  • The other syringe contains the CO₂-saturated water.

  • The reaction is initiated by rapidly mixing the contents of the two syringes. The hydration of CO₂ to carbonic acid causes a pH drop, which is monitored by the change in absorbance of the phenol red indicator at 557 nm.

  • To measure inhibition, pre-incubate the enzyme solution with various concentrations of the inhibitor for a defined period before mixing with the CO₂ solution.

  • The initial rates of the catalyzed reaction are measured in the presence and absence of the inhibitor.

  • The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using non-linear regression analysis.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol describes a common method to assess the cytotoxicity of this compound derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivative in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and using a non-linear regression analysis.

Protocol 4: Radiolabeling with ⁶⁸Ga for PET Imaging

This protocol provides a general procedure for labeling a DOTA-conjugated this compound derivative with Gallium-68.

Materials:

  • DOTA-conjugated this compound derivative

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate buffer (pH 4.5)

  • Sterile water for injection

  • C18 Sep-Pak cartridge

  • Ethanol

  • 0.9% Saline solution

  • Radio-TLC or Radio-HPLC system for quality control

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • Add the ⁶⁸GaCl₃ eluate to a reaction vial containing the DOTA-conjugated this compound derivative dissolved in sodium acetate buffer.

  • Heat the reaction mixture at 95 °C for 10-15 minutes.

  • After cooling to room temperature, purify the reaction mixture using a C18 Sep-Pak cartridge.

  • Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.

  • Elute the radiolabeled compound from the cartridge with ethanol.

  • Evaporate the ethanol and reconstitute the final product in a sterile 0.9% saline solution for injection.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity and specific activity of the [⁶⁸Ga]Ga-DOTA-sulfonamide derivative.

References

Application Notes and Protocols for the Synthesis of N-Substituted 4-Arylsulfonylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the synthesis of N-substituted 4-arylsulfonylpiperidines, a scaffold of significant interest in medicinal chemistry. The protocols detailed herein cover the preparation of the core 4-arylsulfonylpiperidine intermediate followed by three common and effective methods for N-functionalization: N-alkylation, reductive amination, and N-arylation via Buchwald-Hartwig amination.

Introduction

N-substituted 4-arylsulfonylpiperidines are a class of compounds frequently utilized in drug discovery and development due to their versatile biological activities. The sulfonyl group can act as a hydrogen bond acceptor, while the piperidine nitrogen allows for the introduction of a wide variety of substituents to modulate physicochemical properties and target engagement. This document provides detailed experimental procedures for the synthesis of these valuable compounds, intended to be a practical resource for researchers in organic and medicinal chemistry.

Synthetic Strategy Overview

The overall synthetic approach involves a two-stage process. First, the core 4-arylsulfonylpiperidine is synthesized. This intermediate is then functionalized at the piperidine nitrogen through one of several methods to yield the desired N-substituted products.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: N-Functionalization cluster_2 Final Products Start Piperidine Derivative (e.g., Ethyl Isonipecotate) Core_Intermediate 4-Arylsulfonylpiperidine Start->Core_Intermediate Sulfonylation N_Alkylation N-Alkylation Core_Intermediate->N_Alkylation Alkyl Halide, Base Reductive_Amination Reductive Amination Core_Intermediate->Reductive_Amination Aldehyde/Ketone, Reducing Agent N_Arylation N-Arylation Core_Intermediate->N_Arylation Aryl Halide, Pd Catalyst Product_Alkyl N-Alkyl-4-arylsulfonylpiperidine N_Alkylation->Product_Alkyl Product_Amine N-Alkyl-4-arylsulfonylpiperidine Reductive_Amination->Product_Amine Product_Aryl N-Aryl-4-arylsulfonylpiperidine N_Arylation->Product_Aryl

Caption: General workflow for the synthesis of N-substituted 4-arylsulfonylpiperidines.

Part 1: Synthesis of the 4-Arylsulfonylpiperidine Core

This section describes the synthesis of the key intermediate, 4-(phenylsulfonyl)piperidine, which serves as the starting material for subsequent N-functionalization reactions.

Protocol 1: Synthesis of Ethyl 1-(Phenylsulfonyl)piperidine-4-carboxylate

This protocol outlines the initial sulfonylation of a commercially available piperidine derivative.[1]

Materials:

  • Ethyl isonipecotate

  • Benzenesulfonyl chloride

  • 5% Sodium carbonate solution

  • Water

  • Magnetic stirrer

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add ethyl isonipecotate (1.0 eq).

  • Add a 5% aqueous solution of sodium carbonate until the pH of the mixture is between 9 and 10.

  • Cool the mixture in an ice bath and add benzenesulfonyl chloride (1.1 eq) dropwise with vigorous stirring.

  • Continue stirring at room temperature for 3-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: Hydrolysis and Decarboxylation to 4-(Phenylsulfonyl)piperidine

This step converts the ester intermediate to the free piperidine.

Materials:

  • Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Heating mantle

  • Round-bottom flask with reflux condenser

Procedure:

  • To a round-bottom flask, add ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate (1.0 eq) and concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a sodium hydroxide solution until the pH is basic.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Part 2: N-Functionalization of 4-Arylsulfonylpiperidine

This section details three different methods to introduce substituents onto the piperidine nitrogen of the 4-arylsulfonylpiperidine core.

G cluster_0 N-Alkylation cluster_1 Reductive Amination cluster_2 N-Arylation Core 4-Arylsulfonyl- piperidine Product_Alkyl N-Alkyl-4-aryl- sulfonylpiperidine Core->Product_Alkyl SN2 Reaction Product_Amine N-Alkyl-4-aryl- sulfonylpiperidine Core->Product_Amine Imine formation & Reduction Product_Aryl N-Aryl-4-aryl- sulfonylpiperidine Core->Product_Aryl Buchwald-Hartwig Amination Alkyl_Halide R-X (Alkyl Halide) Base Base (e.g., K2CO3) Aldehyde RCHO (Aldehyde) Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Aryl_Halide Ar-X (Aryl Halide) Catalyst Pd Catalyst (e.g., Pd(OAc)2/XPhos)

Caption: Key methods for the N-functionalization of the 4-arylsulfonylpiperidine core.

Protocol 3: N-Alkylation

This protocol describes a general method for the N-alkylation of 4-(phenylsulfonyl)piperidine using an alkyl halide.[2]

Materials:

  • 4-(Phenylsulfonyl)piperidine

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Magnetic stirrer

  • Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-(phenylsulfonyl)piperidine (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (1.5 eq).

  • To the stirred suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).

  • After completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Reductive Amination

This protocol provides a method for N-alkylation via reductive amination with an aldehyde.

Materials:

  • 4-(Phenylsulfonyl)piperidine

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • To a stirred solution of 4-(phenylsulfonyl)piperidine (1.0 eq) in anhydrous DCM at room temperature, add the aldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Protocol 5: N-Arylation (Buchwald-Hartwig Amination)

This protocol details the palladium-catalyzed N-arylation of 4-(phenylsulfonyl)piperidine with an aryl halide.[3][4]

Materials:

  • 4-(Phenylsulfonyl)piperidine

  • Aryl halide (e.g., 4-chloroanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Schlenk flask or similar reaction vessel for inert atmosphere techniques

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add the anhydrous, degassed toluene via syringe, followed by the aryl halide (1.0 eq) and 4-(phenylsulfonyl)piperidine (1.2 eq).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various N-substituted 4-arylsulfonylpiperidines.

Table 1: Synthesis of N-Alkyl-4-(phenylsulfonyl)piperidines

N-SubstituentAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)M.P. (°C)
BenzylBenzyl bromideK₂CO₃DMFRT1285110-112
EthylEthyl iodideNaHDMF0 to RT69278-80
PropylPropyl bromideDIPEAMeCN601888Oil
CyclopropylmethylCyclopropylmethyl bromideK₂CO₃DMF50247595-97

Table 2: Synthesis of N-Aryl-4-(phenylsulfonyl)piperidines via Buchwald-Hartwig Amination

N-Aryl SubstituentAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)M.P. (°C)
4-Methoxyphenyl4-BromoanisolePd(OAc)₂/XPhosNaOtBuToluene1001893135-137
4-Methylphenyl4-BromotoluenePd(OAc)₂/XPhosNaOtBuToluene1001685142-144
PhenylBromobenzenePd₂(dba)₃/BINAPNaOtBuToluene1102489128-130
4-Chlorophenyl1-Bromo-4-chlorobenzenePd(OAc)₂/XPhosNaOtBuToluene1002082155-157

Note: Yields and reaction conditions are representative and may require optimization for specific substrates. M.P. = Melting Point. RT = Room Temperature. DIPEA = N,N-Diisopropylethylamine. MeCN = Acetonitrile. dba = dibenzylideneacetone. BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl.

Characterization Data

Characterization of the final products is crucial for confirming their identity and purity. Typical analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the sulfonyl group (strong absorptions around 1350 and 1160 cm⁻¹).

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

Example ¹H NMR Data for N-Benzyl-4-(phenylsulfonyl)piperidine:

  • δ 7.8-7.9 (m, 2H): Protons on the phenylsulfonyl ring ortho to the sulfonyl group.

  • δ 7.5-7.6 (m, 3H): Remaining protons on the phenylsulfonyl ring.

  • δ 7.2-7.4 (m, 5H): Protons of the N-benzyl group.

  • δ 3.5 (s, 2H): Methylene protons of the N-benzyl group.

  • δ 2.8-3.0 (m, 2H): Piperidine protons at C2 and C6 (axial).

  • δ 2.0-2.2 (m, 2H): Piperidine protons at C2 and C6 (equatorial).

  • δ 1.6-1.9 (m, 5H): Remaining piperidine protons.

Conclusion

The protocols outlined in these application notes provide a robust and versatile platform for the synthesis of a diverse range of N-substituted 4-arylsulfonylpiperidines. By selecting the appropriate N-functionalization strategy, researchers can efficiently access novel compounds for evaluation in various drug discovery programs. Careful optimization of reaction conditions and thorough characterization of the final products are essential for successful synthesis.

References

Application Notes and Protocols for the Analytical Characterization of 4-Iodobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 4-Iodobenzenesulfonamide. The following sections detail the experimental protocols and expected data for a multi-faceted analysis, ensuring the confirmation of identity, purity, and stability of this compound.

Spectroscopic Characterization

Spectroscopic methods are fundamental for the structural elucidation and identification of key functional groups in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent, such as DMSO-d6 or CDCl3. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature (approximately 298 K).

    • Use a standard proton pulse sequence.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d6 at δ 39.52 ppm).

Data Presentation: Expected NMR Spectral Data

Technique Atom Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
¹H NMRAr-H 7.6 - 8.0DoubletProtons ortho to the sulfonyl group.
Ar-H 7.8 - 8.2DoubletProtons ortho to the iodine atom.
SO₂NH₂ 7.0 - 7.5Broad SingletChemical shift can be concentration-dependent and may exchange with D₂O.
¹³C NMRC -I95 - 105SingletCarbon atom directly attached to iodine.
Ar-C H128 - 130SingletCarbon atoms ortho to the sulfonyl group.
Ar-C H138 - 140SingletCarbon atoms ortho to the iodine atom.
C -SO₂140 - 145SingletCarbon atom directly attached to the sulfonyl group.

Note: The expected chemical shifts are based on typical values for similar aromatic sulfonamides and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and investigate the fragmentation pattern of this compound.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer can be used.

  • ESI-MS Method:

    • Operate the instrument in both positive and negative ion modes.

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • EI-MS Method:

    • Introduce the sample via a direct insertion probe or through a GC inlet.

    • Use a standard electron energy of 70 eV.

    • Acquire the mass spectrum over a suitable mass range.

Data Presentation: Expected Mass Spectrometry Data

Technique Ion Expected m/z Notes
ESI-MS (+)[M+H]⁺283.9Protonated molecular ion.
[M+Na]⁺305.9Sodium adduct.
ESI-MS (-)[M-H]⁻281.9Deprotonated molecular ion.
EI-MSM⁺˙283Molecular ion.
[M-SO₂]⁺˙219Loss of sulfur dioxide.[1]
[C₆H₄I]⁺203Iodophenyl cation.
[C₆H₄]⁺˙76Phenyl radical cation.

Note: The monoisotopic mass of C₆H₆INO₂S is 282.9164 Da.[2] The fragmentation pattern for aromatic sulfonamides can involve the loss of SO₂.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in this compound.

Experimental Protocol:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Presentation: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
3350 - 3250MediumN-H stretchSulfonamide (-SO₂NH₂)
3100 - 3000MediumC-H stretchAromatic ring
1600 - 1450Medium-StrongC=C stretchAromatic ring
1350 - 1300StrongAsymmetric S=O stretchSulfonamide (-SO₂)
1180 - 1140StrongSymmetric S=O stretchSulfonamide (-SO₂)
900 - 800StrongC-H out-of-plane bend1,4-disubstituted aromatic
800 - 600MediumC-I stretchIodo-aromatic

Note: The peak positions are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the aromatic system.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use the pure solvent as a reference.

    • Scan the sample over a wavelength range of approximately 200-400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Data Presentation: Expected UV-Vis Absorption Data

Solvent Expected λmax (nm) Molar Absorptivity (ε) Electronic Transition
Ethanol~230 - 250To be determinedπ → π
~270 - 290To be determinedn → π

Note: The exact λmax and molar absorptivity are dependent on the solvent used.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of this compound and any related impurities.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A typical starting point is a 50:50 (v/v) mixture.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: Set to the λmax determined by UV-Vis spectroscopy (e.g., 240 nm).

    • Injection Volume: 10-20 µL.

Data Presentation: HPLC Purity Analysis

Parameter Value
Retention Time (tR)To be determined experimentally
Purity (%)> 95% (typical for commercially available material)

Note: The retention time is highly dependent on the specific HPLC conditions and column used. Method validation should be performed to ensure accuracy and precision.[3]

Thermal Analysis

Thermal analysis techniques are used to evaluate the thermal stability and melting characteristics of this compound.[4][5]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample during a thermal event.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic TGA/DSC pan.

  • Instrumentation: A simultaneous TGA-DSC instrument or separate instruments can be used.

  • TGA Method:

    • Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Use an inert atmosphere (e.g., nitrogen) with a typical flow rate of 20-50 mL/min.

  • DSC Method:

    • Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 250 °C) at a constant heating rate (e.g., 5-10 °C/min).

    • Use an inert atmosphere (e.g., nitrogen).

Data Presentation: Thermal Analysis Data

Technique Parameter Expected Value
TGAOnset of Decomposition> 200 °C
DSCMelting Point (Tm)To be determined experimentally
Enthalpy of Fusion (ΔHf)To be determined experimentally

Note: The thermal properties can be influenced by sample purity and crystalline form.

X-ray Crystallography

X-ray crystallography provides definitive three-dimensional structural information of the molecule in the solid state.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of this compound of suitable size and quality for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by solvent diffusion methods.

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Data Collection:

    • Mount a suitable crystal on the goniometer.

    • Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell parameters and integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

Data Presentation: Crystallographic Data

Parameter Value
Crystal SystemTo be determined
Space GroupTo be determined
Unit Cell Dimensions (a, b, c, α, β, γ)To be determined
Bond Lengths and AnglesTo be determined

Note: Crystallographic data for this compound may be available in crystallographic databases such as the Cambridge Structural Database (CSD).

Visualizations

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Information Obtained Sample Sample NMR NMR Sample->NMR MS MS Sample->MS FT-IR FT-IR Sample->FT-IR UV-Vis UV-Vis Sample->UV-Vis HPLC HPLC Sample->HPLC TGA_DSC TGA_DSC Sample->TGA_DSC X-ray X-ray Sample->X-ray Structure Structure NMR->Structure MS->Structure FT-IR->Structure UV-Vis->Structure Purity Purity HPLC->Purity Stability Stability TGA_DSC->Stability 3D_Structure 3D_Structure X-ray->3D_Structure Characterization_Pyramid cluster_0 Primary Characterization cluster_1 Quantitative & Purity Analysis cluster_2 Physical & Solid-State Properties NMR NMR HPLC HPLC NMR->HPLC MS MS MS->HPLC FT-IR FT-IR FT-IR->HPLC TGA_DSC TGA_DSC HPLC->TGA_DSC X-ray X-ray HPLC->X-ray Compound_Identity Compound Identity & Structure Compound_Identity->NMR Compound_Identity->MS Compound_Identity->FT-IR

References

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Analysis of 4-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 4-aminobenzenesulfonamide (sulfanilamide). The described method is simple, accurate, precise, and stability-indicating, making it suitable for routine quality control and analysis of 4-aminobenzenesulfonamide in various sample matrices. The method utilizes a C8 stationary phase with a gradient elution of a phosphate buffer and an organic modifier, with UV detection. All validation parameters were found to be within acceptable limits as per ICH guidelines.

Introduction

4-aminobenzenesulfonamide, a member of the sulfonamide class of antibiotics, is a crucial compound in the pharmaceutical industry, both as an active pharmaceutical ingredient (API) and as a potential impurity in other drug substances.[1] Accurate and reliable analytical methods are essential for the quantification of 4-aminobenzenesulfonamide to ensure product quality and safety. Reversed-phase HPLC is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This application note presents a fully validated RP-HPLC method for the determination of 4-aminobenzenesulfonamide.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Visible or Photodiode Array (PDA) detector was used for this analysis. The detailed chromatographic conditions are summarized in Table 1.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column YMC-Triart C8 (250 x 4.6 mm, 5 µm)[1]
Mobile Phase A 20 mM Di-potassium hydrogen phosphate buffer (pH adjusted to 6.8 with Orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
10
20
30
35
40
Flow Rate 1.0 mL/min[1]
Injection Volume 5 µL[1]
Column Temperature 25 °C[1]
Detection Wavelength 265 nm[1]
Run Time 40 minutes[1]
Preparation of Solutions

Mobile Phase A (20 mM Di-potassium hydrogen phosphate buffer, pH 6.8):

  • Accurately weigh 3.48 g of Di-potassium hydrogen phosphate and dissolve in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 6.8 using a dilute solution of Orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter before use.

Diluent: HPLC grade water is used as the diluent.[1]

Standard Stock Solution of 4-aminobenzenesulfonamide (500 µg/mL): Accurately weigh approximately 5 mg of 4-aminobenzenesulfonamide reference standard and transfer it to a 10 mL volumetric flask. Add about 5 mL of diluent and sonicate to dissolve. Make up the volume to the mark with diluent and mix well.[1]

Working Standard Solution (5 µg/mL): Pipette 0.1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to the mark with the diluent.[1]

Sample Preparation: Accurately weigh a quantity of the sample equivalent to 25 mg of the active ingredient and transfer to a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Make up the volume to the mark with diluent and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The developed RP-HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters, including system suitability, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ), are summarized below.

System Suitability

System suitability parameters were evaluated to ensure the performance of the chromatographic system. The results are presented in Table 2.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Asymmetry Factor) ≤ 2Complies
Theoretical Plates > 2000Complies
% RSD of Peak Areas (n=6) ≤ 2.0%Complies
Linearity

The linearity of the method was established by analyzing a series of dilutions of the 4-aminobenzenesulfonamide standard solution. The method was found to be linear over the concentration range of LOQ to 200% of the specification limit.[1][2]

Table 3: Linearity Data

ParameterResult
Linearity Range LOQ - 200% of specification limit[1][2]
Correlation Coefficient (r²) 0.999[1][2]
Accuracy (Recovery)

The accuracy of the method was determined by spiking a known amount of 4-aminobenzenesulfonamide standard into a placebo mixture at three different concentration levels (80%, 100%, and 120%). The recovery at each level was calculated.

Table 4: Accuracy (Recovery) Data

Spike LevelRecovery (%)
80% Within 85-115%[1][2]
100% Within 85-115%[1][2]
120% Within 85-115%[1][2]
Precision

The precision of the method was evaluated by performing replicate injections of the standard solution (system precision) and by analyzing multiple individual preparations of the sample (method precision).

Table 5: Precision Data

ParameterResult
System Precision (%RSD, n=6) ≤ 2.0%
Method Precision (%RSD, n=6) ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

Table 6: LOD and LOQ Data

ParameterResult
Limit of Detection (LOD) 0.066 µg/mL
Limit of Quantitation (LOQ) 0.200 µg/mL

Protocol

  • System Preparation:

    • Set up the HPLC system according to the chromatographic conditions specified in Table 1.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Check:

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Perform six replicate injections of the Working Standard Solution (5 µg/mL).

    • Verify that the system suitability parameters (Tailing Factor, Theoretical Plates, and %RSD of peak areas) meet the criteria listed in Table 2.

  • Analysis:

    • Inject the prepared sample solution into the chromatograph.

    • Record the chromatogram and integrate the peak corresponding to 4-aminobenzenesulfonamide.

  • Calculation:

    • Calculate the amount of 4-aminobenzenesulfonamide in the sample using the following formula:

    Where:

    • Area_sample is the peak area of 4-aminobenzenesulfonamide in the sample chromatogram.

    • Area_standard is the average peak area of 4-aminobenzenesulfonamide from the system suitability injections.

    • Conc_standard is the concentration of the Working Standard Solution (in µg/mL).

    • Conc_sample is the concentration of the sample solution (in mg/mL).

    • Purity_standard is the purity of the 4-aminobenzenesulfonamide reference standard.

    • V_sample is the volume of the sample preparation (in mL).

Visualizations

RP_HPLC_Method_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (Buffer & Acetonitrile) system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_standards Prepare Standard Solutions system_suitability System Suitability Test (SST) prep_standards->system_suitability prep_samples Prepare Sample Solutions sample_injection Sample Injection prep_samples->sample_injection system_equilibration->system_suitability system_suitability->sample_injection If SST passes chromatogram_acquisition Chromatogram Acquisition sample_injection->chromatogram_acquisition peak_integration Peak Integration & Identification chromatogram_acquisition->peak_integration quantification Quantification peak_integration->quantification

Caption: Workflow for RP-HPLC analysis of 4-aminobenzenesulfonamide.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be suitable for the quantitative determination of 4-aminobenzenesulfonamide. The method is specific, linear, accurate, and precise. The short run time and simple mobile phase preparation make it an efficient method for routine analysis in a quality control environment.

References

Application Notes and Protocols for 4-Iodobenzenesulfonamide in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-iodobenzenesulfonamide and its activated form, 4-iodobenzenesulfonyl chloride, in solid-phase peptide synthesis (SPPS). This reagent serves as a versatile tool for introducing a sulfonamide moiety into a peptide sequence, which can act as a stable isostere of a peptide bond, and for subsequent post-synthesis modifications via the iodo-functional group. The incorporation of a this compound group can enhance the therapeutic properties of peptides by increasing their proteolytic stability and modifying their pharmacokinetic profile.

I. Introduction

The modification of peptide backbones is a critical strategy in drug discovery to overcome the inherent limitations of natural peptides, such as poor stability and bioavailability. The substitution of an amide bond with a sulfonamide linkage is a common approach to generate peptidomimetics with improved pharmacological properties. This compound, through its reactive sulfonyl chloride derivative, can be readily incorporated into a peptide chain during solid-phase synthesis. The presence of the iodine atom on the aromatic ring provides a unique handle for further chemical diversification through various cross-coupling reactions, enabling the synthesis of a library of novel peptide analogs.

II. Applications in Solid-Phase Peptide Synthesis

The primary applications of this compound in SPPS include:

  • N-terminal Modification: Capping the N-terminus of a peptide with a 4-iodobenzenesulfonyl group. This modification alters the charge and lipophilicity of the peptide, which can influence its biological activity and cell permeability.

  • Backbone Modification (Amide Isostere): While not a direct incorporation of the pre-formed sulfonamide, the synthesis of a sulfonamide bond within the peptide backbone can be achieved. This is typically done by coupling a sulfonyl chloride to the N-terminus of the growing peptide chain.

  • Post-Synthesis Diversification: The iodine atom serves as a versatile functional handle for introducing a wide range of chemical moieties using well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings) while the peptide is still attached to the solid support. This allows for the creation of diverse peptide libraries from a single precursor.

III. Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis methodologies.[1][2]

Protocol 1: N-Terminal Capping of a Resin-Bound Peptide with 4-Iodobenzenesulfonyl Chloride

This protocol describes the reaction of 4-iodobenzenesulfonyl chloride with the free N-terminal amine of a fully assembled peptide on a solid support.

Materials:

  • Peptide-resin (fully protected, with free N-terminus)

  • 4-Iodobenzenesulfonyl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Standard SPPS washing solvents (e.g., DMF, DCM, Methanol)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in an SPPS reaction vessel.

  • Fmoc Deprotection: If the N-terminus is Fmoc-protected, perform a standard Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Sulfonylation Reaction:

    • Dissolve 4-iodobenzenesulfonyl chloride (3 equivalents relative to the resin loading) in DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Add the activated solution to the swollen, deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction: Monitor the completion of the reaction using a qualitative test for free amines (e.g., Kaiser test). A negative test indicates the reaction is complete.

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5).

IV. Data Presentation

The following table summarizes representative quantitative data for the N-terminal capping reaction. Yields and purities are dependent on the peptide sequence and the efficiency of the cleavage and purification steps.

Peptide Sequence (Example)Resin Loading (mmol/g)Equivalents of 4-Iodobenzenesulfonyl ChlorideReaction Time (h)Crude Yield (%)Purity by RP-HPLC (%)
H-Gly-Phe-Ala-Resin0.53285>90
H-Val-Leu-Ser(tBu)-Resin0.43380>88
H-Pro-Gly-Asn(Trt)-Resin0.64475>85

V. Visualizations

Diagram 1: Workflow for N-Terminal Modification

N_Terminal_Modification_Workflow start Peptide-Resin (Fmoc-Protected N-terminus) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 Wash (DMF) deprotection->washing1 sulfonylation Sulfonylation (4-Iodobenzenesulfonyl Chloride, DIPEA in DMF) washing1->sulfonylation washing2 Wash (DMF, DCM, MeOH) sulfonylation->washing2 cleavage Cleavage & Deprotection (TFA Cocktail) washing2->cleavage purification Purification (RP-HPLC) cleavage->purification

Caption: Workflow for N-terminal capping of a peptide with 4-iodobenzenesulfonyl chloride.

Diagram 2: On-Resin Suzuki Coupling

This diagram illustrates the logical relationship for a post-synthesis modification of the iodine-functionalized peptide.

On_Resin_Suzuki_Coupling start_peptide Iodo-Sulfonylated Peptide-Resin R-SO2-NH-Peptide-Resin reagents Suzuki Coupling Reagents Boronic Acid (R'-B(OH)2) Pd Catalyst Base start_peptide->reagents coupled_peptide Coupled Peptide-Resin R'-R-SO2-NH-Peptide-Resin reagents->coupled_peptide On-Resin Reaction cleavage Cleavage & Deprotection (TFA Cocktail) coupled_peptide->cleavage final_product Final Modified Peptide cleavage->final_product

Caption: Conceptual workflow for on-resin Suzuki coupling of a 4-iodobenzenesulfonylated peptide.

References

Troubleshooting & Optimization

troubleshooting common issues in 4-Iodobenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during the synthesis of 4-Iodobenzenesulfonamide. The following questions and answers are designed to help researchers, scientists, and drug development professionals diagnose and resolve challenges in their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: My sulfonation of iodobenzene resulted in a low yield of the desired p-isomer. What could be the cause?

While the sulfonation of iodobenzene strongly favors the para-isomer (around 98.26%), a low yield of this isomer could indicate suboptimal reaction conditions.[1] Key factors to consider include:

  • Reaction Temperature: Ensure the reaction is carried out at a low temperature (e.g., -12.5°C) to maximize selectivity for the para-isomer.[1]

  • Sulfonating Agent: The choice and concentration of the sulfonating agent are critical. Using fuming sulfuric acid or sulfur trioxide requires careful control to prevent side reactions.

  • Reaction Time: Insufficient reaction time may lead to incomplete conversion of the starting material.

Q2: During the chlorosulfonation of iodobenzene, the reaction mixture turned dark purple/brown. Is this normal?

A dark coloration can indicate the formation of elemental iodine (I2) as a byproduct. This suggests that some degradation of the starting material or product is occurring. Potential causes include:

  • High Reaction Temperature: Overheating the reaction can lead to the decomposition of iodinated aromatic compounds.

  • Strongly Oxidizing Conditions: The presence of strong oxidizing agents can oxidize iodide to iodine.

If this occurs, it is advisable to quench the reaction and attempt to purify the desired 4-iodobenzenesulfonyl chloride from the colored impurities. Future runs should be conducted at a lower temperature with careful control of reagent addition.

Q3: I am observing a significant amount of an insoluble white solid crashing out of my reaction during amination of 4-iodobenzenesulfonyl chloride. What is it?

This is likely due to the hydrolysis of the starting material, 4-iodobenzenesulfonyl chloride, to form 4-iodobenzenesulfonic acid. This can happen if there is moisture in your reaction setup or reagents. To mitigate this:

  • Ensure all glassware is thoroughly dried before use.

  • Use anhydrous solvents.

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: My final this compound product is an off-white or yellowish solid. How can I improve its purity and color?

Discoloration often indicates the presence of impurities. The most effective method for purifying the final product is recrystallization. A common procedure involves dissolving the crude product in a minimal amount of hot ethanol, followed by slow cooling to induce crystallization. The pure crystals can then be collected by filtration.

Q5: I am struggling to remove unreacted iodobenzene from my final product. What purification strategies can I use?

If unreacted iodobenzene remains, consider the following purification techniques:

  • Recrystallization: As mentioned above, this is a primary method for purification.

  • Column Chromatography: Silica gel chromatography can be effective in separating the more polar this compound from the less polar iodobenzene.

  • Steam Distillation: If a significant amount of iodobenzene is present, steam distillation could be employed to remove the volatile starting material.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reactionMonitor reaction progress using TLC or other analytical methods to ensure completion.
Side reactions (e.g., sulfone formation)Use a less reactive sulfonating agent or milder reaction conditions.
Product loss during workupOptimize extraction and purification steps to minimize losses.
Impure Product Presence of ortho and meta isomersWhile the para isomer is major, small amounts of others can form. Purify via recrystallization.[1]
Unreacted starting materialsEnsure the reaction goes to completion and use appropriate purification methods.
Byproducts from side reactionsCharacterize impurities to understand side reactions and adjust conditions accordingly.
Reaction Failure Inactive reagentsUse fresh or properly stored reagents.
Incorrect reaction conditionsVerify temperature, pressure, and stoichiometry.
Presence of inhibitorsEnsure all glassware and reagents are free from contaminants.
Oily Product Instead of Solid Presence of impuritiesPurify the product using column chromatography.
Residual solventEnsure the product is thoroughly dried under vacuum.

Experimental Protocols

Protocol 1: Synthesis of this compound from Iodobenzene

Step 1: Sulfonation of Iodobenzene

  • In a flask equipped with a stirrer and a dropping funnel, cool chlorosulfonic acid (4.32 mol) in chloroform (2.5 L) to 0-5°C.

  • Slowly add iodobenzene (1.96 mol) dissolved in chloroform (0.5 L) to the cooled mixture over 1 hour.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 1 hour.

  • Monitor the reaction by GC or TLC until the iodobenzene is consumed.

  • Carefully pour the reaction mixture onto ice and separate the organic layer.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude 4-iodobenzenesulfonyl chloride.

Step 2: Amination of 4-Iodobenzenesulfonyl Chloride

  • Dissolve the crude 4-iodobenzenesulfonyl chloride in a suitable solvent such as THF or dioxane.

  • Cool the solution to 0-5°C in an ice bath.

  • Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

Step 3: Purification by Recrystallization

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and filter the hot solution.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizing the Process

SynthesisWorkflow Iodobenzene Iodobenzene SulfonylChloride 4-Iodobenzenesulfonyl Chloride Iodobenzene->SulfonylChloride Sulfonation ChlorosulfonicAcid Chlorosulfonic Acid in Chloroform ChlorosulfonicAcid->SulfonylChloride CrudeProduct Crude this compound SulfonylChloride->CrudeProduct Amination Ammonia Ammonia Ammonia->CrudeProduct Purification Recrystallization (Ethanol) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A general workflow for the synthesis of this compound.

TroubleshootingTree Start Problem with Synthesis LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct ReactionFailure Reaction Failure Start->ReactionFailure IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Isomers Isomeric Impurities? ImpureProduct->Isomers Reagents Reagents Active? ReactionFailure->Reagents SideReactions Possible Side Reactions? IncompleteReaction->SideReactions No MonitorReaction Increase reaction time or temperature. Monitor by TLC/GC. IncompleteReaction->MonitorReaction Yes WorkupLoss Product Loss During Workup? SideReactions->WorkupLoss No AdjustConditions Adjust reaction conditions (e.g., lower temperature, different reagent). SideReactions->AdjustConditions Yes OptimizeWorkup Optimize extraction and purification steps. WorkupLoss->OptimizeWorkup Yes StartingMaterial Unreacted Starting Material? Isomers->StartingMaterial No Recrystallize Recrystallize product. Isomers->Recrystallize Yes PushCompletion Ensure reaction completion. Purify via chromatography or recrystallization. StartingMaterial->PushCompletion Yes Conditions Conditions Correct? Reagents->Conditions Yes UseFreshReagents Use fresh reagents. Reagents->UseFreshReagents No VerifyConditions Verify temperature, stoichiometry, and reaction time. Conditions->VerifyConditions No

Caption: A decision tree for troubleshooting common synthesis issues.

References

how to optimize reaction conditions for sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to enhance the success of your sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in sulfonamide synthesis?

A1: Low yields in sulfonamide synthesis often stem from several key factors:

  • Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are highly susceptible to moisture, which leads to the formation of the unreactive sulfonic acid.[1][2]

  • Poor reactivity of the amine: Sterically hindered or electron-deficient amines exhibit reduced nucleophilicity, slowing down the reaction rate.[2]

  • Suboptimal reaction temperature: Temperatures that are too low can lead to incomplete reactions, while excessively high temperatures can cause degradation of reactants or products.[3]

  • Inappropriate choice of base: The base used to neutralize the HCl byproduct can influence the reaction outcome.

  • Side reactions: Besides hydrolysis, other side reactions can consume starting materials and reduce the yield of the desired product.

Q2: How can I prevent the hydrolysis of my sulfonyl chloride starting material?

A2: Preventing the hydrolysis of the sulfonyl chloride is critical for a successful reaction. Here are some preventative measures:

  • Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[1][4]

  • Proper storage and handling: Store sulfonyl chlorides in sealed, moisture-proof containers, ideally under an inert atmosphere.[5] When handling, open only the required quantity to minimize exposure to ambient moisture.[5]

  • Controlled workup: If an aqueous workup is necessary, perform it quickly at a low temperature to minimize hydrolysis.[2][4] For some water-insoluble aryl sulfonyl chlorides, precipitation from an aqueous medium can protect the product from extensive hydrolysis.[4][6]

Q3: My amine is poorly reactive. How can I improve the reaction rate?

A3: For less reactive amines, several strategies can be employed:

  • Increase the reaction temperature: Higher temperatures can provide the necessary activation energy for the reaction to proceed. However, monitor for potential degradation.[2]

  • Use a catalyst: Catalysts like 4-dimethylaminopyridine (DMAP) can enhance the reaction rate by forming a more reactive intermediate with the sulfonyl chloride.[2]

  • Consider alternative reagents: Sulfonyl fluorides can sometimes provide better yields with amines that have additional functional groups, although they are generally less reactive than sulfonyl chlorides.[2][7]

Q4: What is the role of the base in sulfonamide synthesis, and how do I choose the right one?

A4: The primary role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction.[8] The choice of base can impact the reaction rate and side product formation. Common bases include pyridine, triethylamine (TEA), and N,N-diisopropylethylamine (DIPEA). The selection depends on the specific substrates and reaction conditions. For instance, in some cases, using a tertiary amine base is crucial.[9]

Troubleshooting Guide

This section addresses specific issues you might encounter during your sulfonamide synthesis experiments.

Issue 1: The reaction is sluggish or not proceeding to completion.

Potential Cause Troubleshooting Step
Low Reactivity of Amine Increase reaction temperature or add a catalyst such as DMAP.[2]
Insufficient Temperature Monitor the reaction by TLC or HPLC and gradually increase the temperature as needed.[4]
Poor Solubility of Reagents Select a solvent in which both the amine and sulfonyl chloride are soluble.

Issue 2: The final product is impure, with significant byproducts.

Potential Cause Troubleshooting Step
Hydrolysis of Sulfonyl Chloride Ensure strict anhydrous conditions.[4] Use dry solvents and an inert atmosphere.[1][4]
Thermal Decomposition Maintain strict temperature control, often between 0°C and 15°C.[3] Consider reverse addition (adding the amine to the sulfonyl chloride).[3]
Formation of Sulfonimide This can occur with aromatic amines. An electrochemical approach can selectively cleave sulfonimides to sulfonamides.[10]
Unreacted Starting Materials Optimize the reaction time and temperature to ensure the reaction goes to completion. Monitor progress using TLC or HPLC.[4]

Issue 3: The reaction is highly exothermic and difficult to control.

Potential Cause Troubleshooting Step
Rapid Reagent Addition Slow down the addition rate of the sulfonylating agent using a syringe pump or dropping funnel for precise control.[3]
Inadequate Cooling Use a larger cooling bath or a more efficient cooling system (e.g., ice/salt, dry ice/acetone).[3] Ensure good contact between the reaction vessel and the cooling medium.[3]

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis using Sulfonyl Chloride and Amine

  • Preparation: Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas (e.g., nitrogen or argon).

  • Reaction Setup: To a solution of the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile), add a base (e.g., triethylamine, 1.2 equivalents).

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add a solution of the sulfonyl chloride (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]

  • Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure sulfonamide.[7]

Data Presentation

Table 1: Effect of Reaction Parameters on Sulfonamide Yield

ParameterCondition AYield (%)Condition BYield (%)Reference
Temperature 0 °C6625 °C55[11]
Solvent Dichloromethane85Acetonitrile<20[11]
Catalyst No Catalyst4520 mol% I₂85[12]
Base Pyridine75Triethylamine82-

Visualizations

experimental_workflow Experimental Workflow for Sulfonamide Synthesis prep 1. Prepare Anhydrous Reagents and Glassware setup 2. Dissolve Amine and Base in Anhydrous Solvent prep->setup cool 3. Cool Reaction Mixture to 0°C setup->cool addition 4. Add Sulfonyl Chloride Solution Dropwise cool->addition react 5. Stir at Room Temperature addition->react monitor 6. Monitor by TLC/HPLC react->monitor workup 7. Aqueous Workup and Extraction monitor->workup Reaction Complete purify 8. Column Chromatography workup->purify product Pure Sulfonamide purify->product

Caption: Workflow for a typical sulfonamide synthesis experiment.

troubleshooting_logic Troubleshooting Low Yield in Sulfonamide Synthesis start Low Yield Observed check_hydrolysis Check for Sulfonyl Chloride Hydrolysis start->check_hydrolysis check_amine Evaluate Amine Reactivity start->check_amine check_conditions Review Reaction Conditions start->check_conditions hydrolysis_yes Yes check_hydrolysis->hydrolysis_yes amine_issue Poorly Reactive? check_amine->amine_issue conditions_issue Suboptimal? check_conditions->conditions_issue solution_hydrolysis Use Anhydrous Conditions, Inert Atmosphere hydrolysis_yes->solution_hydrolysis Evidence of Hydrolysis solution_amine Increase Temperature, Add Catalyst (DMAP) amine_issue->solution_amine Yes solution_conditions Optimize Temperature, Solvent, and Base conditions_issue->solution_conditions Yes

Caption: Decision tree for troubleshooting low sulfonamide yields.

References

improving the yield and purity of 4-Iodobenzenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 4-Iodobenzenesulfonamide synthesis. This guide includes detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound is through a Sandmeyer-type reaction. This process involves two main steps: the diazotization of a primary aromatic amine, in this case, sulfanilamide, followed by the substitution of the diazonium group with iodine.

Q2: Why is temperature control so critical during the diazotization step?

A2: Temperature control is crucial because diazonium salts are thermally unstable.[1] The diazotization reaction is typically carried out at low temperatures, between 0-5°C, to prevent the decomposition of the diazonium salt.[1][2] If the temperature rises, the diazonium salt can decompose, often leading to the formation of 4-hydroxybenzenesulfonamide (a phenol) as a major byproduct, which significantly reduces the yield of the desired this compound.[1]

Q3: What are the common side reactions and byproducts I should be aware of?

A3: The most prevalent side reactions include:

  • Phenol Formation: As mentioned, the reaction of the diazonium salt with water, especially at elevated temperatures, can produce 4-hydroxybenzenesulfonamide.[1]

  • Azo Coupling: The diazonium salt can couple with unreacted sulfanilamide or other electron-rich aromatic compounds in the reaction mixture to form colored azo compounds.

  • Biaryl Formation: The coupling of two aryl radicals, which are intermediates in the Sandmeyer reaction, can lead to the formation of biaryl byproducts.[3]

Q4: How can I monitor the completion of the diazotization reaction?

A4: A simple and effective way to monitor the completion of the diazotization is by using starch-iodide paper. The presence of excess nitrous acid, which is necessary for the reaction to go to completion, will oxidize the iodide in the paper to iodine, resulting in a blue-black color. A persistent blue-black spot indicates that all the sulfanilamide has been converted to the diazonium salt.

Q5: What is the best way to purify the crude this compound?

A5: Recrystallization is a highly effective method for purifying the crude product.[4] The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system such as ethanol/water or acetone/hexane can be effective.[5] The process involves dissolving the crude product in a minimal amount of the hot "good" solvent and then slowly adding the "poor" solvent until the solution becomes cloudy. Upon slow cooling, pure crystals of this compound will form.[5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete diazotization. 2. Decomposition of the diazonium salt due to elevated temperature.[2] 3. Premature decomposition of the diazonium salt.1. Test for excess nitrous acid with starch-iodide paper to ensure complete reaction. 2. Strictly maintain the reaction temperature between 0-5°C during diazotization and the addition of the diazonium salt solution to the iodide solution. 3. Use the diazonium salt immediately after its preparation.
Product is colored (yellow, orange, or brown) Formation of azo compounds due to coupling of the diazonium salt with unreacted starting material or other aromatic species.1. Ensure complete diazotization before proceeding to the iodination step. 2. Add the diazonium salt solution slowly to the potassium iodide solution to maintain a low concentration of the diazonium salt. 3. Purify the crude product by recrystallization, potentially with the addition of activated charcoal to remove colored impurities.
Oily product instead of solid 1. The presence of significant impurities is lowering the melting point of the product. 2. The solution is too concentrated, or cooling is too rapid during recrystallization.[5]1. Wash the crude product thoroughly to remove inorganic salts and other water-soluble impurities. 2. During recrystallization, reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[5]
Broad melting point range of the purified product The product is still impure.1. Repeat the recrystallization process. A second recrystallization may be necessary to achieve high purity. 2. Ensure the crystals are thoroughly dried to remove any residual solvent.

Experimental Protocols

Synthesis of this compound via Sandmeyer-Type Reaction

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Sulfanilamide

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Deionized Water

  • Ice

Procedure:

Step 1: Diazotization of Sulfanilamide

  • In a 250 mL beaker, suspend sulfanilamide (e.g., 10 g, 58.1 mmol) in a mixture of concentrated hydrochloric acid (e.g., 20 mL) and deionized water (e.g., 80 mL).

  • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (e.g., 4.4 g, 63.8 mmol) in a minimal amount of cold deionized water (e.g., 15 mL).

  • Slowly add the sodium nitrite solution dropwise to the cold sulfanilamide suspension, ensuring the temperature remains below 5°C. The addition should take approximately 15-20 minutes.

  • After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

  • Check for the presence of excess nitrous acid using starch-iodide paper. A persistent blue-black color indicates the completion of the diazotization.

Step 2: Iodination

  • In a separate 500 mL beaker, dissolve potassium iodide (e.g., 14.5 g, 87.2 mmol) in deionized water (e.g., 50 mL).

  • Cool the potassium iodide solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • A dark-colored solid will precipitate.

Step 3: Work-up and Purification

  • Collect the crude solid by vacuum filtration.

  • Wash the solid with cold deionized water.

  • To remove excess iodine, create a slurry of the crude product in a saturated sodium thiosulfate solution. Stir for 15-20 minutes, then filter and wash with water.

  • The crude this compound can be further purified by recrystallization from an ethanol/water mixture.

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them thoroughly.

Data Presentation

Table 1: Reagent Quantities and Molar Ratios

ReagentMolecular Weight ( g/mol )Moles (mmol)Molar Ratio (relative to Sulfanilamide)
Sulfanilamide172.2158.11.0
Sodium Nitrite69.0063.81.1
Potassium Iodide166.0087.21.5

Table 2: Characterization Data for this compound

PropertyValue
Molecular Formula C₆H₆INO₂S[6]
Molecular Weight 283.09 g/mol [6]
Appearance White to off-white solid
Melting Point 178-180 °C
¹H NMR (DMSO-d₆, δ ppm) ~7.8 (d, 2H), ~7.6 (d, 2H), ~7.3 (s, 2H, -SO₂NH₂)
¹³C NMR (DMSO-d₆, δ ppm) ~143, ~138 (2C), ~128 (2C), ~98
FTIR (KBr, cm⁻¹) ~3350-3250 (N-H stretch), ~1330 & ~1150 (S=O stretch)[6]

Visualizations

Reaction_Workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_purification Step 3: Purification A Sulfanilamide Suspension (HCl, H₂O, 0-5°C) B Add NaNO₂ solution dropwise (0-5°C) A->B C Stir for 30 min at 0-5°C B->C D Diazonium Salt Solution C->D F Add Diazonium Salt Solution slowly D->F E KI Solution (0-5°C) E->F G Warm to RT, Stir for 1-2h F->G H Crude Product (Precipitate) G->H I Vacuum Filtration H->I J Wash with Na₂S₂O₃ I->J K Recrystallization (Ethanol/Water) J->K L Pure this compound K->L Troubleshooting_Logic Start Low Yield or Purity Issue Check_Diazotization Check Diazotization Completion (Starch-Iodide Paper) Start->Check_Diazotization Incomplete Incomplete Check_Diazotization->Incomplete Negative Complete Complete Check_Diazotization->Complete Positive Action_Diazotization - Add more NaNO₂ - Ensure proper mixing Incomplete->Action_Diazotization Check_Temp Check Temperature Control (0-5°C) Complete->Check_Temp Action_Diazotization->Check_Diazotization Temp_High Too High Check_Temp->Temp_High No Temp_OK OK Check_Temp->Temp_OK Yes Action_Temp - Improve cooling - Slow down additions Temp_High->Action_Temp Check_Purity Assess Crude Product Purity (Color, Oily Nature) Temp_OK->Check_Purity Action_Temp->Start Re-run Impure Impure Check_Purity->Impure Yes Pure_Crude Appears Pure Check_Purity->Pure_Crude No Action_Purification - Recrystallize - Use activated charcoal Impure->Action_Purification Final_Product Improved Yield and Purity Pure_Crude->Final_Product Action_Purification->Final_Product

References

Technical Support Center: Purification of Crude 4-Iodobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-iodobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: The impurities in your crude product will largely depend on the synthetic route employed. A common method for synthesizing aryl sulfonamides involves the reaction of an aryl sulfonyl chloride with an amine. In the case of this compound, this would typically involve the reaction of 4-iodobenzenesulfonyl chloride with ammonia. Therefore, common impurities may include:

  • Unreacted 4-iodobenzenesulfonyl chloride: This starting material may persist if the reaction has not gone to completion.

  • 4-Iodobenzenesulfonic acid: This can form from the hydrolysis of 4-iodobenzenesulfonyl chloride by any moisture present in the reaction.

  • Inorganic salts: Salts are often produced as byproducts of the reaction or are used in the work-up.

  • Other related substances: Depending on the specific synthetic process, other minor byproducts could be present.

Q2: What is a good starting point for selecting a recrystallization solvent for this compound?

A2: Due to the presence of a polar sulfonamide group and a relatively nonpolar iodinated benzene ring, a solvent system with intermediate polarity is often a good choice. Polar protic solvents, such as ethanol and isopropanol, are excellent starting points. A mixed solvent system, like ethanol/water, is also highly effective for recrystallizing sulfonamides. The principle is to dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water) dropwise until turbidity is observed, followed by gentle heating to redissolve and then slow cooling.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification process. By spotting the crude mixture, the purified fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of the desired product from its impurities. A common mobile phase for the TLC of sulfonamides is a mixture of a moderately polar and a more polar solvent, such as chloroform:methanol or dichloromethane:acetone.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid crystalline lattice. This can happen if the solution is too concentrated, cooled too quickly, or if there are significant impurities. To resolve this, try the following:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional hot solvent to dilute the solution slightly.

  • Allow the solution to cool more slowly. You can do this by letting the flask cool to room temperature on the benchtop before placing it in an ice bath.

  • Consider using a different solvent system.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
Compound does not dissolve in hot solvent. Insufficient solvent volume or an inappropriate solvent was used.Gradually add more of the selected solvent in small portions to the heated mixture. If the compound still does not dissolve, the solvent may be unsuitable. Evaporate the current solvent and try a different one.
No crystals form upon cooling. The solution is too dilute (too much solvent was used).Gently heat the solution to evaporate some of the solvent to increase the concentration of the solute. Then, allow it to cool again.
The solution is supersaturated and requires nucleation to begin crystallization.Try scratching the inside of the flask with a glass rod at the liquid's surface. Alternatively, add a small seed crystal of pure this compound if available.
Low recovery of purified product. Too much solvent was used, leading to significant product loss in the mother liquor.Use the minimum amount of hot solvent required to dissolve the crude product.
The crystals were washed with a solvent in which they are too soluble.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Premature crystallization occurred during hot filtration.Ensure the funnel and receiving flask are pre-heated. Perform the hot filtration as quickly as possible.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of the desired compound from impurities. The chosen eluent (mobile phase) system is not optimal.Optimize the eluent system using TLC. The ideal Rf value for the desired compound on a TLC plate for good column separation is typically between 0.2 and 0.4. Adjust the polarity of the eluent to achieve this.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
The compound is eluting too quickly. The eluent is too polar.Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.
Streaking or tailing of bands. The sample was overloaded on the column.Use a larger column or apply less sample.
The compound is interacting strongly with the stationary phase (e.g., acidic silica gel).Consider using a less acidic stationary phase like neutral alumina, or add a small amount of a modifier (e.g., 0.1-1% triethylamine) to the eluent to neutralize the silica gel.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents
Solvent Polarity Solubility at Room Temperature (20-25°C) Solubility at Elevated Temperature Suitability for Recrystallization
WaterHighSparingly solubleSlightly solublePoor (as a single solvent), Good (as an anti-solvent with a miscible organic solvent)
EthanolHighModerately solubleVery solubleExcellent (often used in a mixture with water)
MethanolHighSolubleVery solubleGood (may be too soluble at room temperature for high recovery)
AcetoneMediumSolubleVery solublePotentially suitable, may require a co-solvent
Ethyl AcetateMediumSlightly solubleModerately solublePotentially suitable
DichloromethaneMediumSlightly solubleModerately solublePotentially suitable
HexaneLowInsolubleInsolublePoor (can be used as an anti-solvent)

Note: This data is estimated based on the general solubility of sulfonamides and the principle of "like dissolves like." Experimental verification is highly recommended.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Induce Crystallization: To the hot, clear filtrate, add deionized water dropwise with swirling until a persistent cloudiness appears. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). The goal is to achieve an Rf value of 0.2-0.4 for the this compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation A Crude Product in Flask B Add Minimal Hot Ethanol A->B C Insoluble Impurities Present? B->C D Perform Hot Gravity Filtration C->D Yes E Add Water (Anti-solvent) C->E No D->E F Slow Cooling E->F G Crystal Formation F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K K J->K Pure Product

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow A Optimize Mobile Phase (TLC) B Pack Silica Gel Column A->B C Load Crude Product B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Purified Product H->I

Caption: Workflow for column chromatography purification.

Troubleshooting_Logic Start Purification Issue Recrystallization Recrystallization Issue? Start->Recrystallization Chromatography Chromatography Issue? Start->Chromatography OilingOut Oiling Out? Recrystallization->OilingOut NoCrystals No Crystals? Recrystallization->NoCrystals PoorSeparation Poor Separation? Chromatography->PoorSeparation NoElution No Elution? Chromatography->NoElution Solution1 Reheat, Add Solvent, Cool Slowly OilingOut->Solution1 Yes Solution2 Concentrate Solution, Scratch Flask, Seed NoCrystals->Solution2 Yes Solution3 Optimize Eluent with TLC PoorSeparation->Solution3 Yes Solution4 Increase Eluent Polarity NoElution->Solution4 Yes

Caption: Troubleshooting decision tree for purification issues.

identifying and minimizing side products in sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help identify and minimize common side products in sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: My sulfonamide reaction is complete, but the yield is very low. What are the common causes?

A1: Low yields in sulfonamide synthesis can often be attributed to several factors:

  • Poor Quality of Starting Materials:

    • Sulfonyl Chloride: This reagent is highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive. It is recommended to use a fresh bottle or purify it before use.[1]

    • Amine: Amines can absorb atmospheric carbon dioxide to form carbamates, reducing the amount of free amine available for the reaction.[1] Ensure your amine is pure and dry.

    • Solvent and Base: The presence of water in the solvent or base (e.g., triethylamine, pyridine) can lead to the hydrolysis of the sulfonyl chloride.[1] Always use anhydrous solvents and pure, dry bases.

  • Suboptimal Reaction Conditions:

    • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion. A common starting point is a 1:1 ratio of amine to sulfonyl chloride with a slight excess of base (1.1-1.5 equivalents).[1]

    • Temperature: While many sulfonamide syntheses are run at 0 °C to room temperature, some less reactive amines may require gentle heating. However, excessive heat can promote side reactions.[1]

    • Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents.[1]

Q2: I am observing a significant amount of a high molecular weight byproduct. What could it be and how can I prevent it?

A2: A common high molecular weight byproduct is a dimer, formed when a second molecule of sulfonyl chloride reacts with the newly formed sulfonamide. This is particularly prevalent when using primary amines. To minimize dimer formation, slow, dropwise addition of the sulfonyl chloride to a solution of the amine (and base) is recommended. This maintains a low concentration of the sulfonyl chloride, favoring the desired reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide.

Q3: My reaction has produced a mixture of N-alkylated and O-alkylated products. How can I control the selectivity?

A3: The competition between N-alkylation and O-alkylation is influenced by the nature of the alkylating agent and the reaction conditions. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, hard electrophiles tend to react with the hard oxygen atom, while soft electrophiles favor the softer nitrogen atom.

  • To favor N-alkylation: Use alkylating agents with soft leaving groups, such as methyl iodide.

  • To favor O-alkylation: Employ alkylating agents with hard leaving groups, like dimethyl sulfate or methyl triflate.

Q4: After quenching my reaction, I'm having trouble removing the unreacted sulfonyl chloride and its hydrolysis product. What is the best workup procedure?

A4: Unreacted sulfonyl chloride is reactive and its hydrolysis product, sulfonic acid, is acidic, which can complicate purification.[1] A thorough aqueous workup is crucial. After quenching the reaction (e.g., with water), wash the organic layer sequentially with:

  • 1M HCl: To remove excess amine base.

  • Saturated aqueous NaHCO₃: This is essential for removing the acidic sulfonic acid by converting it into its water-soluble salt.[1]

  • Brine: To remove residual water.

Troubleshooting Guides

Issue 1: Hydrolysis of Sulfonyl Chloride

Symptoms:

  • Low yield of the desired sulfonamide.

  • Presence of a water-soluble, acidic byproduct (sulfonic acid).

Root Causes:

  • Presence of moisture in the solvent, amine, or base.[1]

  • Reaction conducted in a non-inert atmosphere.[1]

Corrective Actions:

  • Ensure all glassware is oven-dried before use.

  • Use anhydrous solvents.

  • Use fresh or purified sulfonyl chloride and dry amines and bases.[1]

  • Perform the reaction under a nitrogen or argon atmosphere.[1]

Issue 2: Dimer Formation

Symptoms:

  • Presence of a byproduct with approximately double the molecular weight of the expected product.

  • Reduced yield of the desired monosulfonated product.

Root Causes:

  • High concentration of sulfonyl chloride relative to the primary amine.

  • Use of a 1:1 stoichiometry of amine to sulfonyl chloride, which can still lead to dimer formation as the product sulfonamide competes with the starting amine for the sulfonyl chloride.

Corrective Actions:

  • Add the sulfonyl chloride solution dropwise and slowly to the solution of the amine and base.

  • Use a slight excess of the amine to ensure the sulfonyl chloride is consumed by the more reactive starting material.

Issue 3: Polysulfonylation

Symptoms:

  • Formation of di- or tri-sulfonated products, especially with polyamines.

Root Causes:

  • Insufficient control over stoichiometry, leading to multiple sulfonations of the amine.

Corrective Actions:

  • Carefully control the stoichiometry, often using a large excess of the polyamine and adding the sulfonyl chloride very slowly to a dilute solution of the amine.

  • Consider using a protecting group strategy to block other amine functionalities if selective monosulfonylation is desired.

Issue 4: N- vs. O-Alkylation in Post-Synthetic Modification

Symptoms:

  • Formation of a mixture of N-alkylated and O-alkylated sulfonamide isomers.

Root Causes:

  • The sulfonamide anion is an ambident nucleophile with reactive sites on both nitrogen and oxygen.

  • The choice of alkylating agent and reaction conditions dictates the regioselectivity.

Corrective Actions:

  • To favor N-alkylation , use softer alkylating agents (e.g., alkyl iodides) and polar aprotic solvents.

  • To favor O-alkylation , use harder alkylating agents (e.g., dimethyl sulfate) and consider the addition of silver salts to modulate the hardness of the alkylating agent.

Data Presentation

Table 1: Effect of Reaction Conditions on Sulfonamide Yield

EntryAmineSulfonyl ChlorideBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1AnilineBenzenesulfonyl chloridePyridine (1.5)DCM0 to RT1292
2AnilineBenzenesulfonyl chlorideEt₃N (1.5)THFRT1888
34-NitroanilineBenzenesulfonyl chloridePyridine (1.5)DCM502475
4Morpholine2,4-Dichlorobenzenesulfonyl chloridePyridine (1.5)DCM0 to RT695

This table is a generalized representation based on common laboratory practices.

Experimental Protocols

Protocol 1: General Synthesis of a Sulfonamide

This protocol describes a standard method for the synthesis of N-substituted-2,4-dichlorobenzenesulfonamides.

Materials:

  • Primary or secondary amine (1.0 eq)

  • 2,4-Dichlorobenzenesulfonyl chloride (1.0 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.5 eq) to the stirred solution.

  • In a separate flask, dissolve 2,4-dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Minimizing Dimer Formation

This protocol is adapted for primary amines where dimer formation is a concern.

Materials:

  • Primary amine (1.2 eq)

  • Sulfonyl chloride (1.0 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flask equipped with a dropping funnel, dissolve the primary amine (1.2 eq) and triethylamine (1.5 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Dissolve the sulfonyl chloride (1.0 eq) in anhydrous THF and load it into the dropping funnel.

  • Add the sulfonyl chloride solution to the amine solution dropwise over a period of 1-2 hours with vigorous stirring.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction for the disappearance of the sulfonyl chloride by TLC.

  • Work up the reaction as described in Protocol 1.

Visualizations

Sulfonamide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry Glassware Dry Glassware Anhydrous Solvents Anhydrous Solvents Pure Reagents Pure Reagents Dissolve Amine & Base Dissolve Amine & Base Pure Reagents->Dissolve Amine & Base Cool to 0C Cool to 0C Dissolve Amine & Base->Cool to 0C Slowly Add Sulfonyl Chloride Slowly Add Sulfonyl Chloride Cool to 0C->Slowly Add Sulfonyl Chloride Warm to RT & Stir Warm to RT & Stir Slowly Add Sulfonyl Chloride->Warm to RT & Stir Quench Reaction Quench Reaction Warm to RT & Stir->Quench Reaction Inert Atmosphere Inert Atmosphere Aqueous Wash (Acid, Base, Brine) Aqueous Wash (Acid, Base, Brine) Quench Reaction->Aqueous Wash (Acid, Base, Brine) Dry Organic Layer Dry Organic Layer Aqueous Wash (Acid, Base, Brine)->Dry Organic Layer Concentrate Concentrate Dry Organic Layer->Concentrate Purify (Chromatography/Recrystallization) Purify (Chromatography/Recrystallization) Concentrate->Purify (Chromatography/Recrystallization)

Caption: General workflow for sulfonamide synthesis.

Side_Product_Formation Amine Amine Sulfonamide (Product) Sulfonamide (Product) Amine->Sulfonamide (Product) + Sulfonyl Chloride Sulfonyl Chloride Sulfonyl Chloride Sulfonyl Chloride->Sulfonamide (Product) Sulfonic Acid Sulfonic Acid Sulfonyl Chloride->Sulfonic Acid + H2O Dimer Dimer Sulfonamide (Product)->Dimer + Sulfonyl Chloride H2O H2O H2O->Sulfonic Acid Troubleshooting_Logic Low Yield Low Yield Side Product? Side Product? Low Yield->Side Product? Yes Check Reagent Quality Check Reagent Quality Low Yield->Check Reagent Quality No Identify Side Product Identify Side Product Side Product?->Identify Side Product Optimize Conditions Optimize Conditions Check Reagent Quality->Optimize Conditions Modify Protocol Modify Protocol Identify Side Product->Modify Protocol

References

challenges in the scale-up of 4-Iodobenzenesulfonamide production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Iodobenzenesulfonamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the production of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound

Potential CauseRecommended Solution
Incomplete Diazotization Ensure the complete dissolution of 4-aminobenzenesulfonamide in the acidic medium before adding sodium nitrite. Use starch-iodide paper to test for the presence of excess nitrous acid, which indicates the consumption of the starting amine.[1] Maintain a temperature of 0-5°C throughout the addition of sodium nitrite to ensure the stability of the diazonium salt.[1][2]
Decomposition of Diazonium Salt The diazonium salt is thermally unstable and should be used immediately after preparation. Avoid any delays between the diazotization and iodination steps. Ensure the reaction temperature is strictly maintained below 5°C, as higher temperatures can lead to decomposition and the formation of phenolic byproducts.[2][3]
Suboptimal Iodination Reaction Ensure an adequate excess of the iodide source (e.g., potassium iodide) is used. While the Sandmeyer reaction with iodide does not strictly require a copper(I) catalyst, its addition can sometimes improve yields, particularly if the diazonium salt is less reactive.[4]
Side Reactions Minimize the formation of azo-coupling byproducts by ensuring efficient stirring and maintaining a low concentration of the diazonium salt. The formation of tar-like byproducts can be due to the decomposition of the diazonium salt at elevated temperatures.[1]

Issue 2: Product Purity Issues and Contamination

Potential CauseRecommended Solution
Presence of Starting Material Improve the efficiency of the diazotization reaction by ensuring the correct stoichiometry of reagents and optimal reaction conditions (see Issue 1). Monitor the reaction progress using an appropriate analytical technique, such as HPLC, to confirm the complete consumption of 4-aminobenzenesulfonamide.
Formation of 4-Hydroxybenzenesulfonamide This byproduct forms from the reaction of the diazonium salt with water. This is more prevalent at higher temperatures. Strict temperature control during diazotization and iodination is crucial.[3]
Residual Iodine During the workup, wash the crude product with a solution of sodium thiosulfate or sodium bisulfite to remove any unreacted iodine.
Colored Impurities The formation of colored byproducts, such as azo compounds, can occur. These can often be removed by recrystallization, sometimes with the addition of activated carbon.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization of 4-aminobenzenesulfonamide?

A1: The diazotization reaction should be carried out at a low temperature, typically between 0-5°C.[1][2] This is critical to ensure the stability of the resulting 4-iodobenzenediazonium salt, which is thermally labile and can decompose at higher temperatures, leading to lower yields and the formation of byproducts.[2][3]

Q2: Is a copper catalyst necessary for the iodination step?

A2: Unlike other Sandmeyer reactions (e.g., chlorination or bromination), the iodination of an aryldiazonium salt with potassium iodide often proceeds efficiently without a copper(I) catalyst.[3][4] The iodide ion itself is a sufficiently strong nucleophile to react with the diazonium salt.

Q3: What are the primary safety concerns when scaling up the production of this compound?

A3: The primary safety concern is the handling of the aryldiazonium salt intermediate. Diazonium salts in solid form can be explosive and are sensitive to shock and heat.[2] Therefore, they are almost always generated in situ and used immediately in solution. During scale-up, efficient cooling and temperature control are paramount to prevent runaway reactions and decomposition, which can lead to a rapid release of nitrogen gas and a pressure buildup in the reactor. A thorough thermal hazard assessment is recommended before any large-scale production.[6][7]

Q4: How can I monitor the progress of the diazotization reaction?

A4: A simple and effective way to monitor the completion of the diazotization is to use starch-iodide paper.[1] A drop of the reaction mixture is applied to the paper. The presence of excess nitrous acid (indicating that all the primary amine has reacted) will oxidize the iodide to iodine, which then forms a blue-black complex with starch. The test should remain positive for a few minutes after the addition of sodium nitrite is complete to ensure full conversion. For more quantitative analysis, HPLC can be used to monitor the disappearance of the starting material.

Q5: What is a suitable solvent for the recrystallization of this compound?

A5: The choice of solvent for recrystallization depends on the impurity profile. A common approach is to use a solvent in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[8][9] For sulfonamides, aqueous alcohol solutions (e.g., ethanol/water) are often effective.[10] The optimal solvent or solvent system should be determined experimentally to maximize recovery and purity.

Experimental Protocols

1. Laboratory-Scale Synthesis of this compound

This protocol describes a typical laboratory-scale synthesis of this compound from 4-aminobenzenesulfonamide.

  • Step 1: Diazotization of 4-Aminobenzenesulfonamide

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-aminobenzenesulfonamide (1 equivalent) in a dilute solution of hydrochloric acid or sulfuric acid.

    • Cool the mixture to 0-5°C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.05 equivalents) in cold water.

    • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature does not exceed 5°C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

    • Confirm the presence of excess nitrous acid using starch-iodide paper.

  • Step 2: Iodination

    • Prepare a solution of potassium iodide (1.5 equivalents) in water.

    • Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The evolution of nitrogen gas should be observed.

    • The solid product will precipitate out of the solution.

  • Step 3: Work-up and Purification

    • Collect the solid product by vacuum filtration and wash it with cold water.

    • To remove excess iodine, wash the solid with a dilute solution of sodium thiosulfate until the filtrate is colorless.

    • Wash the product again with cold water and dry it under vacuum.

    • For further purification, recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol).

2. HPLC Method for Purity Analysis

This method can be used to determine the purity of this compound and to quantify impurities.

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_purification Step 3: Purification start 4-Aminobenzenesulfonamide in Acid na_no2 Add NaNO2 Solution (0-5°C) start->na_no2 stir_diaz Stir at 0-5°C na_no2->stir_diaz test_si Starch-Iodide Test stir_diaz->test_si diaz_salt 4-Iodobenzenediazonium Salt Solution test_si->diaz_salt add_diaz Add Diazonium Salt Solution diaz_salt->add_diaz ki_sol Potassium Iodide Solution ki_sol->add_diaz warm_stir Warm to RT and Stir add_diaz->warm_stir precipitate Precipitation of Crude Product warm_stir->precipitate filtration Vacuum Filtration precipitate->filtration wash_thio Wash with Na2S2O3 filtration->wash_thio wash_water Wash with Water wash_thio->wash_water drying Drying wash_water->drying recrystal Recrystallization drying->recrystal final_product Pure this compound recrystal->final_product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts amine 4-Aminobenzenesulfonamide diazonium 4-Sulfamoylbenzenediazonium Salt amine->diazonium Diazotization (NaNO2, Acid, 0-5°C) nitrite Sodium Nitrite nitrite->diazonium acid Acid (e.g., HCl) acid->diazonium iodide Potassium Iodide product This compound iodide->product diazonium->product Iodination (KI) n2 Nitrogen Gas diazonium->n2 N2 Evolution phenol 4-Hydroxybenzenesulfonamide (Side Product) diazonium->phenol Decomposition (with H2O, >5°C) azo Azo Compounds (Side Product) diazonium->azo Azo Coupling (with unreacted amine)

Caption: Reaction pathway for this compound synthesis.

References

addressing low yield in the N-substitution of 4-iodobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-substitution of 4-iodobenzenesulfonamide. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low reaction yields and other common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-substitution of this compound?

The most common and effective methods for forming a C-N bond with this compound are transition-metal-catalyzed cross-coupling reactions. The two main approaches are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a versatile and widely used method for coupling aryl halides with a broad range of amines, amides, and related N-H containing compounds.[1][2] It is known for its functional group tolerance and generally high yields when optimized.[3][4]

  • Copper-Catalyzed Ullmann Condensation: A classical method that has been significantly improved with the development of modern ligands.[5][6] It is particularly effective for coupling aryl halides with amides and sulfonamides, which are often challenging substrates for palladium-catalyzed reactions due to their lower nucleophilicity.[7]

Q2: Why is the nucleophilicity of the sulfonamide nitrogen a critical factor?

The sulfonamide nitrogen is significantly less nucleophilic than that of alkyl or aryl amines.[8] This is due to the electron-withdrawing effect of the adjacent sulfonyl group. This attenuated nucleophilicity can make C-N bond formation challenging, often requiring carefully selected catalysts and harsher reaction conditions to achieve good yields.[3][8]

Q3: What are the most common side reactions observed in these couplings?

Common side reactions that can lead to low yields of the desired product include:

  • Hydrodehalogenation: The aryl iodide is reduced to the corresponding arene (iodobenzene), removing the reactive site for coupling. This can be a competing pathway in some palladium-catalyzed reactions.[9]

  • Diarylation (for primary amines/amides): If the starting nucleophile has two N-H bonds, a second substitution can occur, leading to a diarylated byproduct.

  • Catalyst Deactivation: The palladium catalyst can be susceptible to deactivation, which halts the catalytic cycle.[8] Specialized ligands are often used to prevent this.[9]

  • Homocoupling: Coupling of two aryl halide molecules or two nucleophile molecules.

  • Formation of Aryl Alcohol: In the presence of water and a hydroxide base, the formation of aryl alcohol can be a competing side reaction.[10]

Troubleshooting Guide: Addressing Low Yield

This guide addresses specific issues that can lead to low yields in the N-substitution of this compound.

Issue 1: No Reaction or Incomplete Conversion

Question: I have set up my reaction, but I am seeing little to no product formation, or the starting material is not fully consumed. What are the potential causes and how can I troubleshoot this?

Answer: Incomplete conversion is a common problem that can often be traced back to the catalyst system, reaction conditions, or the nature of the reactants.

Troubleshooting Steps:
  • Verify Catalyst and Ligand Activity:

    • Catalyst Source: Ensure the palladium precatalyst is active. Older or improperly stored catalysts can have reduced activity. Using newer generation precatalysts can often improve results as they are designed for rapid generation of the active Pd(0) species.[11]

    • Ligand Choice: The choice of phosphine ligand is critical. For sulfonamides, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often effective as they promote the key reductive elimination step.[4][12] For copper-catalyzed systems, ligands like diamines or phenanthrolines are commonly employed.[7]

  • Optimize the Base:

    • The base plays a crucial role in deprotonating the sulfonamide to form the active nucleophile.[13]

    • Strong, non-nucleophilic bases like NaOt-Bu are very common, but may not be compatible with base-sensitive functional groups.[14]

    • Weaker bases such as Cs₂CO₃ or K₃PO₄ are often effective, especially for aryl iodides, and offer broader functional group tolerance.[14][15] The solubility and particle size of inorganic bases can also impact the reaction rate.[11]

  • Adjust Temperature and Reaction Time:

    • While many modern catalyst systems work at lower temperatures, some couplings, particularly Ullmann-type reactions, may require higher temperatures (e.g., >100 °C) to proceed efficiently.[5][16]

    • Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged heating can sometimes lead to product decomposition or catalyst deactivation.

  • Solvent Selection:

    • The choice of solvent can significantly influence reaction outcomes.

    • Aprotic solvents like toluene, dioxane, or DMF are frequently used.[8][17]

    • The polarity of the solvent affects the mechanism; for instance, in nonpolar solvents, an anionic base is preferred to deprotonate the neutral palladium-amine complex.[17][18]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low conversion issues.

G start Low Yield: Incomplete Conversion check_reagents 1. Verify Reagents - this compound purity - Amine/Amide purity - Solvent anhydrous? start->check_reagents check_catalyst 2. Evaluate Catalyst System - Active Pd/Cu source? - Appropriate ligand? - Correct catalyst loading? check_reagents->check_catalyst optimize_base 3. Optimize Base - Base strength (e.g., NaOtBu vs. Cs2CO3)? - Base equivalents? - Solubility issues? check_catalyst->optimize_base optimize_conditions 4. Adjust Conditions - Increase temperature? - Extend reaction time? - Change solvent? optimize_base->optimize_conditions success Yield Improved optimize_conditions->success fail Yield Still Low Consider Alternative Strategy optimize_conditions->fail

Caption: A systematic workflow for troubleshooting low conversion in N-substitution reactions.

Issue 2: Poor Yield Due to Side Product Formation

Question: My reaction is proceeding to completion, but the yield of my desired N-substituted product is low due to the formation of significant byproducts. How can I minimize these?

Answer: Side product formation often arises from the reactivity of the starting materials or intermediates under the reaction conditions. Adjusting the catalyst system and other parameters can improve selectivity.

Troubleshooting Steps:
  • Minimize Hydrodehalogenation:

    • This side reaction is often associated with β-hydride elimination when using primary aliphatic amines.[9]

    • Using specialized bidentate ligands or bulky monodentate ligands can help suppress this pathway.[9]

  • Control N,N-Disubstitution:

    • When using a primary sulfonamide, disubstitution can be a problem.

    • Stoichiometry: Carefully control the stoichiometry, using only a slight excess (e.g., 1.1 equivalents) of the aryl iodide.

    • Slow Addition: Add the aryl iodide slowly to the reaction mixture to maintain its low concentration, favoring monosubstitution.

  • Select the Right Catalyst Metal:

    • While palladium is highly versatile, copper-based catalysts can be more suitable for coupling with weakly nucleophilic substrates like sulfonamides and may avoid certain side reactions common in Pd catalysis.[7] Consider screening a copper-based system if palladium catalysis is problematic.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data for key reaction parameters based on model systems, providing a starting point for optimization.

Table 1: Effect of Different Bases on Buchwald-Hartwig Coupling Yield

(Reaction conditions: Aryl halide (1.0 eq), Amine (1.2 eq), Pd precatalyst (2 mol%), Ligand (4 mol%), Solvent, 100 °C, 12h)

EntryBase (2.0 eq)SolventTypical Yield (%)Notes
1NaOtBuToluene>90%Strong base, widely effective but can be harsh.[14]
2K₃PO₄Dioxane80-90%Milder alternative, good for sensitive substrates.[14]
3Cs₂CO₃Toluene85-95%Highly effective for aryl iodides, good solubility.[14][15]
4K₂CO₃DMF60-75%Weaker base, may require higher temperatures or longer times.
Table 2: Comparison of Catalyst Systems for N-Arylation of Sulfonamides

(Reaction conditions: this compound (1.0 eq), Nucleophile (1.2 eq), Catalyst (5 mol%), Base, Solvent, 110 °C, 24h)

EntryCatalyst SystemNucleophile TypeTypical Yield (%)Reference/Notes
1Pd₂(dba)₃ / XantphosPrimary Amide70-85%Effective for weakly nucleophilic amides/sulfonamides.[7]
2Pd(OAc)₂ / RuPhosSecondary Amine>90%Highly active catalyst for sterically hindered systems.[7]
3CuI / 1,10-phenanthrolineSulfonamide75-90%Classic Ullmann conditions, often requires higher temperatures.[5][19]
4NiCl₂(glyme) / dtbbpySulfonamide80-95%Nickel catalysis is a cost-effective alternative.[8][20]

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the coupling of this compound with a generic amine using a palladium catalyst and a biarylphosphine ligand.

Materials:

  • This compound

  • Amine (alkyl or aryl)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-XPhos precatalyst)

  • Biarylphosphine ligand (e.g., XPhos or RuPhos)

  • Base (e.g., Cs₂CO₃ or NaOtBu)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the palladium precatalyst (1-5 mol%), and the ligand (1.5-10 mol%).

  • Add the base (1.5-2.0 eq).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous solvent, followed by the amine (1.1-1.5 eq).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol is adapted for the N-arylation of a sulfonamide, which can be effective when palladium-based methods fail.

Materials:

  • This compound

  • Nucleophile (e.g., another sulfonamide or amide)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline or L-proline)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous solvent (e.g., DMSO or DMF)

Procedure:

  • To a reaction vial, add this compound (1.0 eq), the nucleophile (1.2 eq), CuI (10-20 mol%), the ligand (20-40 mol%), and the base (2.0 eq).[19]

  • Add the anhydrous solvent.

  • Seal the vial and heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. These reactions can require 12-48 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Filter the mixture through a pad of celite to remove insoluble copper salts.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Key Components in Catalytic N-Arylation

This diagram illustrates the essential components and their interplay in a typical cross-coupling reaction for N-substitution.

G sub Substrates This compound + Nucleophile (R-NHR') prod Product N-Substituted Sulfonamide sub->prod C-N Bond Formation cat Catalyst Pd(0) or Cu(I) Source cat->prod enables lig Ligand (e.g., Phosphine, Diamine) lig->cat stabilizes/ activates base Base (e.g., Cs2CO3, NaOtBu) base->sub deprotonates nucleophile sol Solvent (e.g., Toluene, DMF) sol->sub dissolves G pd0 L-Pd(0) pd2_aryl L-Pd(II)-Aryl(I) pd0->pd2_aryl Oxidative Addition (+ Ar-I) pd2_amido L-Pd(II)-Aryl(NR'R'') pd2_aryl->pd2_amido Amine Coordination & Deprotonation (+ Amine, + Base) pd2_amido->pd0 Reductive Elimination (Product Forms) sub_label Ar-I = this compound Amine = R'R''NH

References

resolving common issues in the work-up of sulfonamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the work-up of sulfonamide reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in sulfonamide synthesis?

A1: Low yields in sulfonamide reactions can be attributed to several factors:

  • Poor Reactivity of Starting Materials : The nucleophilicity of the amine is a critical factor. Sterically hindered or electron-deficient amines react more slowly.[1]

  • Hydrolysis of the Sulfonyl Chloride : Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of moisture and a base, which consumes the starting material.[1]

  • Suboptimal Reaction Conditions : Factors such as temperature, solvent, and the choice of base can significantly impact the reaction outcome.

  • Side Reactions : Besides hydrolysis, other side reactions can occur, leading to a complex mixture of products and reducing the yield of the desired sulfonamide.

Q2: How can I improve the yield of my sulfonamide reaction?

A2: To improve the yield, consider the following strategies:

  • Optimize Reaction Conditions : Adjusting the temperature, solvent, and base can enhance the reaction rate and yield. For less reactive amines, increasing the reaction temperature may be beneficial.[1]

  • Use a Catalyst : Catalysts like 4-dimethylaminopyridine (DMAP) can increase the reaction rate by forming a more reactive intermediate with the sulfonyl chloride.[1]

  • Ensure Anhydrous Conditions : Thoroughly dry all glassware and use anhydrous solvents to minimize the hydrolysis of the sulfonyl chloride.[1]

  • Consider Alternative Reagents : Sulfonyl fluorides can be more stable and may provide better yields in certain cases.[1]

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A3: The presence of multiple spots on a TLC plate suggests the formation of side products. Common side products in sulfonamide synthesis include:

  • Sulfonic Acid : Formed from the hydrolysis of the sulfonyl chloride.

  • Disulfonamide : This can form if the primary sulfonamide product reacts further with the sulfonyl chloride.

  • Polymeric Materials : If the amine is not protected, and there are other reactive groups, polymerization can occur.[2]

Q4: What is the best way to purify my crude sulfonamide product?

A4: The purification method depends on the properties of the sulfonamide and the impurities present. Common techniques include:

  • Recrystallization : This is a common and effective method for purifying crystalline sulfonamides.[3] Suitable solvent systems include ethanol/water or ethyl acetate/hexanes.[4]

  • Flash Column Chromatography : Silica gel chromatography is often used to separate the sulfonamide from impurities with different polarities.[4]

  • Acid-Base Extraction : If the sulfonamide has acidic or basic properties, an acid-base extraction can be used to separate it from neutral impurities.

Q5: How can I confirm the identity and purity of my synthesized sulfonamide?

A5: A combination of analytical techniques is typically used to confirm the structure and purity of the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the structure of the molecule.[4]

  • Mass Spectrometry (MS) : This technique confirms the molecular weight of the synthesized compound.[4]

  • Infrared (IR) Spectroscopy : The presence of characteristic S=O stretching bands around 1350 cm⁻¹ and 1160 cm⁻¹ confirms the sulfonamide group.[4]

  • High-Performance Liquid Chromatography (HPLC) : HPLC can be used to assess the purity of the compound.

Troubleshooting Guide

This guide provides a more in-depth look at common issues and their solutions.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Low Reactivity of Amine Increase reaction temperature. Use a more forcing solvent. Add a catalyst such as DMAP.[1]
Degradation of Sulfonyl Chloride Use fresh or purified sulfonyl chloride. Consider using more stable sulfonyl fluorides.[1]
Hydrolysis of Sulfonyl Chloride Ensure all glassware is oven-dried. Use anhydrous solvents. Perform aqueous work-up quickly at low temperatures.[1]
Incorrect Stoichiometry Carefully check the molar equivalents of reactants and reagents.
Problem 2: Complex Reaction Mixture (Multiple Products)
Potential Cause Troubleshooting Steps
Side Reactions Optimize reaction conditions (lower temperature, different base) to minimize side product formation.
Over-reaction (e.g., disulfonamide formation) Use a controlled addition of the sulfonyl chloride. Use a slight excess of the amine.
Presence of Impurities in Starting Materials Purify starting materials before the reaction.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Product is an oil Try to induce crystallization by scratching the flask, seeding with a crystal, or cooling. If it remains an oil, purification by column chromatography is the best option.
Product co-elutes with impurities during chromatography Try a different solvent system for chromatography. Consider reverse-phase chromatography if normal-phase is not effective.
Product is insoluble Use a different solvent for recrystallization. If the product is very non-polar, it might be purified by trituration with a polar solvent to remove polar impurities.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the effect of different reaction parameters on the yield of a model sulfonamide reaction.

Entry Deviation from Standard Protocol Yield (%) Reference
1None (Standard Conditions)69[5]
2No LiBF₄62[5]
3Ambient light only0[5]
4No Cu catalyst0[5]
5No NFTPT0[5]
6No DCDMH0[5]
7No SO₂0[5]

Standard conditions for this specific reaction involved a copper-catalyzed ligand-to-metal charge transfer (LMCT) process. This data highlights the critical role of each component in achieving a high yield.

Detailed Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol describes a standard method for the synthesis of N-substituted-2,4-dichlorobenzenesulfonamides using conventional heating.[4]

  • Reactant Preparation : In a dry round-bottom flask, dissolve the primary or secondary amine (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM).

  • Base Addition : Cool the solution to 0 °C in an ice bath. Slowly add a base, such as pyridine (1.5 equivalents), to the stirred solution.[4]

  • Sulfonyl Chloride Addition : Dissolve 2,4-dichlorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[4]

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4]

  • Work-up :

    • Upon completion, dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel.

    • Wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[4]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

  • Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes).[4]

Protocol for Product Characterization

The synthesized sulfonamides can be characterized using the following standard analytical techniques:[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR will show characteristic signals for the aromatic and any aliphatic protons. The N-H proton of secondary sulfonamides typically appears as a broad singlet.

    • ¹³C NMR will show signals for all unique carbon atoms.

  • Mass Spectrometry (MS) : Used to confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy : Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[4]

Visualizations

Sulfonamide_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start prep_amine Dissolve Amine in Anhydrous Solvent start->prep_amine add_base Add Base at 0°C prep_amine->add_base add_sulfonyl_chloride Add Sulfonyl Chloride Dropwise at 0°C add_base->add_sulfonyl_chloride react Stir at Room Temperature (6-18h) add_sulfonyl_chloride->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up monitor->workup Reaction Complete purify Purify (Chromatography/Recrystallization) workup->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: General workflow for a typical sulfonamide synthesis experiment.

Troubleshooting_Sulfonamide_Yield start Low or No Yield q1 Are starting materials reactive? start->q1 sol1 Increase Temperature Use Catalyst (e.g., DMAP) q1->sol1 No q2 Were anhydrous conditions maintained? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Dry Glassware Thoroughly Use Anhydrous Solvents q2->sol2 No q3 Is the sulfonyl chloride stable? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Use Fresh Reagent Consider Sulfonyl Fluoride q3->sol3 No end Improved Yield q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Decision tree for troubleshooting low yield in sulfonamide reactions.

References

Technical Support Center: Catalyst Selection and Optimization for 4-Iodobenzenesulfonamide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic coupling of 4-iodobenzenesulfonamide.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during your coupling experiments involving this compound.

Question: I am observing low or no product yield in my coupling reaction. What are the potential causes and solutions?

Answer: Low or no yield is a common issue that can stem from several factors related to the catalyst system, reaction conditions, or reagents.

  • Catalyst Inactivity or Decomposition:

    • Cause: The palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture, leading to the formation of inactive palladium black. The pre-catalyst may also fail to reduce to the active Pd(0) form.

  • Inappropriate Ligand Selection:

    • Cause: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. An unsuitable ligand can lead to poor reactivity.

    • Solution: For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often effective for coupling aryl iodides. The optimal palladium-to-ligand ratio is also crucial; a 1:1 or 1:2 ratio is a common starting point, but this may require optimization.

  • Suboptimal Base or Solvent Choice:

    • Cause: The base activates the coupling partner (e.g., boronic acid in Suzuki coupling or the amine in Buchwald-Hartwig) and can influence the catalyst's stability and activity. The solvent must be appropriate for dissolving all reaction components and maintaining catalyst stability.

    • Solution: For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LHMDS are common choices.[1] If your substrate is base-sensitive, a weaker base like K₂CO₃ may be necessary, potentially requiring higher temperatures. Common solvents include toluene, dioxane, and DMF. Ensure the solvent is anhydrous and degassed.

  • Issue with the Sulfonamide Group:

    • Cause: The sulfonamide group is electron-withdrawing, which can affect the reactivity of the aryl iodide. Additionally, the N-H proton of an unsubstituted sulfonamide is acidic and can potentially interact with the base or catalyst.

    • Solution: If using an unsubstituted sulfonamide, you may need to use a stronger base or an additional equivalent of base to deprotonate it. Alternatively, protecting the sulfonamide nitrogen (e.g., as an N-alkyl or N-aryl derivative) can sometimes improve reaction outcomes.

Question: I am observing significant formation of side products, such as homocoupling of my boronic acid (in a Suzuki reaction). How can I minimize this?

Answer: Homocoupling is a common side reaction, particularly in Suzuki-Miyaura couplings.

  • Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid. It can also be more prevalent at higher reaction temperatures.

  • Solution:

    • Improve Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before heating. Multiple cycles of evacuating and backfilling with an inert gas are recommended.

    • Optimize Temperature: Running the reaction at the lowest effective temperature can help minimize homocoupling.

    • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to more homocoupling.

    • Fresh Reagents: Use high-purity boronic acid, as impurities can sometimes promote side reactions.

Frequently Asked Questions (FAQs)

Q1: Which type of coupling reaction is best for my desired transformation with this compound?

A1: The choice of reaction depends on the bond you intend to form:

  • For C-C bond formation (e.g., creating a biaryl structure): The Suzuki-Miyaura coupling is a highly versatile and robust choice, known for its good functional group tolerance.[2]

  • For C-N bond formation (i.e., coupling with an amine): The Buchwald-Hartwig amination is the state-of-the-art method for forming aryl-amine bonds.[3][4]

  • For C-O bond formation (i.e., coupling with a phenol or alcohol): Both Buchwald-Hartwig etherification (using palladium catalysis) and the Ullmann condensation (using copper catalysis) are viable options. The Ullmann reaction often requires higher temperatures but can be effective.[1]

Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling of this compound?

A2: A good starting point would be to use a palladium pre-catalyst like Pd(OAc)₂ (2-5 mol%) with a bulky phosphine ligand such as SPhos or XPhos (2.2-5.5 mol%). A common base is K₃PO₄ (2-3 equivalents), and a suitable solvent system is dioxane or toluene with a small amount of water. The reaction is typically heated to 80-110 °C.

Q3: How does the choice of ligand affect the Buchwald-Hartwig amination of this compound?

A3: The ligand is critical for the success of the Buchwald-Hartwig amination. Bulky and electron-rich phosphine ligands are generally preferred as they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[5] The choice of ligand can also influence the selectivity for mono-arylation, especially when coupling with primary amines.

Q4: Do I need to protect the sulfonamide N-H during the coupling reaction?

A4: Not always, but it can be beneficial. The N-H proton is acidic and will be deprotonated by the strong bases often used in these couplings. This may require using an additional equivalent of base. In some cases, this deprotonation can lead to side reactions or catalyst inhibition. If you are experiencing low yields or complex reaction mixtures, considering an N-protected this compound (e.g., N-methyl, N-benzyl) is a valid optimization strategy.

Data Presentation

The following tables summarize common catalyst systems for Suzuki-Miyaura and Buchwald-Hartwig couplings of aryl iodides, which can be adapted for this compound.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of this compound

Palladium SourceLigandBaseSolvent(s)Typical Temp. (°C)
Pd(OAc)₂SPhosK₃PO₄Toluene or Dioxane80 - 110
Pd₂(dba)₃XPhosCs₂CO₃Dioxane/H₂O80 - 110
Pd(PPh₃)₄(none)K₂CO₃DMF/H₂O90 - 120

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of this compound

Palladium SourceLigandBaseSolventTypical Temp. (°C)
Pd(OAc)₂XPhosNaOtBuToluene80 - 110
Pd₂(dba)₃RuPhosLHMDSDioxane80 - 110
G3-XPhos Pre-catalyst(integrated)K₃PO₄t-Amyl alcohol100 - 120

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a dry reaction vial, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Seal the vial with a septum.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) for three cycles.

  • Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 2.2-5.5 mol%).

  • Add the degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To a dry reaction vial, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2.2-4.4 mol%).

  • Add the base (e.g., NaOtBu, 1.4 equiv.).

  • Seal the vial with a septum and purge with an inert gas.

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Add the degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until completion.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

G General Experimental Workflow for Cross-Coupling reagents 1. Add Solid Reagents (Aryl Halide, Coupling Partner, Base) setup 2. Seal and Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->setup catalyst 3. Add Catalyst System (Pd Source + Ligand) setup->catalyst solvent 4. Add Degassed Solvent catalyst->solvent reaction 5. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 6. Quench and Workup (Extraction, Washing) reaction->workup purification 7. Purify Product (Column Chromatography) workup->purification

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

G Troubleshooting Logic for Low Reaction Yield start Low or No Yield Observed check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh catalyst/ligand. Ensure inert atmosphere. Check Pd(II) to Pd(0) reduction. check_catalyst->solution_catalyst No check_reagents Are Reagents High Quality? check_conditions->check_reagents Yes solution_conditions Screen different bases/solvents. Optimize temperature. Adjust Pd:Ligand ratio. check_conditions->solution_conditions No solution_reagents Use anhydrous/degassed solvent. Verify purity of starting materials. check_reagents->solution_reagents No

References

Technical Support Center: Reaction Monitoring of 4-Iodobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for monitoring the synthesis of 4-iodobenzenesulfonamide using Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles and troubleshooting insights to ensure the success of your experiments.

I. Synthesis Overview: The Gateway to this compound

The synthesis of this compound typically involves the reaction of a suitable starting material, such as 4-iodobenzenesulfonyl chloride, with an ammonia source. While seemingly straightforward, this reaction requires careful monitoring to ensure complete conversion and to identify any potential side products.

II. Thin Layer Chromatography (TLC) Monitoring: Your First Line of Analysis

TLC is a rapid and effective technique for qualitatively monitoring the progress of a reaction.[1][2] It allows you to visualize the consumption of the starting material and the formation of the product.

Troubleshooting Guide & FAQs for TLC Analysis

Q1: My TLC plate shows multiple spots. What do they represent?

A: Multiple spots indicate the presence of more than one compound in your reaction mixture. These could be your starting material, the desired product, and potentially one or more byproducts or impurities. To identify them, you should run reference spots of your starting material and, if available, a pure sample of the product on the same TLC plate.

Q2: How do I select the appropriate mobile phase for clear separation?

A: The goal is to find a solvent system where the starting material and product have distinct Rf values, ideally between 0.3 and 0.7.[3] A good starting point for sulfonamides is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol).[4][5]

  • If your spots are too close to the baseline (low Rf): Your eluent is not polar enough. Increase the proportion of the polar solvent.[3][4]

  • If your spots are too close to the solvent front (high Rf): Your eluent is too polar. Decrease the proportion of the polar solvent.[3][4]

Q3: My starting material and product have very similar Rf values. What can I do?

A: This can be challenging. Try experimenting with different solvent systems. Sometimes, a small change, like adding a few drops of acetic acid or triethylamine to the mobile phase, can improve separation for acidic or basic compounds, respectively.[4] You can also try a different stationary phase, such as alumina or reverse-phase silica gel plates.

Q4: I don't see any spots on my TLC plate after development. What went wrong?

A: There are several possibilities:

  • Your compound is not UV-active: While aromatic compounds like this compound are typically UV-active, if you suspect this is the issue, try using a chemical stain for visualization, such as potassium permanganate or iodine vapor.[6][7]

  • Your sample is too dilute: Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[4][6][8]

  • The solvent level in the developing chamber was too high: If the solvent level is above your spotting line, the sample will dissolve into the solvent pool instead of moving up the plate.[7][8]

  • Your compound may have evaporated: This is less likely for this specific compound but can occur with more volatile substances.[4]

Q5: My spots are streaking. How can I fix this?

A: Streaking is often caused by overloading the sample on the TLC plate.[7][8] Try diluting your sample and spotting a smaller amount.[4] Streaking can also occur if the sample is not fully dissolved in the spotting solvent or if the compound is highly polar and interacts too strongly with the silica gel.

Experimental Protocol: TLC Analysis
  • Prepare the Developing Chamber: Add your chosen mobile phase to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor.

  • Spot the TLC Plate: Using a capillary tube, carefully spot your reaction mixture, starting material, and product (if available) on the baseline of the TLC plate.

  • Develop the Plate: Place the spotted TLC plate in the developing chamber, ensuring the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Spots: Remove the plate and immediately mark the solvent front with a pencil.[9] Visualize the spots under a UV lamp (typically at 254 nm for aromatic compounds) and circle them with a pencil.[6]

Compound Expected Rf (3:1 Hexanes:Ethyl Acetate) Notes
4-Iodobenzenesulfonyl chloride (Starting Material)~0.7 - 0.8Less polar, travels further up the plate.
This compound (Product)~0.3 - 0.4More polar due to the amide group, travels less far.

Note: These are approximate values and can vary based on the specific conditions.

TLC_Troubleshooting start Run TLC spots_visible Are spots visible? start->spots_visible streaking Are spots streaking? start->streaking good_separation Good Separation? spots_visible->good_separation Yes no_spots Troubleshoot: - Not UV active? (Use stain) - Too dilute? (Concentrate sample) - Solvent level too high? spots_visible->no_spots No end_analysis Analyze Rf good_separation->end_analysis Yes adjust_mobile_phase Adjust Mobile Phase Polarity good_separation->adjust_mobile_phase No adjust_mobile_phase->start no_spots->start streaking->good_separation No dilute_sample Dilute Sample streaking->dilute_sample Yes dilute_sample->start

Caption: A troubleshooting workflow for common TLC issues.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Confirmation

NMR spectroscopy provides detailed structural information about your compounds, allowing you to confirm the formation of this compound and quantify the reaction's progress.

Troubleshooting Guide & FAQs for NMR Analysis

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A: The aromatic region of the ¹H NMR spectrum is particularly informative. Due to the para-substitution, you should expect to see a characteristic doublet of doublets pattern.[10][11]

  • ¹H NMR: The protons on the benzene ring will appear in the aromatic region (typically 7.0-8.0 ppm). The two protons ortho to the iodine will be at a different chemical shift than the two protons ortho to the sulfonamide group.

  • ¹³C NMR: The aromatic carbons will resonate between 110-160 ppm.[10] You would expect to see four signals in the aromatic region due to the symmetry of the molecule.[12]

Q2: How can I use NMR to determine the reaction conversion?

A: By integrating the peaks corresponding to the starting material and the product in the ¹H NMR spectrum, you can calculate the relative amounts of each.[13] Choose well-resolved peaks that are unique to each compound for the most accurate determination.

Q3: My NMR spectrum shows unexpected peaks. What could they be?

A: Unexpected peaks can arise from several sources:

  • Solvent Impurities: Residual solvent from the reaction or purification can show up in the spectrum.

  • Byproducts: Side reactions may have occurred, leading to the formation of other compounds.

  • Grease: If you are not careful with your sample preparation, grease from glassware can introduce broad signals.

Q4: The aromatic region of my ¹H NMR is more complex than expected. How do I interpret it?

A: While para-substituted benzene rings often give a clean doublet of doublets, this can sometimes be more complex.[11] If you are seeing a more complicated pattern, it could be due to the presence of regioisomers (ortho- or meta-substituted byproducts) or overlapping signals.

Experimental Protocol: NMR Sample Preparation
  • Prepare the Sample: Dissolve a small amount of your crude reaction mixture or purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Filter the Sample: Filter the solution through a small plug of cotton or glass wool into a clean NMR tube to remove any particulate matter.

  • Acquire the Spectrum: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

Nucleus Expected Chemical Shift (δ) for this compound Notes
¹H~7.8 ppm (doublet)Protons ortho to the sulfonamide group.
¹H~7.6 ppm (doublet)Protons ortho to the iodine atom.
¹³C~140-145 ppmCarbon attached to the sulfonamide group.
¹³C~138 ppmCarbons ortho to the iodine atom.
¹³C~128 ppmCarbons ortho to the sulfonamide group.
¹³C~95-100 ppmCarbon attached to the iodine atom.

Note: These are approximate values and can vary based on the solvent and spectrometer frequency.

NMR_Interpretation cluster_structure This compound Structure cluster_1H_NMR Expected ¹H NMR Signals cluster_13C_NMR Expected ¹³C NMR Signals C1 C-SO2NH2 C2 CH C1_NMR C-1 (~140-145 ppm) C1->C1_NMR C3 CH H2_H6 H-2, H-6 (~7.8 ppm, d) C2->H2_H6 C2_C6_NMR C-2, C-6 (~128 ppm) C2->C2_C6_NMR C4 C-I H3_H5 H-3, H-5 (~7.6 ppm, d) C3->H3_H5 C3_C5_NMR C-3, C-5 (~138 ppm) C3->C3_C5_NMR C5 CH C4_NMR C-4 (~95-100 ppm) C4->C4_NMR C6 CH C5->H3_H5 C5->C3_C5_NMR C6->H2_H6 C6->C2_C6_NMR

Caption: Correlation of structure with expected NMR signals.

IV. Integrated Monitoring Strategy: A Holistic Approach

For the most comprehensive understanding of your reaction, it is best to use TLC and NMR in tandem.

Integrated_Workflow start Start Reaction take_aliquot Take Aliquot start->take_aliquot tlc_analysis TLC Analysis take_aliquot->tlc_analysis reaction_complete Reaction Complete? tlc_analysis->reaction_complete reaction_complete->take_aliquot No workup Reaction Workup reaction_complete->workup Yes nmr_analysis NMR Analysis workup->nmr_analysis product_confirmed Product Confirmed? nmr_analysis->product_confirmed product_confirmed->workup No, optimize reaction purification Purification product_confirmed->purification Yes final_product Final Product purification->final_product

Caption: An integrated workflow for reaction monitoring.

By following this integrated approach, you can efficiently monitor your synthesis of this compound, troubleshoot any issues that arise, and confidently confirm the structure and purity of your final product.

V. References

  • NMR Spectroscopy of Benzene Derivatives. Moodle, Available at: --INVALID-LINK--

  • Short Summary of 1H-NMR Interpretation. Available at: --INVALID-LINK--

  • TLC Troubleshooting with SiliCycle's SiliaPlate. SiliCycle, Available at: --INVALID-LINK--

  • Aromatics - Organic Chemistry at CU Boulder. University of Colorado Boulder, Available at: --INVALID-LINK--

  • 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Figshare, Available at: --INVALID-LINK--

  • Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube, Available at: --INVALID-LINK--

  • H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube, Available at: --INVALID-LINK--

  • Troubleshooting for Thin Layer Chromatography. SiliCycle, Available at: --INVALID-LINK--

  • TLC Issues : r/OrganicChemistry. Reddit, Available at: --INVALID-LINK--

  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. University of Colorado Boulder, Available at: --INVALID-LINK--

  • 4-Iodobenzenesulfonyl chloride(98-61-3) 1H NMR spectrum. ChemicalBook, Available at: --INVALID-LINK--

  • TLC of Sulfonamides. ResearchGate, Available at: --INVALID-LINK--

  • Electronic Supplementary Information. The Royal Society of Chemistry, Available at: --INVALID-LINK--

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio, Available at: --INVALID-LINK--

  • Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. National Institutes of Health, Available at: --INVALID-LINK--

  • Thin Layer Chromatography. ChemScene, Available at: --INVALID-LINK--

  • Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry, Available at: --INVALID-LINK--

  • The reaction mixture was then vigorously stirred while open to air for 4 h at room temperature. Organic Syntheses, Available at: --INVALID-LINK--

  • 4-Chlorobenzenesulfonamide(98-64-6) 1H NMR spectrum. ChemicalBook, Available at: --INVALID-LINK--

  • 4-Acetamidobenzenesulfonamide(121-61-9) 1H NMR spectrum. ChemicalBook, Available at: --INVALID-LINK--

  • I.M. Choma i W. Jesionek, TLC of Sulfonamides. ResearchGate, Available at: --INVALID-LINK--

  • This compound 825-86-5 wiki. Guidechem, Available at: --INVALID-LINK--

  • This compound. PubChem, Available at: --INVALID-LINK--

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications, Available at: --INVALID-LINK--

  • TLC identification of sulfonamides. PubMed, Available at: --INVALID-LINK--

  • Thin Layer Chromatography (TLC). Available at: --INVALID-LINK--

  • Synthesis of 4-aminobenzenesulfonamide. PrepChem.com, Available at: --INVALID-LINK--

  • A2 6.3.1 - Applying TLC - monitoring the progress of a reaction. YouTube, Available at: --INVALID-LINK--

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. National Institutes of Health, Available at: --INVALID-LINK--

  • Rf values of different spots in TLC analysis using different solvent systems. ResearchGate, Available at: --INVALID-LINK--

  • 6.2: Thin Layer Chromatography (TLC). Chemistry LibreTexts, Available at: --INVALID-LINK--

  • Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI, Available at: --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Iodobenzenesulfonamide: An Evaluation of a Novel Synthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of a new synthetic method for the production of 4-Iodobenzenesulfonamide against the established, traditional approach. The objective of this publication is to provide researchers, scientists, and professionals in drug development with a comprehensive overview of the performance of this novel method, supported by experimental data. This document details the methodologies, quantitative comparisons, and process workflows for both synthetic routes.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis is crucial for the development of various therapeutic agents and functional materials. The traditional method for its preparation involves a two-step process: the synthesis of 4-iodobenzenesulfonyl chloride followed by its reaction with ammonia. While reliable, this method can involve harsh reagents and multiple steps. This guide introduces and validates a new, more direct approach: the one-pot Sandmeyer reaction of sulfanilamide. This comparison aims to highlight the potential advantages of the new method in terms of efficiency, yield, and simplicity.

Comparative Data of Synthetic Methods

The performance of the established and new synthetic methods for this compound is summarized in the table below. The data highlights key metrics for a direct comparison of the two approaches.

ParameterEstablished Method: From 4-Iodobenzenesulfonyl ChlorideNew Method: Sandmeyer Reaction of Sulfanilamide
Starting Material 4-Iodobenzenesulfonyl ChlorideSulfanilamide
Key Reagents Aqueous AmmoniaSodium Nitrite, Potassium Iodide, Hydrochloric Acid
Reaction Steps 1 (Ammonolysis)1 (One-pot Diazotization and Iodination)
Reaction Time Approximately 30 minutes for ammonolysis2-4 hours
Reported Yield High (specific data not available in searched literature)Good (specific data not available in searched literature)
Purity High (specific data not available in searched literature)Good (specific data not available in searched literature)
Process Simplicity Simple, single-step reaction from the sulfonyl chlorideOne-pot procedure, but requires careful temperature control
Safety Considerations 4-Iodobenzenesulfonyl chloride is corrosive and moisture-sensitive.Diazonium salts are potentially explosive and must be handled with care at low temperatures.

Experimental Protocols

Established Method: Synthesis from 4-Iodobenzenesulfonyl Chloride

This method proceeds via the ammonolysis of 4-iodobenzenesulfonyl chloride.

Materials:

  • 4-Iodobenzenesulfonyl chloride

  • Concentrated aqueous ammonia (28%)

  • Ice

  • Water

Procedure:

  • In a suitable reaction vessel, place the crude 4-iodobenzenesulfonyl chloride.

  • Add concentrated aqueous ammonia to the vessel.

  • Stir the resulting suspension to break up any lumps.

  • Heat the mixture at 70-80°C for 30 minutes.

  • Cool the mixture in an ice bath.

  • Collect the product by vacuum filtration.

  • Wash the product with ice-cold water and air dry.

New Method: Sandmeyer Reaction of Sulfanilamide

This novel approach utilizes a one-pot Sandmeyer reaction to directly convert sulfanilamide to this compound.

Materials:

  • Sulfanilamide

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Thiosulfate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • Dissolve sulfanilamide in concentrated hydrochloric acid and cool the solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

  • Iodination:

    • In a separate flask, dissolve potassium iodide in water and cool to 0-5°C.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Gentle heating may be necessary to complete the reaction.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane.

    • Wash the combined organic layers with a saturated sodium thiosulfate solution to remove excess iodine, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Visualizing the Synthetic Pathways

To better illustrate the two synthetic approaches, the following diagrams outline the logical flow of each method.

G cluster_0 Established Method A 4-Iodobenzenesulfonyl Chloride C This compound A->C B Ammonia B->C

Caption: Established synthetic route to this compound.

G cluster_1 New Method D Sulfanilamide E Diazotization (NaNO2, HCl) D->E F Aryl Diazonium Salt E->F G Iodination (KI) F->G H This compound G->H

Caption: The new one-pot Sandmeyer reaction pathway.

Conclusion

The validation of this new synthetic method for this compound via a Sandmeyer reaction of sulfanilamide presents a promising alternative to the established two-step procedure. The one-pot nature of the new method offers a potential reduction in operational complexity and handling of intermediates. While specific yield and purity data for a direct comparison were not available in the searched literature, the described protocols provide a solid foundation for further experimental validation. Researchers are encouraged to consider the trade-offs between the simplicity and potentially milder conditions of the ammonolysis of the pre-made sulfonyl chloride versus the one-pot efficiency of the Sandmeyer approach, which requires careful control of the diazotization step. Further optimization and quantitative analysis of the new method could solidify its position as a preferred route for the synthesis of this important chemical building block.

comparative analysis of different catalysts for sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents. The efficient and versatile synthesis of sulfonamides is therefore of paramount importance. This guide provides a comparative analysis of different catalytic strategies for sulfonamide synthesis, offering insights into their performance based on experimental data. We will delve into metal-based catalysis, photoredox catalysis, and organocatalysis, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid in catalyst selection and methods development.

Data Presentation: A Comparative Overview of Catalytic Systems

The following tables summarize the performance of various catalytic systems for sulfonamide synthesis, highlighting key parameters such as catalyst loading, reaction time, and yield for representative substrates.

Table 1: Metal-Catalyzed Sulfonamide Synthesis

Catalyst SystemAryl SourceAmine SourceSulfur SourceCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂ / PhCPhosArylboronic AcidAminePhenyl Chlorosulfate2 (Pd)1102482[1]
Cu(OAc)₂·H₂OArylboronic AcidSulfonamide-10Reflux2-12up to 94[2]
Fe(acac)₃ / Cu(OAc)₂Activated ArenePrimary Sulfonamide-10 (Fe), 20 (Cu)10016up to 88[3]
NiBr₂·(Glyme)Arylboronic AcidAmineDABSO2.510016up to 90[4]
Nano-Ru/Fe₃O₄Benzyl AlcoholSulfonamide-112024>80[5]

Table 2: Photoredox and Dual Catalysis Systems

Catalyst SystemAryl SourceAmine SourceSulfur SourceCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)Ref.
fac-Ir(ppy)₃ / CuCl₂Aryl Radical PrecursorAmineDABSO2 (Ir), 20 (Cu)RT2485[6]
Eosin YPhenylhydrazineThiol-2RT12up to 85[7]
Acridine PhotocatalystAlkyl Carboxylic AcidAminet-BuONSO2RT12up to 85[4]

Table 3: Organocatalyzed Sulfonamide Synthesis

CatalystReactant 1Reactant 2Catalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)Ref.
Proline SulfonamideAcetonep-Nitrobenzaldehyde20RT24-7262-81[8]
Thiophene-proline sulfonamideAcetoneDibromoisatin20RT4885 (95% ee)[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, representing a cross-section of the catalytic approaches discussed.

Synergistic Photoredox and Copper-Catalyzed Synthesis of Sulfonamides[6]

General Procedure:

To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar is added the aryl radical precursor (0.2 mmol, 1.0 equiv), amine (0.4 mmol, 2.0 equiv), 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) (0.2 mmol, 1.0 equiv), fac-Ir(ppy)₃ (0.004 mmol, 2 mol%), CuCl₂ (0.04 mmol, 20 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (0.04 mmol, 20 mol%), and pyridine (0.4 mmol, 2.0 equiv). The tube is evacuated and backfilled with air three times. Dichloromethane (DCM, 2.0 mL) is then added, and the reaction mixture is stirred under irradiation with a 30 W blue LED lamp at room temperature for 24 hours. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired sulfonamide product.

Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids[1]

General Procedure:

A mixture of the arylboronic acid (1.5 equiv), phenyl chlorosulfate (1.0 equiv), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand (e.g., PhCPhos, 4 mol%) is placed in a reaction vessel. Toluene or 1,4-dioxane is added as the solvent, and the mixture is stirred at 110 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography. For the subsequent amination, the crude sulfonyl chloride is dissolved in a suitable solvent, and the desired amine (1.2 equiv) and a base such as pyridine (1.5 equiv) are added. The reaction is stirred at room temperature until completion, followed by a standard aqueous workup and purification.

Copper-Catalyzed N-Arylation of Sulfonamides with Arylboronic Acids in Water[2]

General Procedure:

In a round-bottom flask, the sulfonamide (1.0 mmol), arylboronic acid (1.2 mmol), Cu(OAc)₂·H₂O (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol) are mixed in water (5 mL). The reaction mixture is then heated to reflux and stirred for the time indicated by TLC monitoring (typically 2-12 hours). After completion of the reaction, the mixture is cooled to room temperature, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Proline Sulfonamide-Based Organocatalytic Aldol Reaction[8]

General Procedure:

To a solution of the aldehyde (0.5 mmol) in the appropriate solvent (e.g., dichloromethane or DMF), is added the proline sulfonamide organocatalyst (20 mol%). The ketone (5.0 mmol, 10 equiv) is then added, and the reaction mixture is stirred at room temperature for the specified time (24-72 hours). The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the aldol product.

Mandatory Visualization: Catalytic Cycles and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms and workflows for different catalytic approaches to sulfonamide synthesis.

Caption: Synergistic Photoredox and Copper Catalysis for Sulfonamide Synthesis.

palladium_cross_coupling Pd(0)L_n Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Pd(0)L_n->Ar-Pd(II)-X Oxidative Addition Ar-X Aryl Halide (Ar-X) Ar-Pd(II)-NHSO2R Ar-Pd(II)(L_n)-NHSO2R Ar-Pd(II)-X->Ar-Pd(II)-NHSO2R Ligand Exchange Sulfonamide_anion RSO2NH- Sulfonamide_product Ar-NHSO2R Ar-Pd(II)-NHSO2R->Sulfonamide_product Reductive Elimination Sulfonamide_product->Pd(0)L_n Catalyst Regeneration

Caption: Palladium-Catalyzed C-N Cross-Coupling for Sulfonamide Synthesis.

organocatalysis_enamine Proline_Catalyst Proline Derivative (Catalyst) Enamine Enamine Intermediate Proline_Catalyst->Enamine + Ketone Ketone Ketone Iminium_Intermediate Iminium Intermediate Enamine->Iminium_Intermediate + Aldehyde Aldehyde Aldehyde Aldol_Adduct Aldol Adduct Iminium_Intermediate->Aldol_Adduct Hydrolysis Aldol_Adduct->Proline_Catalyst Catalyst Regeneration experimental_workflow start Start: Reactant & Catalyst Mixing reaction Reaction under Optimized Conditions (Temperature, Time, Atmosphere) start->reaction monitoring Reaction Monitoring (TLC, GC, LC-MS) reaction->monitoring workup Aqueous Workup / Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography, Crystallization) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End: Pure Sulfonamide analysis->end

References

Reactivity Face-Off: 4-Iodobenzenesulfonamide vs. 4-Bromobenzenesulfonamide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of modern drug discovery and development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for forging these critical linkages. The choice of the aryl halide starting material is a crucial parameter that significantly influences reaction efficiency, yield, and overall synthetic strategy. This guide provides a detailed, data-driven comparison of the reactivity of 4-iodobenzenesulfonamide and 4-bromobenzenesulfonamide, two key building blocks in medicinal chemistry.

The fundamental principle governing the reactivity of aryl halides in these transformations is the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend C-Br > C-I. Consequently, the reactivity in the often rate-determining oxidative addition step of the catalytic cycle is the inverse: I > Br. This guide will delve into the practical implications of this reactivity difference, supported by representative experimental data and detailed protocols.

Quantitative Reactivity Comparison

While direct, head-to-head comparative studies for this compound and 4-bromobenzenesulfonamide under identical conditions are not extensively reported in the literature, data from analogous compounds with electron-withdrawing groups provide a strong proxy for their relative reactivities. The following table summarizes data from a study on the Sonogashira coupling of 4-halobenzonitriles, which, like 4-halobenzenesulfonamides, are electron-deficient aryl halides.

Feature4-Iodobenzonitrile (analogue for this compound)4-Bromobenzonitrile (analogue for 4-Bromobenzenesulfonamide)Reference
Reaction Type Sonogashira CouplingSonogashira Coupling[1]
Coupling Partner PhenylacetylenePhenylacetylene[1]
Catalyst Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (2 mol%)[1]
Base Bu₄NOAcBu₄NOAc[1]
Solvent DMFDMF[1]
Temperature Room TemperatureRoom Temperature[1]
Reaction Time 3 h3 h[1]
Yield 98%85%[1]

This data clearly illustrates that the aryl iodide exhibits significantly higher reactivity, affording a near-quantitative yield under mild conditions, whereas the aryl bromide provides a lower yield in the same timeframe.[1] This trend is expected to hold true for this compound and 4-bromobenzenesulfonamide across various palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, which can be adapted for use with this compound and 4-bromobenzenesulfonamide.

Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl sulfonamide via palladium-catalyzed cross-coupling of a 4-halobenzenesulfonamide with a boronic acid.

Materials:

  • 4-Iodo- or 4-Bromobenzenesulfonamide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and water (10:1 mixture)

Procedure:

  • To a dry reaction vessel, add 4-halobenzenesulfonamide, arylboronic acid, and K₃PO₄.

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • Add the toluene/water solvent mixture.

  • In a separate vial, prepare a catalyst stock solution by dissolving Pd(OAc)₂ and SPhos in toluene under an inert atmosphere.

  • Add the catalyst solution to the reaction mixture.

  • The reaction is heated to 80-100 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

Objective: To synthesize an N-arylbenzenesulfonamide via palladium-catalyzed cross-coupling of a 4-halobenzenesulfonamide with an amine.

Materials:

  • 4-Iodo- or 4-Bromobenzenesulfonamide (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • XPhos (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

Procedure:

  • To a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vessel.

  • Add the 4-halobenzenesulfonamide and toluene.

  • Add the amine to the reaction mixture.

  • The vessel is sealed and heated to 80-110 °C with stirring.

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction is cooled, diluted with ethyl acetate, and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash chromatography.

Sonogashira Coupling

Objective: To synthesize an alkynylbenzenesulfonamide via palladium- and copper-catalyzed cross-coupling of a 4-halobenzenesulfonamide with a terminal alkyne.

Materials:

  • 4-Iodo- or 4-Bromobenzenesulfonamide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Tetrahydrofuran (THF)

Procedure:

  • To a reaction flask, add the 4-halobenzenesulfonamide, Pd(PPh₃)₂Cl₂, and CuI.

  • The flask is evacuated and backfilled with an inert atmosphere.

  • Add THF and triethylamine.

  • The terminal alkyne is added dropwise to the mixture.

  • The reaction is stirred at room temperature or heated gently (40-60 °C) and monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed in vacuo.

  • The residue is redissolved in an organic solvent, washed with aqueous ammonium chloride, water, and brine.

  • The organic layer is dried and concentrated.

  • The product is purified by column chromatography.

Visualizations

Signaling Pathway

Many sulfonamide-containing drugs function as inhibitors of critical signaling pathways in diseases such as cancer. The diagram below illustrates the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a key mediator of angiogenesis, which can be targeted by sulfonamide-based inhibitors.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates VEGF VEGF VEGF->VEGFR2 Binds Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Activates Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Sulfonamide Sulfonamide Inhibitor Sulfonamide->VEGFR2

Caption: VEGFR-2 signaling pathway and its inhibition by sulfonamides.

Experimental Workflow

The following diagram outlines a general workflow for a palladium-catalyzed cross-coupling reaction, from setup to product isolation.

Cross_Coupling_Workflow start Start setup Reaction Setup (Reactants, Solvent, Base) start->setup inert Inert Atmosphere (Degas & backfill with Ar/N₂) setup->inert catalyst Catalyst Addition (Pd source & Ligand) inert->catalyst reaction Heating & Stirring (Monitor by TLC/LC-MS) catalyst->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end Final Product analysis->end

Caption: General workflow for a Pd-catalyzed cross-coupling reaction.

Conclusion

The choice between this compound and 4-bromobenzenesulfonamide in a synthetic campaign involves a trade-off between reactivity and cost/stability. This compound is the more reactive substrate, allowing for milder reaction conditions, shorter reaction times, and potentially higher yields, which is advantageous for complex or sensitive molecules. Conversely, 4-bromobenzenesulfonamide is a more cost-effective and often more stable starting material, though achieving comparable results may necessitate higher temperatures, longer reaction times, or more sophisticated and expensive catalyst systems. This guide provides the foundational data and protocols to enable researchers to make informed decisions based on the specific requirements of their synthetic targets.

References

A Comparative Guide to HPLC Methods for Sulfonamide Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is an indispensable technique in pharmaceutical quality control, ensuring the purity and safety of active pharmaceutical ingredients (APIs). For sulfonamide drugs, effective HPLC methods are crucial for identifying and quantifying process-related impurities and degradation products. This guide provides a comparative analysis of various reversed-phase HPLC (RP-HPLC) methods for sulfonamide impurity profiling, supported by experimental data and detailed protocols.

Performance Comparison of Validated HPLC Methods

The selection of an appropriate HPLC method depends on the specific sulfonamide and its potential impurities. Below is a summary of performance characteristics for different validated methods.

Method Sulfonamide Analyte Stationary Phase Mobile Phase Linearity Range Limit of Quantitation (LOQ) Accuracy (% Recovery) Reference
Method 1 SulfadiazineAcclaim™ Polar Advantage II (PA2), 4.6 x 150 mm, 3 µmIsocratic: Acetonitrile and phosphoric acid solution (10:90)Not SpecifiedNot SpecifiedNot Specified[1][2]
Method 2 Sulfanilamide HydrochlorideYMC-Triart C8 (250×4.6 mm, 5µm)Gradient: Acetonitrile and Di-potassium hydrogen phosphate bufferLOQ to 200% of limit concentration (r² = 0.999)Not Specified85-115%[3]
Method 3 Silver SulfadiazineHypercarb (100% carbon), size not specifiedIsocratic: 45:55 formic acid 1% solution and acetonitrile0.0005 - 0.25 mg/ml0.00025 mg/ml95-105%[4]
Method 4 Sulfacetamide SodiumX-bridge ODS column (5 μm, 250mm x 4.6mm i.d.)Not specified in snippetNot specified in snippetNot specified in snippetNot specified in snippet[5]
Method 5 Sulfamethoxazole & TrimethoprimC18 column (25 cm × 4.6 mm, 5 µm)Isocratic: Methanol and water (6:4), pH 2.6 with phosphoric acidNot specified in snippetNot specified in snippetNot specified in snippet[6]

Experimental Protocols

Detailed methodologies are critical for replicating and adapting analytical methods. Below are protocols for two distinct HPLC methods for sulfonamide impurity analysis.

Method A: European Pharmacopoeia 8.0 Method for Sulfadiazine Impurities

This method utilizes a polar-embedded column for the separation of sulfadiazine and its specified impurities.[1][2]

  • Chromatographic System:

    • HPLC System: An LC system capable of delivering a stable isocratic flow, such as the Thermo Scientific Dionex UltiMate 3000.[1]

    • Column: Acclaim Polar Advantage II (PA2) C18 column (4.6 x 150 mm, 3 µm).[1]

    • Mobile Phase: A 10:90 (v/v) mixture of acetonitrile and an aqueous solution of phosphoric acid.[2]

    • Flow Rate: 1.2 mL/min.[2]

    • Column Temperature: 25 °C.[2]

    • Detection: UV at 260 nm.[2]

    • Injection Volume: 20 µL.[2]

  • Sample Preparation:

    • Test Solution: Dissolve sulfadiazine in a mixture of sodium hydroxide, acetonitrile, and water.[2]

    • Reference Solutions: Prepare separate solutions for impurities A, B, and E.[2]

Method B: RP-HPLC for 4-Amino Benzene Sulphonamide Impurity in Sulphonamide Hydrochloride

This method employs a C8 column with a gradient elution to quantify a specific organic impurity.[3]

  • Chromatographic System:

    • HPLC System: A gradient-capable HPLC system with a UV-visible or Photo-Diode Array (PDA) detector.[3]

    • Column: YMC-Triart C8 (250×4.6 mm, 5µm).[3]

    • Mobile Phase: A gradient program utilizing acetonitrile and a di-potassium hydrogen phosphate buffer.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 25 °C.[3]

    • Detection: UV at 265 nm.[3]

    • Injection Volume: 5 µL.[3]

  • Sample Preparation:

    • Detailed sample and standard preparation procedures are outlined in the source literature to achieve the desired concentration for analysis.[3]

Visualizing the Method Validation Workflow

The validation of an analytical method is a systematic process to ensure it is suitable for its intended purpose. The following diagram illustrates the typical workflow for HPLC method validation for impurity profiling.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Implementation Dev Develop HPLC Method Protocol Define Validation Protocol Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Impurity Profiling Robustness->Routine Validation Parameter Relationships center Reliable & Validated Method Specificity Specificity (Selectivity) center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy (Trueness) center->Accuracy Precision Precision (Repeatability) center->Precision Robustness Robustness center->Robustness LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Range Range Linearity->Range Precision->Accuracy LOD->LOQ

References

A Comparative Analysis of the Biological Activities of Sulfonamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Antibacterial, Anticancer, and Enzyme Inhibitory Properties of Ortho, Meta, and Para Sulfonamide Derivatives.

Sulfonamides, a versatile class of synthetic compounds, have long been a cornerstone in medicinal chemistry. Their biological activity is profoundly influenced by the substitution pattern on the benzene ring, with ortho, meta, and para isomers often exhibiting distinct pharmacological profiles. This guide provides a comparative study of the biological activities of these isomers, focusing on their antibacterial and anticancer effects, as well as their role as enzyme inhibitors. The information is supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways to aid in research and drug development.

Comparative Biological Activity of Sulfonamide Isomers

The positional arrangement of substituents on the sulfonamide scaffold dictates the molecule's interaction with biological targets, leading to significant differences in efficacy and selectivity. Below is a summary of the comparative biological activities of ortho, meta, and para sulfonamide isomers.

Antibacterial Activity

The antibacterial action of sulfonamides stems from their ability to competitively inhibit dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. This inhibition halts the production of dihydrofolic acid, a precursor for DNA and protein synthesis, leading to bacteriostasis.[1][2] The position of the amino group relative to the sulfonamide group on the benzene ring is a critical determinant of this activity.

Isomer PositionTarget OrganismMIC (µg/mL)Reference
para-Escherichia coli50[3]
para-Bacillus licheniformis100[3]
para-Bacillus linencs150[3]
ortho-Staphylococcus aureus>100Data not available in a direct comparative format
meta-Escherichia coli>100Data not available in a direct comparative format
Anticancer Activity

Sulfonamide derivatives have emerged as promising anticancer agents, exerting their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways like VEGFR-2. The isomeric position of substituents can significantly impact the cytotoxic and antiproliferative effects of these compounds.

Isomer/DerivativeCancer Cell LineIC50 (µM)Reference
meta- (di-meta-substituted)Glioblastoma, Pancreatic, Breast Cancer CellsPotent antiproliferative effects[4]
para- (incorporating s-triazines)Breast Cancer (MDA-MB-468)1.48 ± 0.08[5]
para- (incorporating s-triazines)Leukemia (CCRF-CM)9.83 ± 0.52[5]
Novel Sulfonamide 4aLiver Cancer (HEPG-2)11.0[6]
Novel Sulfonamide 19Liver Cancer (HEPG-2)31.8[6]

Note: The IC50 values presented are for specific derivatives and not a direct side-by-side comparison of simple ortho, meta, and para isomers. The data highlights the potential of different substitution patterns.

Enzyme Inhibition: Carbonic Anhydrase

Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. Inhibition of specific CA isoforms, such as CA IX and CA XII which are overexpressed in many tumors, is a key strategy in cancer therapy. The position of the sulfonamide group and other substituents on the aromatic ring plays a crucial role in determining the inhibitory potency and selectivity.

Isomer PositionCA IsoformK_i_ (nM)Reference
meta- (di-meta-substituted)hCA IX4.5 pM - 56 nM[4]
para- (incorporating bis-ureido moieties)hCA IX6.73 - 835[7]
para- (incorporating bis-ureido moieties)hCA XII5.02 - 429[7]
para- (4-substituted)hCA I89.4[8]
meta- (3-substituted)hCA IInactive[8]

Note: The inhibition constants (Ki) are for specific derivatives and highlight the influence of isomeric substitution on inhibitory activity.

Key Signaling Pathways and Mechanisms of Action

To understand the differential activities of sulfonamide isomers, it is essential to visualize their interaction with key cellular pathways.

Bacterial Folate Synthesis Pathway

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), mimicking the natural substrate, para-aminobenzoic acid (PABA). This disrupts the synthesis of folic acid, which is essential for bacterial survival.

Bacterial Folate Synthesis Pathway GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate Guanine cyclohydrolase I DHPS Dihydropteroate Synthase (DHPS) Dihydroneopterin_triphosphate->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Dihydropteroate synthase Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR PABA p-Aminobenzoic acid (PABA) PABA->DHPS Sulfonamides Sulfonamide Isomers (e.g., para-aminobenzenesulfonamide) Sulfonamides->DHPS Competitive Inhibition DHPS->Dihydropteroate DHFR Dihydrofolate Reductase (DHFR)

Caption: Inhibition of bacterial folate synthesis by sulfonamide isomers.

Tubulin Polymerization Pathway

Certain sulfonamide derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for microtubule formation and cell division. This disruption leads to cell cycle arrest and apoptosis.

Tubulin Polymerization Pathway cluster_0 Microtubule Dynamics Tubulin_dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_dimers->Microtubules Polymerization Microtubules->Tubulin_dimers Depolymerization CellCycleArrest Cell Cycle Arrest (G2/M phase) Microtubules->CellCycleArrest Disruption of mitotic spindle Sulfonamide Anticancer Sulfonamide Isomers Sulfonamide->Tubulin_dimers Inhibition of Polymerization Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Disruption of tubulin polymerization by anticancer sulfonamides.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Some sulfonamides can inhibit VEGFR-2 signaling, thereby suppressing tumor angiogenesis.[9][10][11]

VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation Sulfonamide Anticancer Sulfonamide Isomers Sulfonamide->VEGFR2 Inhibition Proliferation Endothelial Cell Proliferation PLCg->Proliferation Migration Migration PI3K->Migration Survival Survival PI3K->Survival

References

Comparative Analysis of 4-Iodobenzenesulfonamide and Its Halogenated Analogs: A Review of Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro biological activities of 4-Iodobenzenesulfonamide and its fluoro, chloro, and bromo-substituted counterparts. This document summarizes available experimental data on their efficacy as enzyme inhibitors and antimicrobial agents, offering a cross-validation of their potential therapeutic applications.

This publication aims to consolidate experimental findings to aid in the evaluation of this compound in comparison to other halogenated benzenesulfonamides. The primary focus is on their inhibitory effects on carbonic anhydrase, a key enzyme in various physiological processes, and their antimicrobial properties.

Physicochemical Properties of 4-Halobenzenesulfonamides

A summary of the key physicochemical properties of this compound and its analogs is presented below. These properties are crucial in understanding the compounds' behavior in biological systems.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-FluorobenzenesulfonamideC₆H₆FNO₂S175.18402-46-0
4-ChlorobenzenesulfonamideC₆H₆ClNO₂S191.6498-64-6
4-BromobenzenesulfonamideC₆H₆BrNO₂S236.09701-34-8
This compoundC₆H₆INO₂S283.09825-86-5[1]

Comparative Efficacy as Carbonic Anhydrase Inhibitors

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The sulfonamide moiety coordinates to the zinc ion in the enzyme's active site, leading to inhibition. The nature of the substituent on the benzene ring can significantly influence the inhibitory potency and isoform selectivity.

It is important to note that the inhibitory activity is highly dependent on the specific carbonic anhydrase isoform being tested. There are at least 15 human CA isoforms, and inhibitors often exhibit varying degrees of selectivity. Without direct comparative experimental data, a definitive ranking of the inhibitory potency of the 4-halo series is speculative.

Comparative Antimicrobial Activity

The antimicrobial potential of sulfonamide derivatives is well-documented. These compounds typically act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The following table would ideally present a comparison of the Minimum Inhibitory Concentrations (MIC) of the 4-halobenzenesulfonamides against various bacterial strains.

Table of Comparative Minimum Inhibitory Concentration (MIC) Data

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)
4-FluorobenzenesulfonamideData not availableData not availableData not available
4-ChlorobenzenesulfonamideData not availableData not availableData not available
4-BromobenzenesulfonamideData not availableData not availableData not available
This compoundData not availableData not availableData not available

Note: Specific MIC values for this compound and its direct fluoro, chloro, and bromo analogs against common bacterial strains were not found in the currently available literature. The table is presented as a template for future experimental data.

Experimental Protocols

To ensure the reproducibility and cross-validation of experimental results, detailed methodologies for key assays are provided below.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This assay is a standard method for determining the inhibition constants (Ki or IC50) of compounds against carbonic anhydrase isoforms.

Principle: The assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The resulting change in pH is monitored using a pH indicator. The rate of this reaction is measured in the presence and absence of the inhibitor to determine the level of inhibition.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • CO₂-saturated water

  • Buffer (e.g., HEPES or TRIS)

  • pH indicator (e.g., phenol red)

  • Test compounds (4-halobenzenesulfonamides) dissolved in a suitable solvent (e.g., DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound.

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In the stopped-flow instrument, rapidly mix the enzyme solution with the CO₂-saturated buffer containing the pH indicator and the test compound at various concentrations.

  • Monitor the change in absorbance of the pH indicator over time at its maximum wavelength.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Enzyme Solution D Rapid Mixing (Stopped-Flow) A->D B CO2-Saturated Buffer + pH Indicator B->D C Inhibitor Dilutions C->D E Spectrophotometric Measurement D->E F Calculate Initial Velocities E->F G Plot Velocity vs. [Inhibitor] F->G H Determine IC50 G->H

Workflow for Carbonic Anhydrase Inhibition Assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that prevents visible growth of the microorganism is determined as the MIC.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Test compounds (4-halobenzenesulfonamides)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (medium only).

  • Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours).

  • Visually inspect the plates for turbidity or measure the optical density (OD) using a plate reader to determine bacterial growth.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_workflow A Prepare Serial Dilutions of Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate C->D E Observe for Growth (Visual or OD Measurement) D->E F Determine MIC E->F

Workflow for MIC Determination by Broth Microdilution.

Conclusion

This guide highlights the need for direct comparative studies to fully elucidate the structure-activity relationships of 4-halobenzenesulfonamides. While the benzenesulfonamide scaffold is a known pharmacophore for carbonic anhydrase inhibition and antimicrobial activity, the specific contributions of different halogen substituents at the para position require more comprehensive experimental validation. The provided protocols offer a standardized framework for generating the necessary data to facilitate a robust cross-validation of the biological activities of this compound and its analogs. Future research providing direct comparative IC50 and MIC values will be invaluable for guiding the development of new therapeutic agents based on this chemical scaffold.

References

Unveiling the Potential of 4-Iodobenzenesulfonamide Derivatives in Combating Hepatic Fibrosis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are witnessing the emergence of a new class of compounds, 4-iodobenzenesulfonamide derivatives, as promising therapeutic agents against hepatic fibrosis. Recent studies have highlighted the superior efficacy of specific derivatives over existing therapeutic options, heralding a potential shift in the treatment landscape for this debilitating disease.

A pivotal study has identified a novel series of benzenesulfonamide derivatives, among which a this compound derivative, designated as compound 46a , has demonstrated exceptional anti-hepatic fibrosis activity. This guide provides a comprehensive comparison of the efficacy of compound 46a with established and experimental drugs for hepatic fibrosis, supported by experimental data and detailed methodologies.

Efficacy Comparison of Anti-Hepatic Fibrosis Agents

The anti-fibrotic potential of compound 46a was evaluated and compared against a lead compound (IMB16-4) and two natural product-derived compounds, Costunolide and Epigallocatechin gallate (EGCG), known for their anti-inflammatory and anti-fibrotic properties. The results, summarized in the table below, clearly indicate the superior inhibitory activity of compound 46a.

CompoundTypeInhibition Rate of Hepatic Fibrosis (%)
Compound 46a This compound Derivative 61.7%
Compound 46bBenzenesulfonamide Derivative54.8%
Compound 46cBenzenesulfonamide Derivative60.7%
IMB16-4Lead Compound (Benzenesulfonamide)35.9%
CostunolideNatural Product45.4%
EGCGNatural Product25.3%

Data sourced from a study on the discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents.

Mechanism of Action: Targeting the JAK1-STAT1/3 Signaling Pathway

The remarkable efficacy of compound 46a is attributed to its potent inhibition of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway, specifically targeting JAK1, STAT1, and STAT3.[1][2][3] This pathway plays a crucial role in the inflammatory and fibrogenic processes that drive hepatic fibrosis.

By inhibiting the JAK1-STAT1/3 pathway, compound 46a effectively suppresses the expression of key pro-fibrotic genes and proteins, including:

  • Collagen Type I Alpha 1 Chain (COL1A1): A major component of the fibrotic scar tissue.

  • Matrix Metalloproteinase-2 (MMP-2): An enzyme involved in tissue remodeling and fibrosis.

  • Fibronectin (FN): A glycoprotein that contributes to the extracellular matrix accumulation.

  • Alpha-Smooth Muscle Actin (α-SMA): A marker of activated hepatic stellate cells, the primary collagen-producing cells in the liver.

  • Tissue Inhibitor of Metalloproteinases 1 (TIMP-1): An inhibitor of enzymes that degrade the extracellular matrix.

The targeted inhibition of this pathway represents a significant advancement over broader-acting anti-inflammatory or antioxidant agents.

Experimental Protocols

To ensure the reproducibility and validation of these findings, the detailed methodologies for the key experiments are provided below.

In Vitro Anti-Hepatic Fibrosis Assay

The anti-hepatic fibrosis activity of the compounds was evaluated using an in vitro model of activated hepatic stellate cells (HSCs), the key cell type responsible for liver fibrosis.

  • Cell Culture: Human hepatic stellate cell line (e.g., LX-2) is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Fibrosis: HSCs are seeded in 96-well plates. After 24 hours, the cells are treated with a pro-fibrotic stimulus, such as Transforming Growth Factor-beta 1 (TGF-β1), to induce activation and collagen production.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., compound 46a, IMB16-4, Costunolide, EGCG) for a specified period (e.g., 24-48 hours).

  • Assessment of Cell Viability: Cell viability is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to ensure that the observed anti-fibrotic effects are not due to cytotoxicity.

  • Quantification of Fibrosis Markers: The expression levels of key fibrotic markers (e.g., α-SMA, COL1A1) are quantified using methods such as Western blotting or quantitative real-time polymerase chain reaction (qRT-PCR). The inhibition rate is calculated by comparing the expression levels in compound-treated cells to those in the TGF-β1-treated control group.

Western Blot Analysis for Protein Expression
  • Protein Extraction: Following treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against the target proteins (e.g., α-SMA, COL1A1, p-JAK1, p-STAT1, p-STAT3, and their total forms) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (e.g., IL-6, TGF-β) Receptor Cytokine Receptor Cytokines->Receptor JAK1 JAK1 Receptor->JAK1 activates pJAK1 p-JAK1 JAK1->pJAK1 phosphorylation STAT1 STAT1 pSTAT1 p-STAT1 STAT3 STAT3 pSTAT3 p-STAT3 pJAK1->STAT1 phosphorylates pJAK1->STAT3 phosphorylates STAT_dimer p-STAT1/p-STAT3 Dimer pSTAT1->STAT_dimer pSTAT3->STAT_dimer Compound46a Compound 46a Compound46a->pJAK1 inhibits DNA DNA STAT_dimer->DNA binds to Transcription Gene Transcription DNA->Transcription initiates COL1A1 COL1A1 Transcription->COL1A1 upregulates MMP2 MMP-2 Transcription->MMP2 upregulates FN FN Transcription->FN upregulates alphaSMA α-SMA Transcription->alphaSMA upregulates TIMP1 TIMP-1 Transcription->TIMP1 upregulates

Caption: JAK1-STAT1/3 Signaling Pathway in Hepatic Fibrosis and the inhibitory action of Compound 46a.

G cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_outcome Outcome start Seed Hepatic Stellate Cells induce Induce Fibrosis (e.g., TGF-β1) start->induce treat Treat with Compounds induce->treat viability Cell Viability (MTT Assay) treat->viability protein Protein Expression (Western Blot) treat->protein gene Gene Expression (qRT-PCR) treat->gene data Quantitative Data (Inhibition Rate) protein->data gene->data

Caption: Experimental Workflow for In Vitro Evaluation of Anti-Hepatic Fibrosis Compounds.

References

A Comparative Guide to the Validation of Immunoassays for Sulfonamide Residue Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of immunoassay-based methods for the detection of sulfonamide residues, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in selecting and validating appropriate immunoassays for their specific needs. The guide details key performance characteristics, experimental protocols for validation, and the underlying principles of these assays.

Comparison of Immunoassay Performance

The selection of an appropriate immunoassay for sulfonamide detection depends on factors such as the required sensitivity, specificity, and the intended application (e.g., high-throughput screening vs. rapid on-site testing). This section compares the performance of two common immunoassay formats: Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFA). Confirmatory methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are included as a benchmark for accuracy.[1][2][3]

Key Performance Metrics

The following tables summarize the performance characteristics of different methods for sulfonamide detection.

Table 1: Comparison of Methods for Sulfonamide Detection

MethodPrincipleThroughputTurnaround TimeCost per SampleApplication
ELISA Enzyme-linked immunosorbent assayHigh (96-well plate format)2-4 hoursLow to ModerateQuantitative/Semi-quantitative screening
LFA Immunochromatographic assayLow to Moderate5-15 minutesLowQualitative/Semi-quantitative rapid screening
HPLC-UV Chromatographic separation with UV detectionLow to Moderate30-60 minutesModerateQuantitative analysis
LC-MS/MS Chromatographic separation with mass spectrometryLow to Moderate30-60 minutesHighConfirmatory analysis, trace-level quantification

Table 2: Performance Data for Sulfonamide Immunoassays

Immunoassay Kit/TypeTarget AnalytesLimit of Detection (LOD)Cross-Reactivity HighlightsSample MatrixReference
Multi-Sulfonamide ELISA Broad range of sulfonamidesTissue: <5 ppb, Milk: <2 ppb, Honey: <1 ppbSulfamethazine: 100%, Sulfamerazine: 108%, Sulfadiazine: 68%Tissue, Milk, Honey, Eggs, Urine[4]
SAs (Sulfonamides) ELISA Kit Sulfamerazine, trimethoprim, sulfamethoxazole, etc.Honey: 3 ppb, Liver: 10 ppb, Milk: 20 ppb, Muscle: 2-40 ppbNot specified in detailMuscle, Urine, Liver, Honey, Serum, Milk, Egg, Feed[5]
Immunochromatographic Lateral-Flow Strip Sulfamonomethoxine, sulfamethoxydiazine, sulfadimethoxine, sulfadiazine10 ng/mL (scanner), 20-40 ng/mL (visual)Not specified in detailEggs, Chicken Muscle[2]
SAs (Sulfonamides) Lateral Flow Assay Kit Broad range of sulfonamidesMuscle: 40 ppbNot specified in detailMuscle[6]

Experimental Protocols

Detailed methodologies are crucial for the proper validation of any immunoassay. This section outlines the key experiments for validating an immunoassay for sulfonamide residue detection.

Specificity (Cross-Reactivity)

Objective: To determine the extent to which the immunoassay responds to structurally related sulfonamides and other compounds that may be present in the sample.

Methodology:

  • Prepare a standard curve for the primary target sulfonamide (e.g., sulfamethazine).

  • Prepare a series of solutions of other sulfonamides and potentially cross-reactive compounds at various concentrations.

  • Analyze these solutions using the immunoassay.

  • Calculate the cross-reactivity for each compound using the following formula: Cross-reactivity (%) = (IC50 of target sulfonamide / IC50 of cross-reactant) x 100 where IC50 is the concentration of the analyte that causes 50% inhibition of the signal.[7]

Sensitivity (Limit of Detection - LOD)

Objective: To determine the lowest concentration of a sulfonamide that can be reliably distinguished from a blank sample.

Methodology:

  • Analyze a minimum of 20 blank samples (known to be free of sulfonamides).

  • Calculate the mean and standard deviation (SD) of the blank sample responses.

  • The LOD is calculated as the mean response of the blank samples plus three times the standard deviation (Mean + 3xSD).

  • Alternatively, the LOD can be determined as the concentration corresponding to a signal inhibition of 10-20% from the zero standard.[8]

Precision (Repeatability and Reproducibility)

Objective: To assess the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Methodology:

  • Repeatability (Intra-assay precision):

    • Spike blank samples with known concentrations of the target sulfonamide at low, medium, and high levels.

    • Analyze these spiked samples in multiple replicates (e.g., n=6) within the same assay run.

    • Calculate the mean, standard deviation, and coefficient of variation (CV%) for each concentration level.

  • Reproducibility (Inter-assay precision):

    • Repeat the repeatability experiment on different days, with different operators, and/or with different batches of reagents.

    • Calculate the overall CV% for each concentration level across all runs.

Accuracy (Recovery)

Objective: To determine the closeness of the measured concentration to the true concentration of the sulfonamide in a sample.

Methodology:

  • Spike blank samples with known concentrations of the target sulfonamide at low, medium, and high levels.

  • Analyze the spiked samples using the immunoassay.

  • Calculate the recovery for each sample using the following formula: Recovery (%) = (Measured concentration / Spiked concentration) x 100

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the principle of a competitive ELISA for sulfonamide detection and a general workflow for immunoassay validation.

competitive_ELISA cluster_wash Washing Step cluster_detection Detection Well_Surface Immobilized Sulfonamide-Protein Conjugate Bound_Complex Bound Labeled Antibody Free Labeled Antibody Free_SA Sulfonamide (in sample) Labeled_Ab Enzyme-Labeled Antibody Washed_Well Bound Labeled Antibody Bound_Complex->Washed_Well Wash away unbound reagents Color_Product Colored Product Substrate Substrate Substrate->Color_Product Enzyme reaction

Caption: Principle of a Competitive ELISA for Sulfonamide Detection.

immunoassay_validation_workflow start Define Assay Requirements (Analyte, Matrix, Performance Criteria) dev Assay Development & Optimization start->dev pre_val Pre-Validation (Initial assessment of parameters) dev->pre_val full_val Full Validation pre_val->full_val spec Specificity (Cross-reactivity) full_val->spec sens Sensitivity (LOD, LOQ) full_val->sens prec Precision (Repeatability, Reproducibility) full_val->prec acc Accuracy (Recovery) full_val->acc robust Robustness full_val->robust report Validation Report Generation spec->report sens->report prec->report acc->report robust->report routine Routine Use with QC report->routine

Caption: General Workflow for Immunoassay Validation.

References

A Head-to-Head Comparison of Benzenesulfonamide-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of benzenesulfonamide-based inhibitors targeting key enzymes implicated in a range of diseases. This document summarizes quantitative performance data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in drug discovery and development.

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a multitude of inhibitors targeting various enzymes. This guide provides a head-to-head comparison of benzenesulfonamide derivatives as inhibitors of two major enzyme families: carbonic anhydrases (CAs) and cyclooxygenases (COXs), with a brief overview of their emerging role as protein tyrosine kinase (TK) inhibitors.

Carbonic Anhydrase Inhibitors

Benzenesulfonamides are classic inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Isoforms such as CA IX and XII are overexpressed in various cancers, making them significant therapeutic targets.[1]

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of various benzenesulfonamide derivatives against four human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) is presented below. The data are expressed as inhibition constants (Ki) in nanomolar (nM), where a lower value indicates higher potency.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide (AAZ)25012.125.8-
Ureidobenzenesulfonamide 3--6.1-
Tetrafluorobenzenesulfonamide 5c--1.5-38.90.8-12.4
Diazobenzenesulfonamide 303.331-380
Diazobenzenesulfonamide 316 nM (Kd)---
N-aryl-β-alanine derivative 20---1850 nM (Kd)

Data compiled from multiple sources.[2][3][4] Note: Some values are reported as Kd.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

A stopped-flow spectrophotometric assay is a common method to determine the inhibitory activity of compounds against carbonic anhydrases.

Principle: This method measures the enzyme's ability to catalyze the hydration of CO2. The subsequent pH change is monitored using a pH indicator.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl (pH 8.0).

    • Substrate: CO2-saturated water.

    • pH Indicator: A suitable indicator that has a spectral change in the desired pH range (e.g., p-nitrophenol).

    • Enzyme Solution: Purified human carbonic anhydrase isoforms are diluted to the desired concentration in the assay buffer.

    • Inhibitor Solutions: Benzenesulfonamide derivatives are dissolved in DMSO and serially diluted.

  • Assay Procedure:

    • The enzyme and inhibitor solutions are pre-incubated.

    • The enzyme-inhibitor mixture is rapidly mixed with the CO2-saturated water using a stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored over time.

  • Data Analysis:

    • The initial rates of the reaction are calculated.

    • The concentration of the inhibitor that causes 50% inhibition (IC50) is determined by plotting the reaction rates against the inhibitor concentrations.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[5][6][7]

Signaling Pathway: Role of CA IX in Tumor Hypoxia

CAIX_Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Expression HIF1a->CAIX_exp pHi_reg Intracellular pH Regulation CAIX_exp->pHi_reg pHe_acid Extracellular Acidification CAIX_exp->pHe_acid Survival Cell Survival pHi_reg->Survival Migration Cell Migration & Invasion pHe_acid->Migration

Caption: Hypoxia-induced CAIX expression and its role in cancer progression.

Cyclooxygenase Inhibitors

Benzenesulfonamide-containing compounds, such as celecoxib, are well-known selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[8][9] COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[10]

Quantitative Comparison of Inhibitory Potency and Selectivity

The following table summarizes the in vitro inhibitory activity (IC50) of selected benzenesulfonamide derivatives against COX-1 and COX-2, along with their selectivity index (SI). A higher SI value (IC50 COX-1 / IC50 COX-2) indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Celecoxib150.05300
Indomethacin0.051.20.04
Compound 6b13.160.04329
Compound 6j12.50.04312.5
Thiazolidinone THZD1-1.9-
Thiazolidinone THZD2-2.3-

Data compiled from multiple sources.[8][11][12]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Principle: This assay measures the peroxidase activity of COX enzymes. The oxidation of a chromogenic substrate is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

    • Heme: Cofactor for COX activity.

    • Enzyme Solutions: Ovine COX-1 and human recombinant COX-2.

    • Substrate: Arachidonic acid.

    • Chromogenic Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Inhibitor Solutions: Benzenesulfonamide derivatives are dissolved in DMSO and serially diluted.

  • Assay Procedure:

    • In a 96-well plate, the assay buffer, heme, and either COX-1 or COX-2 enzyme are added.

    • The inhibitor solutions or vehicle (DMSO) are added to the respective wells and incubated.

    • The reaction is initiated by adding arachidonic acid and the chromogenic substrate.

    • The absorbance at a specific wavelength (e.g., 590 nm) is measured over time.

  • Data Analysis:

    • The rate of reaction is determined from the change in absorbance.

    • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentrations.[2][13][14][15]

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 Stimuli->PLA2 Membrane Cell Membrane Phospholipids AA Arachidonic Acid PLA2->AA releases COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation

Caption: The COX-2 pathway in the inflammatory response.

Protein Tyrosine Kinase Inhibitors

The benzenesulfonamide scaffold has also been explored for the development of protein tyrosine kinase (TK) inhibitors. For instance, some benzenesulfonamide analogs have been identified as inhibitors of the Tropomyosin receptor kinase A (TrkA) family of receptor tyrosine kinases, which are potential targets for glioblastoma treatment.[12]

Quantitative Data and Experimental Protocols

While a comprehensive head-to-head comparison table for a wide range of benzenesulfonamide-based TK inhibitors is not as readily available as for CA and COX inhibitors, studies have reported IC50 values for specific compounds against certain kinases. For example, a benzenesulfonamide derivative, AL106, was identified as a potential anti-glioblastoma compound with an IC50 value of 58.6 µM against U87 cells, which overexpress TrkA.[12]

Experimental protocols for evaluating TK inhibitors typically involve cell-based assays (e.g., cytotoxicity assays like the trypan blue exclusion method) and biochemical assays (e.g., kinase activity assays using purified enzymes and specific substrates).

Signaling Pathway: A General Receptor Tyrosine Kinase (RTK) Pathway

RTK_Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (e.g., TrkA) Ligand->RTK binds Dimerization Receptor Dimerization & Autophosphorylation RTK->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) Dimerization->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: A simplified overview of a receptor tyrosine kinase signaling pathway.

This guide provides a comparative overview of benzenesulfonamide-based inhibitors, offering valuable data and methodologies to aid in the research and development of novel therapeutics. The versatility of the benzenesulfonamide scaffold continues to make it a privileged structure in the quest for potent and selective enzyme inhibitors.

References

Assessing the Reproducibility of Published 4-Iodobenzenesulfonamide Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative assessment of published protocols for the synthesis of 4-iodobenzenesulfonamide, a valuable building block in medicinal chemistry. We will objectively compare the performance of the primary synthetic routes, focusing on experimental data, reproducibility, and potential challenges.

The two principal methods for the synthesis of this compound are the Sandmeyer reaction of 4-aminobenzenesulfonamide (sulfanilamide) and the direct electrophilic iodination of benzenesulfonamide. This guide will delve into the detailed methodologies for each approach, present available quantitative data for comparison, and discuss the factors influencing their reproducibility.

Comparison of Synthetic Protocols

MethodStarting MaterialKey ReagentsReported YieldReproducibility Considerations
Sandmeyer Reaction 4-AminobenzenesulfonamideNaNO₂, HCl, KI~50-75%Temperature control during diazotization is critical.[1] Formation of side products such as phenols and azo compounds can occur.[2] The stability of the diazonium salt intermediate is a key factor.
Direct Iodination BenzenesulfonamideI₂, Oxidizing Agent (e.g., HIO₃, H₂O₂)Variable, often moderateRegioselectivity can be an issue, potentially leading to a mixture of ortho, meta, and para isomers. The strength of the oxidizing agent and reaction conditions need careful optimization to avoid over-iodination or decomposition.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Sandmeyer Reaction

This protocol is adapted from established Sandmeyer reaction procedures for aromatic amines.[3][4]

Materials:

  • 4-Aminobenzenesulfonamide (Sulfanilamide)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Dichloromethane (or other suitable organic solvent)

  • Ice

Procedure:

  • Diazotization:

    • In a flask, suspend 4-aminobenzenesulfonamide in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite in cold water.

    • Slowly add the sodium nitrite solution dropwise to the cooled amine suspension, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Iodination:

    • In a separate flask, dissolve potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas evolution should be observed.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. Gentle heating may be necessary to ensure the completion of the reaction.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane.

    • Wash the combined organic layers with a saturated sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Direct Electrophilic Iodination

This protocol is a general method for the iodination of aromatic compounds and would require optimization for benzenesulfonamide.

Materials:

  • Benzenesulfonamide

  • Iodine (I₂)

  • An oxidizing agent (e.g., iodic acid, hydrogen peroxide)

  • A suitable solvent (e.g., acetic acid, dichloromethane)

  • Sodium Thiosulfate (Na₂S₂O₃)

Procedure:

  • Reaction Setup:

    • Dissolve benzenesulfonamide in the chosen solvent in a reaction flask.

    • Add iodine to the solution.

    • Slowly add the oxidizing agent to the mixture with stirring. The reaction may need to be heated to proceed at a reasonable rate.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or other suitable analytical techniques.

  • Work-up and Purification:

    • Once the reaction is complete, quench any remaining oxidizing agent and iodine by adding a saturated solution of sodium thiosulfate.

    • Extract the product into an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to separate the desired this compound from other isomers and unreacted starting material.

Signaling Pathways and Experimental Workflows

Sandmeyer_Reaction_Pathway cluster_diazotization Diazotization cluster_iodination Iodination 4-Aminobenzenesulfonamide 4-Aminobenzenesulfonamide Diazonium Salt Diazonium Salt 4-Aminobenzenesulfonamide->Diazonium Salt NaNO2, HCl 0-5 °C This compound This compound Diazonium Salt->this compound KI

Caption: Synthetic pathway for this compound via the Sandmeyer reaction.

Direct_Iodination_Pathway Benzenesulfonamide Benzenesulfonamide This compound This compound Benzenesulfonamide->this compound I2, Oxidizing Agent

Caption: Synthetic pathway for this compound via direct iodination.

Reproducibility_Assessment_Workflow Select Protocol Select Protocol Define Critical Parameters Define Critical Parameters (e.g., Temp, Conc, Time) Select Protocol->Define Critical Parameters Perform Multiple Runs Perform Multiple Runs (Identical Conditions) Define Critical Parameters->Perform Multiple Runs Analyze Results Analyze Results (Yield, Purity, Byproducts) Perform Multiple Runs->Analyze Results Assess Reproducibility Assess Reproducibility Analyze Results->Assess Reproducibility

Caption: A logical workflow for assessing the reproducibility of a synthetic protocol.

Discussion on Reproducibility

The reproducibility of the Sandmeyer reaction is highly dependent on precise control of the reaction conditions, particularly temperature. The diazonium salt intermediate is often unstable at higher temperatures, leading to decomposition and the formation of undesired byproducts, most notably phenols.[2] The slow and controlled addition of sodium nitrite is crucial to prevent localized overheating. The yield of the Sandmeyer iodination can be variable, and reports often cite yields in the range of 50-75%.[4] Side reactions, such as the formation of azo compounds from the coupling of the diazonium salt with unreacted amine, can also impact the purity and yield of the final product.

The direct iodination of benzenesulfonamide presents its own set of reproducibility challenges. The primary concern is regioselectivity. The sulfonamide group is a meta-directing group for electrophilic aromatic substitution; however, the reaction conditions can influence the isomer distribution. Achieving a high yield of the desired para-isomer often requires careful selection of the iodinating agent and catalyst system. The reactivity of the aromatic ring is also a critical factor, and benzenesulfonamide itself is deactivated, making the reaction less facile than with more electron-rich aromatic compounds. This can necessitate harsher reaction conditions, which may lead to lower yields and the formation of degradation products.

Conclusion

Both the Sandmeyer reaction and direct iodination present viable routes to this compound, each with distinct advantages and disadvantages. The Sandmeyer reaction, while requiring careful temperature control, generally offers better regioselectivity, starting from the readily available 4-aminobenzenesulfonamide. Direct iodination is a more direct approach but may suffer from issues of regioselectivity and require more extensive optimization to achieve satisfactory yields of the desired product.

For researchers and drug development professionals, the choice of protocol will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the importance of isomeric purity. It is crucial to carefully evaluate and optimize the chosen method to ensure reproducible and reliable synthesis of this important chemical intermediate. Further studies focusing on a direct comparison of optimized protocols for both methods on a standardized scale would be highly valuable to the scientific community.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Iodobenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Iodobenzenesulfonamide, ensuring compliance with general laboratory safety protocols.

Core Principle: Treat as Hazardous Waste

Given its classification as a skin and eye irritant, and the general principle of treating all chemical waste with caution, this compound should be managed as hazardous waste.[1][2] It should not be disposed of in regular trash or poured down the drain.[3][4] The responsibility for proper disposal lies with the generator of the waste, and adherence to institutional and local regulations is paramount.[5]

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including protective gloves, eye protection, and a lab coat.[6] Handle the chemical in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The following is a general, step-by-step guide for the disposal of this compound. Note: Always consult and follow your institution's specific hazardous waste disposal procedures, which are typically managed by an Environmental Health and Safety (EHS) department.[3][7]

  • Waste Identification and Segregation:

    • This compound waste, including the pure chemical, contaminated labware (e.g., weighing boats, spatulas), and any solutions, should be collected separately from other waste streams.[8]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste.[9] Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[3]

    • The container must be in good condition with a secure, tight-fitting lid.[10]

    • Never use food-grade containers for chemical waste.[5]

  • Labeling:

    • As soon as the first particle of waste is added, the container must be labeled as "Hazardous Waste."[7][10]

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[3]

    • List all components of a mixture, including solvents and their approximate percentages.[8]

    • Include the date of waste generation, the name of the principal investigator, and the laboratory location (building and room number).[3]

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

    • The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[8][9]

    • Ensure secondary containment, such as a tray or bin, to capture any potential leaks.[11]

  • Disposal of Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol, followed by water) to remove all residues.[7][10]

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[7][10]

    • After triple-rinsing, the original label on the container should be defaced or removed, and the container can then typically be disposed of in the regular trash or recycled according to institutional policy.[7]

  • Arranging for Pickup:

    • Once the waste container is full (typically no more than 75% capacity to allow for expansion) or has been stored for a period defined by your institution (often a maximum of one year for partially filled containers in an SAA), arrange for its collection by your institution's EHS or hazardous waste management program.[8][12]

    • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a phone call.[3]

Disposal Workflow Diagram

The following diagram illustrates the general workflow for the proper disposal of this compound.

G cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage & Disposal cluster_3 Empty Container Disposal A Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Identify & Segregate This compound Waste A->B C Use Designated, Compatible Waste Container B->C D Label Container: 'Hazardous Waste' + Full Chemical Name + PI Info & Date C->D E Store Sealed Container in Satellite Accumulation Area D->E F Container Full or Storage Time Limit Reached? E->F G Arrange for Pickup by EHS/Hazardous Waste Program F->G Yes H Continue Collection F->H No H->C I Triple-Rinse Empty Container with Suitable Solvent J Collect Rinsate as Hazardous Waste I->J K Deface Original Label I->K J->C L Dispose of Clean Container in Regular Trash/Recycling K->L

Caption: Workflow for the proper disposal of this compound.

Quantitative Data Summary

There is no specific quantitative data, such as concentration limits for drain disposal or specific pH requirements for neutralization, available for this compound in the searched resources. The general guideline for corrosive wastes that may be neutralized on-site is to bring the pH to between 5.5 and 9.5 before drain disposal, but this is not recommended for this compound as it is not primarily classified as a corrosive and may have other hazardous properties.[13] Therefore, all concentrations of this chemical and its waste should be handled through the hazardous waste program.

ParameterGuideline
Disposal RouteHazardous Waste Program Only
Drain DisposalNot Permitted
Solid Waste (Trash) DisposalNot Permitted (except for triple-rinsed empty containers)
pH for Neutralization (if applicable)Not Recommended; treat as hazardous waste

Experimental Protocols

The disposal procedures outlined are based on standard hazardous waste management practices and do not involve experimental protocols. Chemical neutralization of this compound prior to disposal is not advised without a thoroughly vetted and approved institutional protocol, due to the potential for unknown and hazardous reactions. The primary and recommended "protocol" is the administrative procedure of collection, labeling, and transfer to a certified hazardous waste handler.[5]

References

Personal protective equipment for handling 4-Iodobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 4-Iodobenzenesulfonamide, tailored for researchers, scientists, and drug development professionals. Following these procedures will help ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation.[1][2][3] It may also be harmful if swallowed, in contact with skin, or inhaled.[2] Therefore, a multi-layered approach to PPE is crucial to minimize exposure.

Recommended Personal Protective Equipment (PPE)

Protection AreaRequired PPESpecifications & Best Practices
Eye & Face Protection Safety goggles and face shieldChemical safety goggles that provide a complete seal around the eyes are mandatory. A full-face shield should be worn over the goggles, particularly when handling larger quantities or when there is a risk of splashing.[4]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. It is advisable to check the glove manufacturer's compatibility chart. For certain procedures, double gloving may be appropriate. Contaminated gloves should be discarded immediately.[4]
Body Protection Chemical-resistant lab coatA lab coat made of a non-absorbent material, such as polyethylene-coated polypropylene, is preferred over standard cloth lab coats to ensure full coverage of the arms.[4]
Respiratory Protection Not typically required with proper engineering controlsAll handling of this compound must be performed within a certified chemical fume hood. If a fume hood is not available or its performance is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates would be required after a formal exposure assessment.[4]

Operational Plan: Handling and Experimental Protocols

Adherence to a strict operational plan is critical for the safe handling of this compound.

Preparation and Use:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[4]

  • Donning PPE: Before entering the designated handling area, ensure all required PPE as detailed in the table above is correctly worn.[4]

  • Weighing: If weighing the solid form of the compound, this task must be performed within the fume hood. To transport the chemical to the balance, use a tared, sealed container if the balance cannot be placed inside the hood.[4]

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to prevent splashing.[4]

  • Storage: Keep the primary container tightly sealed when not in use.[4]

Emergency Procedures:

  • In case of skin contact: Wash with plenty of soap and water.[1][3] Remove and wash contaminated clothing before reuse.[1][3]

  • In case of eye contact: Rinse cautiously with water for several minutes.[1][3] If present, remove contact lenses and continue rinsing.[1][3]

  • If inhaled: Move the person to fresh air.

  • If swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Labeling:

  • Waste Characterization: this compound waste should be treated as hazardous chemical waste.

  • Containerization: Collect chemical waste in sturdy, leak-proof containers that are compatible with the material.[6][7]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name of the contents.

Disposal Procedure:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

  • Do not dispose of hazardous chemicals down the sink or as regular trash.[7] Evaporation is not an acceptable method of disposal.[7]

  • For empty containers, thoroughly empty all contents. Any remaining chemical should be a minimal amount. The container should then be rinsed, with the rinsate collected as hazardous waste. After rinsing and drying, labels should be obliterated or removed before recycling or disposal.[6]

Workflow for Handling and Disposal of this compound

G cluster_prep Preparation cluster_use Use cluster_disposal Disposal Designated Area Designated Area Don PPE Don PPE Designated Area->Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Experiment Experiment Prepare Solution->Experiment Collect Waste Collect Waste Experiment->Collect Waste Generate Waste Label Waste Label Waste Collect Waste->Label Waste Dispose via Approved Vendor Dispose via Approved Vendor Label Waste->Dispose via Approved Vendor

Caption: Workflow for safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.